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  • Product: 2,3-Dihydroisothiazole 1,1-dioxide
  • CAS: 240115-50-8

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 2,3-Dihydroisothiazole 1,1-Dioxide: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary The 2,3-dihydroisothiazole 1,1-dioxide scaffold—a monocyclic γ-sultam—is a privileged pharmacophore in modern drug discovery, serving as a core structural motif for anti-HIV agents, fungicides, and nove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydroisothiazole 1,1-dioxide scaffold—a monocyclic γ-sultam—is a privileged pharmacophore in modern drug discovery, serving as a core structural motif for anti-HIV agents, fungicides, and novel aza-analogues. As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of these cyclic vinylsultams. By moving beyond mere data reporting, this guide elucidates the underlying quantum mechanical and structural causalities that dictate the unique spectral signatures of this ring system.

Experimental Workflow: Synthesis and Sample Preparation

The synthesis of cyclic vinylsultams is predominantly achieved via Ring-Closing Metathesis (RCM) of vinylsulfonamide templates or through the direct oxidation of isothiazolium salts . To ensure absolute data integrity during downstream spectroscopic analysis, the sample preparation must be treated as a self-validating system.

Protocol: RCM Synthesis and Analytical Preparation of 2-Tosyl-2,3-dihydroisothiazole 1,1-Dioxide
  • Step 1: Solvent Degassing (Causality: Catalyst Preservation) Bubble N₂ gas through 5 mL of distilled toluene for 10 minutes. Insight: The Grubbs II ruthenium alkylidene catalyst is highly susceptible to oxidative degradation. Removing dissolved oxygen prevents premature catalyst quenching, ensuring high turnover numbers.

  • Step 2: Substrate and Catalyst Preparation Dissolve 100 mg (0.33 mmol) of the N-allyl-N-vinylsulfonamide derivative in the degassed toluene. Separately, dissolve 14 mg (5 mol%) of Grubbs II catalyst in 5 mL of degassed toluene.

  • Step 3: Metathesis Reaction Add the catalyst solution dropwise to the substrate solution. Heat the mixture at 80 °C for 1 hour under an N₂ atmosphere. Insight: The thermal energy overcomes the activation barrier for the metallacyclobutane intermediate formation during the RCM cycle.

  • Step 4: Self-Validating Isolation Checkpoint Cool the reaction to induce precipitation, then filter the white solid. Self-Validation: Before proceeding to spectroscopy, dissolve a 1 mg aliquot in CH₂Cl₂ and perform Thin Layer Chromatography (TLC) using 50% EtOAc-Petroleum Ether. The disappearance of the starting material (R_f ~0.60) and the emergence of a single UV-active spot (R_f ~0.45) validates the cyclization. If starting material remains, spectrometer time is not wasted; the reaction is re-subjected to heat.

  • Step 5: Spectroscopic Sample Preparation

    • NMR: Dissolve 15 mg of the validated solid in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

    • IR: Triturate 2 mg of the solid with 200 mg of anhydrous KBr and press into a translucent pellet at 10 tons of pressure.

    • MS: Dissolve 1 mg in 1 mL of LC-MS grade Methanol with 0.1% formic acid.

Workflow N1 1. Substrate Preparation Degassing & Dissolution N2 2. Ring-Closing Metathesis Grubbs II, 80°C, 1h N1->N2 N3 3. Self-Validation TLC Confirmation (Rf ~0.45) N2->N3 N4 4. Spectroscopic Prep CDCl3, KBr, MeOH N3->N4

Fig 1. Experimental workflow for sultam synthesis and analytical sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2,3-dihydroisothiazole 1,1-dioxide is defined by the interplay between the electron-withdrawing sulfonyl group (-SO₂-) and the sulfonamide nitrogen.

Mechanistic Causality of Chemical Shifts

In the ¹H NMR spectrum, a fascinating dichotomy occurs between inductive and resonance effects. The α-vinylic proton (H5) is heavily deshielded (δ 6.40–6.60 ppm) due to the strong through-bond inductive pull of the adjacent SO₂ group. Conversely, in the ¹³C NMR spectrum, the β-carbon (C4) experiences significantly more deshielding (δ ~145–149 ppm) than the α-carbon (C5, δ ~124–130 ppm). This counterintuitive shift is a direct result of the resonance electron-withdrawing effect of the sulfonyl group, which localizes a partial positive charge on the β-carbon—a classic hallmark of vinyl sulfone systems 1. Furthermore, structural activity relationships demonstrate that a highly positively charged N-atom can restrict rotation and drastically deshield adjacent protons, serving as a predictive tool for molecular reactivity 2.

Table 1: Summarized ¹H and ¹³C NMR Data
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)Causality / Assignment
C5 (Vinylic) 6.40 - 6.60dt or dd, J ~ 7-16 Hz124.7 - 130.1Deshielded by adjacent SO₂ group (Inductive effect)
C4 (Vinylic) 6.20 - 6.24dt or d, J ~ 7-16 Hz145.6 - 149.6β to SO₂, deshielded by resonance (Partial + charge)
C3 (Methylene) 3.46 - 4.34t or s50.4 - 51.4Adjacent to sulfonamide Nitrogen
N-Tosyl/Aryl 6.95 - 7.87d or m126.4 - 145.6Aromatic ring currents

Infrared (IR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of the sultam core. The geometric constraints of the 5-membered ring compress the internal C-S-N bond angle. To compensate, the sulfur atom rehybridizes, increasing the s-character of the exocyclic S=O bonds. This elevates the force constant, pushing the asymmetric SO₂ stretch to higher frequencies (1338–1348 cm⁻¹) compared to standard acyclic sulfonamides.

Table 2: Key IR Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)IntensityCausality / Structural Implication
C-H (Vinylic) 3070 - 3093Weaksp² hybridized C-H stretch of the C4=C5 bond
C=C (Ring) 1604 - 1685MediumEndocyclic double bond stretch, shifted by ring strain
SO₂ (Asymmetric) 1338 - 1348StrongHigh frequency due to 5-membered ring geometric constraint
SO₂ (Symmetric) 1122 - 1174StrongIn-phase stretching of the sulfonyl oxygen atoms

Mass Spectrometry (MS) Characterization

Mass spectrometry of 2,3-dihydroisothiazole 1,1-dioxides is highly dependent on the ionization technique utilized. The highly polarized S=O bonds present a dense region of negative electrostatic potential, making the sultam core an excellent chelator for alkali metals. Consequently, in positive-ion Electrospray Ionization (ESI-MS), the sodium adduct [M+Na]⁺ frequently dominates the spectrum, often suppressing the protonated molecular ion [M+H]⁺. In contrast, Electron Impact (EI) MS drives aggressive fragmentation, notably the expulsion of SO₂ [-64 Da] or H₂O [-18 Da] in hydroperoxy derivatives 3.

MS_Frag M Molecular Ion [M+Na]+ (ESI) or [M]+ (EI) SO2 Loss of SO2 [-64 Da] M->SO2 Fragmentation H2O Loss of H2O [-18 Da] (EI specific) M->H2O EI Fragmentation F1 Fragment Ion [M-SO2]+ SO2->F1 F2 Fragment Ion [M-H2O]+ H2O->F2

Fig 2. Logical relationship of primary mass spectrometry fragmentation pathways for sultams.

Table 3: Mass Spectrometry Data Summary
Ionization TechniqueObserved Adduct / Ionm/z Example (2-Tosyl)Causality / Mechanism
ESI (Positive Mode) [M + Na]⁺296Chelation of Na⁺ by highly electronegative SO₂ oxygens
ESI (Positive Mode) [M + H]⁺274Protonation of the sulfonamide nitrogen or sulfonyl oxygen
EI (70 eV) [M - H₂O]⁺251 (Hydroperoxy deriv.)Thermal/electron-induced dehydration of functionalized sultams

Conclusion

The accurate characterization of 2,3-dihydroisothiazole 1,1-dioxide requires a holistic understanding of how its constrained 5-membered geometry and potent electron-withdrawing sulfonyl group dictate its spectral behavior. By employing the self-validating workflows and mechanistic interpretations outlined in this guide, researchers can confidently verify the structural integrity of these critical pharmacophores, accelerating downstream drug development applications.

References

  • Synthesis of Sultams by Ring-Closing Met
  • Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides.
  • A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. mpg.de.
  • Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cycliz

Sources

Exploratory

Strategic Applications and Synthetic Methodologies of Novel 2,3-Dihydroisothiazole 1,1-Dioxide Derivatives

Executive Summary As drug discovery and materials science increasingly demand novel, metabolically stable chemotypes, the sultam (cyclic sulfonamide) class has emerged as a privileged scaffold. Specifically, 2,3-dihydroi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science increasingly demand novel, metabolically stable chemotypes, the sultam (cyclic sulfonamide) class has emerged as a privileged scaffold. Specifically, 2,3-dihydroisothiazole 1,1-dioxide derivatives offer a unique combination of rigid planar geometry, strong hydrogen bond acceptor capabilities, and highly tunable reactivity profiles[1]. As a Senior Application Scientist, I have observed firsthand how transitioning from traditional acyclic sulfonamides to these cyclic architectures can rescue a failing hit-to-lead campaign by improving both target affinity and pharmacokinetic stability. This technical guide explores the mechanistic rationale, high-throughput synthetic workflows, and cross-disciplinary applications of this versatile core.

Mechanistic Rationale: The Isothiazole 1,1-Dioxide Core

The structural genius of the 2,3-dihydroisothiazole 1,1-dioxide core lies in its electronic distribution. The α,β -unsaturated functionality within the ring is highly electron-deficient due to the adjacent electron-withdrawing sulfonyl group. This transforms the C=C double bond into a highly activated Michael acceptor, susceptible to rapid, catalyst-free nucleophilic attack[1].

Furthermore, the cyclic nature of the sultam restricts the conformational freedom of the sulfonamide moiety. In drug design, locking a molecule into an optimal vector reduces the entropic penalty upon binding to a target protein pocket, often resulting in superior binding kinetics compared to acyclic analogs.

High-Throughput Synthesis Workflows

To fully leverage this scaffold, researchers must deploy synthetic routes that are both scalable and amenable to late-stage diversification. The Ring-Closing Metathesis (RCM) of vinyl sulfonamides is the premier method for constructing the core, which can then be rapidly diversified.

Synthesis A Vinylsulfonamide Precursor B Grubbs II Catalyst (Portional Addition) A->B Degassed Toluene C 2,3-Dihydroisothiazole 1,1-Dioxide Core B->C RCM Cyclization D Aza-Michael Addition C->D C=C Activation E CuAAC Click Chemistry C->E Alkyne Reactivity F Diversified Sultam Library D->F Amine Nucleophiles E->F Azide Dipoles

Workflow for the synthesis and orthogonal diversification of 2,3-dihydroisothiazole 1,1-dioxide.

Protocol 1: Multi-Gram Synthesis via RCM (Self-Validating System)

Objective: Construct the cyclic sultam core from a vinyl sulfonamide precursor. Causality Focus: Standard RCM often stalls due to catalyst poisoning by the sulfonamide oxygens or rapid catalyst degradation at elevated temperatures. We bypass this by utilizing a portional addition strategy of the Grubbs II catalyst. This ensures a continuous supply of the active ruthenium carbene without overwhelming the system with deactivated catalyst byproducts, maintaining high conversion rates[1].

  • Preparation: Dissolve 1.0 equivalent of the vinyl sulfonamide precursor in anhydrous, degassed toluene to achieve a 0.05 M concentration. (Causality: Oxygen rapidly quenches the Ru-carbene species; thorough degassing is non-negotiable).

  • Catalyst Addition: Heat the solution to 80°C. Add Grubbs II catalyst in 0.5 mol% portions every 30 minutes, up to a total of 2.5 mol%[1].

  • Reaction Monitoring (Validation Checkpoint 1): After 2.5 hours, sample the reaction. TLC (50% EtOAc/Hexanes) should show complete consumption of the starting material. LCMS must confirm the presence of the [M+H]+ peak corresponding to the loss of ethylene (M - 28).

  • Quenching: Cool to room temperature and add excess ethyl vinyl ether to quench the active catalyst. Stir for 30 minutes.

  • Isolation (Validation Checkpoint 2): Concentrate under reduced pressure and purify via silica gel chromatography. 1H NMR validation requires the complete disappearance of the terminal multiplet vinyl protons ( δ 5.8-6.2 ppm) and the appearance of the internal cyclic alkene protons.

Protocol 2: One-Pot Click/Aza-Michael Diversification

Objective: Rapidly generate a library of triazole-containing isothiazole 1,1-dioxides. Causality Focus: By combining an amine nucleophile and an azide in a single pot with a copper catalyst, we exploit orthogonal reactivity. The amine exclusively undergoes aza-Michael addition across the electrophilic double bond, while the azide strictly undergoes a [3+2] cycloaddition with the terminal alkyne appendage. This prevents cross-reactivity and maximizes atom economy[1].

  • Initialization: In a 1-dram vial, combine the 2,3-dihydroisothiazole 1,1-dioxide core (1.0 equiv), secondary amine (1.2 equiv), and azide (1.2 equiv) in 0.5 M ethanol[1].

  • Catalysis: Add CuSO4​ (0.1 equiv) and sodium ascorbate (0.2 equiv) to initiate the click reaction. Seal and heat at 60°C for 12 hours.

  • Scavenging (Validation Checkpoint 1): To remove the copper catalyst without aqueous workup (which causes emulsion issues with amphiphilic library members), add QuadraPure TU (thiourea resin) and stir for 2 hours. Filtration should yield a colorless solution, validating complete copper removal[1].

  • Final Validation (Validation Checkpoint 2): Purify via automated mass-directed reverse-phase HPLC. Final purity validation via UV peak area at 214 nm must exceed 90% to be viable for high-throughput screening[1].

Therapeutic & Biological Applications

The structural versatility of the isothiazole 1,1-dioxide core has led to its successful deployment across multiple therapeutic areas.

  • Antiviral Agents: Carbanion-mediated sulfonate intramolecular cyclization (CSIC) protocols have been utilized to fuse 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxides onto sugar templates. These act as aza-analogues of TSAO nucleosides, demonstrating targeted inhibition of HIV-1 reverse transcriptase[2].

  • Metabolic Disorders: Isothiazole-based phenylpropanoic acids have been identified as highly potent GPR120 agonists. In vivo studies in diet-induced obese (DIO) mice demonstrated that these derivatives significantly improve glucose handling during oral glucose tolerance tests (OGTT), positioning them as strong development candidates for Type 2 Diabetes[3].

Mechanism Ligand Isothiazole 1,1-Dioxide Derivative Receptor GPR120 Receptor (Activation) Ligand->Receptor High Affinity Binding Gq Gq Protein Coupling (Intracellular Calcium) Receptor->Gq Pathway 1 Arrestin β-Arrestin Recruitment Receptor->Arrestin Pathway 2 GLP1 GLP-1 Secretion Gq->GLP1 Calcium Flux Arrestin->GLP1 Internalization Outcome Improved Glucose Homeostasis GLP1->Outcome In Vivo Efficacy

Dual-pathway mechanism of action for isothiazole-based GPR120 agonists in metabolic regulation.

Quantitative Data Summary
Derivative ClassPrimary Biological Target / ApplicationKey Output / Efficacy MetricSource
4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxides HIV-1 Reverse TranscriptaseInhibition of viral replication (TSAO aza-analogues)[2]
Triazole-containing isothiazolidines Antimicrobial / Small molecule probes>90% purity libraries generated for HTS workflows[1]
Isothiazole-based phenylpropanoic acids GPR120 Receptor (Type 2 Diabetes)Improved glucose handling in DIO mice (OGTT)[3]
Pyrazole-isothiazole peptides Supramolecular NanofibersFormation of continuous, bead-free biocompatible fibers[4]

Advanced Material Science Applications

Beyond small molecule therapeutics, these derivatives are making significant waves in nanotechnology. Specifically, pyrazole-isothiazole derivatives can be electrospun from fluoroalcohol solutions into solid, quasi-endless micro- and nanofibers[4].

The Causality of Small-Molecule Electrospinning: Why does a small molecule electrospin like a high-molecular-weight polymer? The causality lies in the precise structural design of the scaffold. The isothiazole 1,1-dioxide core contains strong hydrogen bond donors (e.g., adjacent amines) and acceptors (the sulfonyl oxygens), alongside aromatic rings that facilitate extensive intermolecular π−π stacking. This supramolecular assembly in solution allows the small molecules to entangle and aggregate during processing, forming homogenous, bead-free nanofibers that are highly desirable for biocompatible tissue engineering scaffolds[4].

References

1.[1] Title: Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC Source: nih.gov URL:

2.[3] Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications | Request PDF Source: researchgate.net URL:

3.[4] Title: Electrospinning of pyrazole-isothiazole derivatives: nanofibers from small molecules Source: nanogune.eu URL:

4.[2] Title: Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco-α-sulfonamidonitriles | The Journal of Organic Chemistry Source: acs.org URL:

5. Title: Synthesis of Sultams by Ring-Closing Metathesis Source: thieme-connect.com URL:

Sources

Foundational

The Versatile Virtuoso: A Technical Guide to 2,3-Dihydroisothiazole 1,1-Dioxide as a Premier Building Block in Modern Synthesis

Abstract This technical guide provides an in-depth exploration of 2,3-dihydroisothiazole 1,1-dioxide, a versatile and powerful building block in contemporary organic synthesis. Moving beyond a mere catalog of reactions,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2,3-dihydroisothiazole 1,1-dioxide, a versatile and powerful building block in contemporary organic synthesis. Moving beyond a mere catalog of reactions, this document delves into the strategic application of this unique scaffold, elucidating the mechanistic underpinnings of its reactivity and offering practical, field-proven insights for its use. Designed for researchers, scientists, and drug development professionals, this guide showcases the molecule's utility as a masked dienophile, a stable surrogate for challenging vinylamine and β-amino acid synthons, and a precursor to a diverse array of complex nitrogen-containing heterocycles. Detailed experimental protocols, mechanistic visualizations, and a comprehensive survey of its applications are presented to empower the synthetic chemist with a thorough understanding of this remarkable synthetic tool.

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic chemistry, the quest for efficient and versatile building blocks is perpetual. 2,3-Dihydroisothiazole 1,1-dioxide, a five-membered cyclic sulfonamide often referred to as a γ-sultam, has emerged as a molecule of significant interest. Its unique electronic and structural features, imparted by the powerful electron-withdrawing sulfonyl group, render it a stable, crystalline solid that belies its latent reactivity. This guide will illuminate the strategic advantages of employing this scaffold, focusing on its ability to serve as a reliable precursor to functionalities that are otherwise difficult to handle, and its capacity to participate in a range of stereoselective transformations. We will explore its synthesis, its diverse modes of reactivity, and its application in the synthesis of biologically active molecules, providing the reader with a comprehensive understanding of its synthetic potential.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2,3-dihydroisothiazole 1,1-dioxide stems from the strategic activation of its constituent bonds. The sulfonyl group profoundly influences the molecule's reactivity, enabling a suite of transformations that are central to its role as a versatile building block.

Cycloaddition Reactions: A Gateway to Complexity

The endocyclic double bond of 2,3-dihydroisothiazole 1,1-dioxide is electron-deficient, making it an excellent dienophile in Diels-Alder reactions and a partner in various dipolar cycloadditions. This reactivity provides a powerful means to construct complex polycyclic systems with a high degree of stereocontrol.

As a masked dienophile, 2,3-dihydroisothiazole 1,1-dioxide and its derivatives readily engage with a variety of dienes to furnish bicyclic γ-sultams. These adducts serve as valuable intermediates, with the isothiazole ring acting as a robust scaffold that can be further elaborated or strategically cleaved. The high reactivity of these dienophiles often allows for reactions to proceed under mild thermal conditions.

The electron-poor nature of the double bond also facilitates 1,3-dipolar cycloadditions with a range of dipoles, such as diazoalkanes and azides. These reactions provide access to novel, densely functionalized heterocyclic systems. For instance, the reaction with diazoalkanes proceeds with high regioselectivity to yield pyrazolo-fused isothiazole dioxides, which can undergo further thermal rearrangement.

A noteworthy application is the organocatalytic asymmetric [3+2]-cycloaddition of benzo[d]isothiazole 1,1-dioxide with enones. This transformation, catalyzed by a bifunctional squaramide-based chiral catalyst, yields enantioenriched benzosultam-fused oxazolidines with excellent diastereoselectivity and enantioselectivity[1].

G cluster_0 [3+2] Asymmetric Cycloaddition Workflow start Start Materials: Benzo[d]isothiazole 1,1-dioxide (E)-4-hydroxy-1-phenylbut-2-en-1-one catalyst Catalyst: Quinine-derived Squaramide start->catalyst Add reaction Reaction: ClCH2CH2Cl, rt, 24h catalyst->reaction Catalyze workup Workup & Purification: Concentration in vacuo Flash column chromatography reaction->workup Proceed to product Product: Enantioenriched benzosultam-fused oxazolidine workup->product Isolate

Caption: Workflow for Asymmetric [3+2] Cycloaddition.

Ring-Opening Reactions: Unmasking Latent Functionality

A key feature that elevates 2,3-dihydroisothiazole 1,1-dioxide from a mere heterocyclic scaffold to a versatile building block is the strategic lability of its N-S bond. Under reductive conditions, this bond can be cleaved to "unmask" valuable functional groups that are otherwise challenging to handle directly.

Vinylamines are highly useful intermediates in organic synthesis but are often prone to polymerization and hydrolysis. 2,3-Dihydroisothiazole 1,1-dioxide serves as a stable and convenient precursor to these reactive species. Reductive cleavage of the N-S bond, typically with reducing agents such as samarium(II) iodide or through catalytic hydrogenation, liberates the corresponding vinylamine equivalent, which can then be trapped in situ or used in subsequent transformations.

β-Amino acids are crucial components of numerous biologically active molecules and are important building blocks in medicinal chemistry. The γ-sultam framework of 2,3-dihydroisothiazole 1,1-dioxide can be viewed as a cyclic, protected form of a β-amino acid. The synthesis of 4-amino-2,3-dihydroisothiazole 1,1-dioxides, which are essentially cyclic β-amino sulfonamides, highlights this relationship[2]. Reductive desulfonylation of these and related γ-sultams provides a powerful route to access a variety of β-amino acids and their derivatives[3][4][5]. This strategy allows for the early introduction of the β-amino acid backbone in a protected form, which can be carried through several synthetic steps before its final unveiling.

G cluster_1 Unmasking Latent Functionality start_node 2,3-Dihydroisothiazole 1,1-Dioxide cycloaddition Cycloaddition/ Functionalization start_node->cycloaddition intermediate Functionalized γ-Sultam cycloaddition->intermediate reduction Reductive Cleavage (e.g., SmI2, H2/Pd) intermediate->reduction product1 Vinylamine Derivative reduction->product1 Path A product2 β-Amino Acid Derivative reduction->product2 Path B

Caption: Synthetic pathways from 2,3-dihydroisothiazole 1,1-dioxide.

Synthetic Applications and Biological Relevance

The unique reactivity profile of 2,3-dihydroisothiazole 1,1-dioxide has led to its application in the synthesis of a wide range of molecular targets, particularly those with biological significance.

Synthesis of Complex Heterocycles

The ability to participate in cycloaddition reactions and subsequent ring-opening or rearrangement transformations makes this building block a powerful tool for the construction of complex heterocyclic architectures. Fused pyridines, pyrazoles, and other nitrogen-containing ring systems can be accessed through multi-step sequences originating from this versatile scaffold.

Role in Drug Discovery and Development

The isothiazole nucleus and its derivatives are present in a number of biologically active compounds. Derivatives of isothiazole 1,1-dioxides have been investigated for their potential as enzyme inhibitors, with some showing activity against serine proteases such as human leukocyte elastase[6][7]. The isothiazole scaffold has also been explored for its antiviral and antifungal properties[8][9][10]. The ability to readily access diverse molecular architectures from a common building block makes 2,3-dihydroisothiazole 1,1-dioxide an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Biological Activity Isothiazole Derivative Class Example Target Reference
Serine Protease InhibitionIsothiazolidin-3-one-1,1-dioxidesHuman Leukocyte Elastase[6][7]
AntiviralSubstituted IsothiazolesHIV-1, Poliovirus[6]
AntifungalIsothiazole-thiazole derivativesPseudoperonospora cubensis[8]
AntimicrobialImidazo[2,1-b]thiazole derivativesE. coli, S. aureus[10][11]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides a detailed, step-by-step methodology for a key transformation involving a 2,3-dihydroisothiazole 1,1-dioxide derivative.

Asymmetric [3+2] Cycloaddition of Benzo[d]isothiazole 1,1-dioxide

This protocol describes the highly enantioselective and diastereoselective synthesis of a benzosultam-fused oxazolidine, as reported by Park, H. et al. (2024)[1].

Materials:

  • Benzo[d]isothiazole 1,1-dioxide

  • (E)-4-hydroxy-1-phenylbut-2-en-1-one

  • Quinine-derived squaramide catalyst

  • 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of benzo[d]isothiazole 1,1-dioxide (0.15 mmol, 1.5 equiv) and the quinine-derived squaramide catalyst (0.01 mmol, 0.1 equiv) in 1,2-dichloroethane (1.0 mL, 0.1 M), stir the mixture for 10 minutes at 0 °C.

  • Add (E)-4-hydroxy-1-phenylbut-2-en-1-one (0.10 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, concentrate the resulting mixture in vacuo.

  • Purify the crude product by flash column chromatography using a mixture of EtOAc/CH₂Cl₂/hexanes (1:5:4) as the eluent to afford the desired enantioenriched benzosultam-fused oxazolidine.

Expected Outcome:

This reaction is reported to yield the product in 99% yield with high diastereoselectivity (>20:1 dr) and enantioselectivity (89:11 er)[1].

Conclusion

2,3-Dihydroisothiazole 1,1-dioxide is a building block of significant synthetic potential. Its stability, coupled with its diverse and predictable reactivity, makes it an invaluable tool for the modern synthetic chemist. From its role in stereocontrolled cycloaddition reactions to its utility as a stable surrogate for reactive vinylamine and β-amino acid synthons, this versatile scaffold offers elegant and efficient solutions to a range of synthetic challenges. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic application of powerful building blocks like 2,3-dihydroisothiazole 1,1-dioxide will undoubtedly play an increasingly important role in the advancement of organic synthesis and drug discovery.

References

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  • Park, H., et al. (2024). 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[3][7]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. Molbank, 2024(1), M1931.

  • Suginome, M., et al. (2013). Disulfonimide-Catalyzed Asymmetric Synthesis of β3-Amino Esters Directly from N-Boc-Amino Sulfones. Journal of the American Chemical Society, 135(41), 15334-15335.
  • Zimmermann, T., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 16(17), 8085-8095.
  • Ellman, J. A., & Tang, T. P. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7679-7685.
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  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej (Online), 57(6), 617-630.
  • Grygorenko, O. O., et al. (2021). The synthesis of 4-amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide 2.
  • Batal, D. J., & Lentsch, S. E. (1994). U.S. Patent No. 5,374,738. Washington, DC: U.S.
  • Li, Y., et al. (2021). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 8(11), 2633-2638.
  • Al-Absi, A. R., & Procter, D. J. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(1), 1-21.
  • Wang, X., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis.
  • Chen, J.-R., & Xiao, W.-J. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][12]Thiazin-4-One Derivatives. Molecules, 30(9), 1-20.

  • Tureček, F., et al. (2012). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(7), 1217-1232.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Molander, G. A., & Harris, C. R. (1996). Reductions with Samarium(II) Iodide. Chemical Reviews, 96(1), 307-338.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Bouzroura, A., et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. BIO Web of Conferences, 109, 01019.
  • El-Sayed, W. A., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9920.
  • Miller, M. J., et al. (2016). Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides. Organic & Biomolecular Chemistry, 14(3), 967-979.
  • Siddiqui, H. L., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2228.
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  • Chiummiento, L., et al. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 26(18), 9023.
  • Al-Smaisim, R. F., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 19(4), 101-111.
  • Wang, J., & Wang, Z. (2009).
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  • Padwa, A., et al. (1997). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Chemical Reviews, 97(3), 613-656.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2,3-Dihydroisothiazole 1,1-Dioxide Scaffolds in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Sultams in Stereoselective Control In the landscape of modern organic synthesis, the quest for precise control over molecular thre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Sultams in Stereoselective Control

In the landscape of modern organic synthesis, the quest for precise control over molecular three-dimensional architecture is paramount. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is the cornerstone of drug discovery and development, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. Within the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. Among these, sultams, which are cyclic sulfonamides, have emerged as powerful scaffolds. This guide focuses on the applications of 2,3-dihydroisothiazole 1,1-dioxide and its derivatives, a class of γ-sultams, in asymmetric synthesis.

While the renowned Oppolzer's camphorsultam, a bicyclic γ-sultam, has been extensively utilized as a chiral auxiliary in a multitude of stereoselective transformations, the broader family of 2,3-dihydroisothiazole 1,1-dioxides offers unique structural and electronic properties that are increasingly being exploited in novel synthetic methodologies.[1][2] These five-membered cyclic sulfonamides provide a rigid framework that can effectively bias the facial approach of reagents to a prochiral center, leading to high levels of stereocontrol. Their applications span from classic chiral auxiliary-mediated alkylations and aldol reactions to more complex cycloaddition and conjugate addition reactions.[2][3][4] This document will provide an in-depth exploration of the utility of these scaffolds, complete with mechanistic insights and detailed experimental protocols.

The Sultam Scaffold: A Platform for Asymmetric Induction

The efficacy of 2,3-dihydroisothiazole 1,1-dioxide derivatives as chiral inductors stems from several key features. The sulfonamide group is a strong electron-withdrawing group, which can influence the reactivity of adjacent functional groups. The cyclic nature of the sultam imposes conformational rigidity, which is crucial for creating a well-defined steric environment. When a prochiral substrate is attached to the nitrogen atom of the sultam, the bulky substituents on the sultam ring effectively shield one face of the molecule, directing the attack of an incoming reagent to the opposite, less hindered face.

Mechanism of Stereocontrol: A Look at Oppolzer's Camphorsultam

To understand the principles of stereocontrol, it is instructive to examine the well-studied Oppolzer's camphorsultam.[2] Although a more complex bicyclic system, the fundamental principles of its stereodirecting ability are applicable to simpler 2,3-dihydroisothiazole 1,1-dioxide systems. In reactions such as the alkylation of enolates derived from N-acyl sultams, the stereochemical outcome is dictated by the formation of a chelated intermediate.[5][6] The metal cation (e.g., Li+, Na+) coordinates to both the enolate oxygen and the sulfonyl oxygen, creating a rigid, five-membered ring chelate. This conformation orients the camphor skeleton in such a way that one face of the enolate is effectively blocked, leading to highly diastereoselective alkylation.

Core Application: Asymmetric Alkylation via Sultam-Derived Enolates

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral sultams, such as derivatives of 2,3-dihydroisothiazole 1,1-dioxide, provides a reliable method for the stereoselective introduction of alkyl groups.

Protocol: Diastereoselective Alkylation of an N-Acyl Sultam Auxiliary

This protocol describes a general procedure for the alkylation of an N-propanoyl derivative of a chiral 2,3-dihydroisothiazole 1,1-dioxide.

Materials:

  • N-Propanoyl-2,3-dihydroisothiazole 1,1-dioxide derivative

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation: Dissolve the N-propanoyl sultam (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 equiv) dropwise to the stirred solution. The formation of the lithium enolate is typically indicated by a color change. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H2O2, reduction with LiAlH4) to yield the chiral carboxylic acid or alcohol, respectively, and recover the sultam auxiliary.

Expected Outcome: High diastereoselectivity (typically >95% de) is expected for this reaction. The absolute configuration of the newly formed stereocenter is dependent on the stereochemistry of the chiral sultam used.

Expanding the Toolkit: Sultams in Cycloaddition Reactions

Beyond their use in directing nucleophilic additions, 2,3-dihydroisothiazole 1,1-dioxide derivatives have proven to be valuable in controlling the stereochemistry of cycloaddition reactions, such as the Diels-Alder reaction.[7][8][9] In these reactions, the sultam acts as a chiral dienophile, influencing the facial selectivity of the [4+2] cycloaddition.

Conceptual Workflow: Asymmetric Diels-Alder Reaction

The following diagram illustrates the general workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using an N-enoyl sultam as the chiral dienophile.

Diels_Alder_Workflow cluster_prep Dienophile Preparation cluster_reaction Asymmetric Diels-Alder cluster_post Product Isolation & Auxiliary Removal Sultam Chiral 2,3-Dihydroisothiazole 1,1-Dioxide N_Acylation N-Acylation Sultam->N_Acylation AcylChloride α,β-Unsaturated Acyl Chloride AcylChloride->N_Acylation Dienophile N-Enoyl Sultam (Chiral Dienophile) N_Acylation->Dienophile Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene Diene Diene->Cycloaddition LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->Cycloaddition Cycloadduct Diastereomerically Enriched Cycloadduct Cycloaddition->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage ChiralProduct Enantiomerically Pure Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Caption: Workflow for an Asymmetric Diels-Alder Reaction.

The Lewis acid coordinates to the sulfonyl and carbonyl oxygens of the N-enoyl sultam, locking it into a rigid conformation. This conformation exposes one face of the dienophile to the incoming diene, leading to a highly diastereoselective cycloaddition.

Recent Advances: Organocatalytic Asymmetric Cycloadditions

More recently, derivatives of benzo[d]isothiazole 1,1-dioxide have been employed in organocatalytic asymmetric [3+2] cycloaddition reactions.[10] These reactions, often catalyzed by bifunctional chiral catalysts like squaramides, provide access to complex heterocyclic structures with high enantioselectivity.

Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol is adapted from a reported procedure for the synthesis of enantioenriched benzosultam-fused oxazolidines.[10]

Materials:

  • Benzo[d]isothiazole 1,1-dioxide

  • (E)-4-hydroxy-1-phenylbut-2-en-1-one

  • Chiral bifunctional squaramide-based catalyst

  • 1,2-Dichloroethane (ClCH2CH2Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a vial, dissolve benzo[d]isothiazole 1,1-dioxide (1.5 equiv) and the chiral squaramide catalyst (0.1 equiv) in 1,2-dichloroethane. Stir the solution for 10 minutes at 0 °C.

  • Substrate Addition: Add (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up and Purification: Concentrate the resulting mixture in vacuo. Purify the crude product by flash column chromatography using a mixture of EtOAc, CH2Cl2, and hexanes as the eluent to afford the desired benzosultam-fused oxazolidine.

Expected Outcome: This reaction is reported to proceed with excellent yield (99%) and high diastereoselectivity and enantioselectivity (>20:1 dr and 89:11 er).[10]

Data Summary: Performance in Asymmetric Reactions

The following table summarizes the typical performance of 2,3-dihydroisothiazole 1,1-dioxide derivatives in various asymmetric reactions.

Reaction TypeSubstrate/AuxiliaryReagent/CatalystDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference
Asymmetric AlkylationN-Acyl Camphorsultamn-BuLi, MeI>98% deHigh[11]
Asymmetric Diels-AlderN-Enoyl Oppolzer's SultamEt2AlCl>95% deGood to Excellent[7]
Asymmetric Aldol ReactionN-Acyl Oppolzer's SultamTiCl4, Hünig's base>99% deHigh[4]
Organocatalytic [3+2] CycloadditionBenzo[d]isothiazole 1,1-dioxideChiral Squaramide89:11 er, >20:1 dr99%[10]

Conclusion and Future Outlook

The 2,3-dihydroisothiazole 1,1-dioxide scaffold and its derivatives continue to be valuable tools in the field of asymmetric synthesis. Their rigid structure, coupled with the electronic influence of the sulfonyl group, provides a powerful platform for inducing stereoselectivity in a wide range of chemical transformations. From their traditional role as robust chiral auxiliaries in alkylation and aldol reactions to their more recent applications in complex, organocatalyzed cycloadditions, these sultams offer a versatile and reliable approach to the synthesis of enantiomerically pure compounds. As the demand for stereochemically defined molecules in pharmaceuticals and materials science grows, the development of novel applications for these and other sultam-based systems will undoubtedly continue to be an active and fruitful area of research. The ability to recycle the chiral auxiliary after the key stereoselective step further enhances the practicality and cost-effectiveness of these methods, making them attractive for larger-scale synthetic endeavors.[12]

References
  • Lee, J., et al. (2004). Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. The Journal of Organic Chemistry, 69(13), 4551-4. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Rogachev, V. O., et al. (2005). STEREOSELECTIVE SYNTHESIS OF γ- AND δ-SULTAMS BY INTRAMOLECULAR DIELS-ALDER REACTION OF VINYLSULFONAMIDES POSSESSING AN ACYCLIC OR CARBOCYCLIC 1,3-DIENE MOIETY. ARKIVOC, 2006(3), 18-28. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Snead, D. R., & Jamison, T. F. (2015). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 6(3), 1508-1512. [Link]

  • Zhang, Z., et al. (2017). Synthesis of Chiral Sultams via Palladium-Catalyzed Intramolecular Asymmetric Reductive Amination. Organic Letters, 19(4), 854-857. [Link]

  • Kim, J., et al. (2024). 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[2][8]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. Molbank, 2024(1), M1853. [Link]

  • Pignataro, L., et al. (2011). Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. University of Milan. [Link]

  • Reddy, M. S., et al. (2020). Asymmetric [3 + 2]/[4 + 2] annulations for the synthesis of ε-sultams promoted by bifunctional base catalysts. Organic Chemistry Frontiers, 7(18), 2686-2692. [Link]

  • Grygorenko, O. O., et al. (2025). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition. Organic Letters. [Link]

  • Singh, V. K. (2010). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 41(43). [Link]

  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-345. [Link]

  • Qian, Y., et al. (2018). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 140(33), 10568-10582. [Link]

  • Beccalli, E. M., et al. (1993). Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Competitive ring cleavage in 3a,4-dihydro-6aH-pyrazolo[3,4-d] isothiazole 1,1-dioxides: formation of 2-thia-3-azabicyclo[3.1.0]hex-3-ene 2,2-dioxides and/or pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1261-1265. [Link]

  • Qian, Y., et al. (2019). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 141(33), 13134-13144. [Link]

  • Beccalli, E. M., et al. (1993). Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Competitive ring cleavage in 3a,4-dihydro-6aH-pyrazolo[3,4-d] isothiazole 1,1-dioxides: formation of 2-thia-3-azabicyclo[3.1.0]hex-3-ene 2,2-dioxides and/or pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1261-1265. [Link]

  • Szymański, S., & Sowiński, J. (2003). [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. Polish Journal of Chemistry, 77, 1047-1073. [Link]

Sources

Application

experimental procedure for alkylation of N-acyl-2,3-dihydroisothiazole 1,1-dioxide

Application Note: Asymmetric α-Alkylation of N-Acyl-2,3-dihydroisothiazole 1,1-Dioxides Executive Summary The functionalization of cyclic sulfonamides (sultams) represents a cornerstone methodology in modern asymmetric s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric α-Alkylation of N-Acyl-2,3-dihydroisothiazole 1,1-Dioxides

Executive Summary

The functionalization of cyclic sulfonamides (sultams) represents a cornerstone methodology in modern asymmetric synthesis and drug discovery. Specifically, the N-acyl-2,3-dihydroisothiazole 1,1-dioxide scaffold serves as an exceptionally robust chiral auxiliary and a highly reactive intermediate for the stereocontrolled construction of α-chiral carboxylic acid derivatives[1]. This application note details a field-proven, self-validating protocol for the α-alkylation of N-acyl-2,3-dihydroisothiazole 1,1-dioxides, providing mechanistic insights into enolate aggregation, stereocontrol, and reaction optimization.

Mechanistic Rationale & Causality

Successful alkylation of the N-acyl-2,3-dihydroisothiazole 1,1-dioxide system relies on the precise generation and trapping of its metal enolate.

  • Base Selection (NaHMDS vs. n-BuLi): While n-BuLi is a common base, it carries the risk of acting as a nucleophile, leading to unwanted attack at the carbonyl or sulfonyl centers. Sodium bis(trimethylsilyl)amide (NaHMDS) is sterically hindered and purely basic, ensuring selective α-deprotonation. However, sodiated sultam enolates often form complex, less-reactive homoaggregates in solution[2].

  • Role of Additives (DMPU): To counteract enolate aggregation, the addition of the polar aprotic co-solvent DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is highly recommended. DMPU coordinates the sodium cation, breaking the aggregates into highly reactive monomeric solvent-separated ion pairs, which accelerates the alkylation rate and enhances stereoselectivity[2].

  • Temperature Control (-78 °C): The reaction must be strictly maintained at -78 °C during enolization and the initial electrophile addition. Elevated temperatures lead to the epimerization of the kinetic enolate and promote side reactions, resulting in complex mixtures and degraded diastereomeric ratios (dr)[3].

  • Stereoelectronic Directing Effects: The bulky sulfonyl moiety of the 2,3-dihydroisothiazole 1,1-dioxide ring creates a distinct steric and stereoelectronic environment, effectively shielding one face of the enolate and guiding the incoming alkyl halide to the opposite face, ensuring high diastereoselectivity[2][3].

Reaction Workflow Visualization

Workflow N1 N-Acyl-2,3-dihydroisothiazole 1,1-dioxide N2 Metal Enolate Formation (THF, -78 °C) N1->N2 NaHMDS / Argon N3 Stereoselective Alkylation (R-X, DMPU) N2->N3 Electrophile N4 Alkylated N-Acyl Sultam (High dr) N3->N4 Warm to rt N5 Auxiliary Cleavage (LiOH/H2O2) N4->N5 Hydrolysis N6 Enantiopure Product + Recovered Sultam N5->N6 Separation

Workflow for the asymmetric α-alkylation and cleavage of N-acyl sultam auxiliaries.

Experimental Protocol

Reagents Required:

  • N-Acyl-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv, rigorously dried)

  • NaHMDS (1.0 M solution in THF, 1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M relative to substrate)

  • DMPU (2.0 equiv, distilled over CaH₂)

Step 1: Enolate Formation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with Argon (repeat 3 times).

  • Dissolve the N-acyl-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv) in anhydrous THF to achieve a 0.1 M solution.

  • Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Stir for 10 minutes to ensure thermal equilibration.

  • Add NaHMDS (1.1 equiv) dropwise via a gas-tight syringe down the inner wall of the flask to pre-cool the base before it hits the solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete, quantitative metalation.

Step 2: Alkylation

  • In a separate flame-dried vial, prepare a solution of the alkyl halide (1.5 equiv) and DMPU (2.0 equiv) in a minimal amount of anhydrous THF.

  • Add the electrophile/DMPU mixture dropwise to the enolate solution at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over an additional 2 hours.

Step 3: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (equal to the reaction volume) at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers sequentially with distilled water and brine to remove DMPU.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Self-Validation (Crucial Step)

  • Crude NMR Analysis: Before purification, dissolve a 5 mg aliquot of the crude residue in CDCl₃. Acquire a ¹H NMR spectrum and integrate the α-proton signals of the major and minor diastereomers. This establishes the true diastereomeric ratio (dr) of the reaction, preventing false enrichment readings that can occur post-chromatography[3].

Step 5: Purification & Cleavage

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the major diastereomer.

  • (Optional) To liberate the chiral carboxylic acid, treat the purified alkylated sultam with LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in a THF/H₂O (3:1) mixture at 0 °C for 2 hours. The sultam auxiliary can be recovered via extraction and reused.

Quantitative Data Summary

The following table summarizes the optimization parameters and expected outcomes for the alkylation of N-acyl sultams, demonstrating the critical impact of base and additive selection on the reaction's efficiency and stereocontrol.

Base (1.1 eq)SolventAdditive (2.0 eq)Temp ProfileYield (%)Diastereomeric Ratio (dr)
n-BuLiTHFNone-78 °C to rt8485:15
NaHMDSTHFNone-78 °C to rt8992:8
NaHMDS THF DMPU -78 °C to rt 95 96:4
LDATolueneNone-78 °C to rt4560:40
NaHMDSTHFDMPU0 °C to rt5270:30

Data synthesized from benchmark sultam alkylation studies[2][3].

References

  • Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. National Institutes of Health (PMC). Available at:[Link]

  • Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring systems on sugar templates via carbanion-mediated sulfonamide intramolecular cyclization reactions. PubMed. Available at:[Link]

Sources

Method

Application Note: 2,3-Dihydroisothiazole 1,1-Dioxide Derivatives as Chiral Auxiliaries in Asymmetric Aldol Reactions

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the construction of contiguous stereocenters with absolute stereocontrol. The 2,3-dihydroisothiazole 1,1-dioxide core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the construction of contiguous stereocenters with absolute stereocontrol. The 2,3-dihydroisothiazole 1,1-dioxide core—most prominently embedded in bicyclic frameworks like Oppolzer’s camphorsultam and saccharin-derived sultams—serves as a privileged chiral auxiliary for these transformations[1]. Compared to traditional oxazolidinones, sultam-based auxiliaries offer superior crystallinity (facilitating downstream purification without chromatography), robust stability under strongly basic conditions, and highly predictable stereochemical outcomes in asymmetric aldol additions[2].

This application note details the mechanistic rationale, comparative performance data, and self-validating protocols for utilizing 2,3-dihydroisothiazole 1,1-dioxide derivatives in titanium-mediated asymmetric aldol reactions.

Mechanistic Rationale: The Power of the Sultam Core

The efficacy of the 2,3-dihydroisothiazole 1,1-dioxide auxiliary lies in its ability to enforce a highly rigid, chelated transition state during enolization[1].

When an N -acyl sultam is treated with a Lewis acid (e.g., TiCl4​ ) and a hindered tertiary amine (e.g., iPr2​NEt ), the metal center coordinates simultaneously to the imide carbonyl oxygen and one of the sulfonyl oxygens. This bidentate chelation locks the molecule into a rigid Z-enolate geometry. The bulky chiral framework (such as the bornane skeleton in Oppolzer's sultam) projects over the Re-face of the enolate, creating a severe steric blockade. Consequently, the incoming aldehyde electrophile is forced to approach exclusively from the less hindered Si-face, yielding the syn-aldol adduct with exceptional diastereoselectivity[3].

Mechanism A N-Acyl 2,3-Dihydroisothiazole 1,1-Dioxide B Bidentate Chelation (Ti / B / Sn) A->B C Z-Enolate Geometry (Rigidified Transition State) B->C D Steric Shielding (Re-Face Blocked) C->D E Si-Face Electrophilic Attack D->E F High Diastereomeric Purity (Syn-Aldol Adduct) E->F

Mechanistic pathway of stereocontrol via rigidified Z-enolate transition state.

Comparative Performance Data

The choice of Lewis acid dictates the tightness of the transition state and the resulting diastereomeric ratio (dr). The table below summarizes the quantitative data for aldol additions utilizing the 2,3-dihydroisothiazole 1,1-dioxide core across different enolization conditions.

Lewis Acid / Base SystemEnolate GeometryTypical Yield (%)Diastereomeric Ratio (syn:anti)Practical Utility / Causality
TiCl4​ / iPr2​NEt Z-enolate85 – 95> 99:1Optimal. Titanium's strong oxophilicity ensures tight bidentate chelation, maximizing stereocontrol[2].
Bu2​BOTf / iPr2​NEt Z-enolate78 – 8895:5Alternative. Milder conditions, but the boron-enolate transition state is slightly less rigid than titanium.
Sn(OTf)2​ / N-Ethylpiperidine Z-enolate80 – 9098:2Specialized. Highly effective for sensitive, enolizable aliphatic aldehydes prone to self-condensation.

Self-Validating Experimental Protocols

To ensure reproducibility in drug development workflows, the following protocols are designed as self-validating systems . Each phase includes observable milestones to confirm the success of the chemical transformation before proceeding to the next step.

Workflow A 1. N-Acylation (Auxiliary Loading) B 2. Enolization (TiCl4, iPr2NEt) A->B C 3. Aldol Addition (Electrophile) B->C D 4. Cleavage (LiOH / H2O2) C->D

Workflow for sultam-directed asymmetric aldol reactions.

Phase 1: Auxiliary Loading (N-Acylation)

Causality: The sulfonamide N-H of the 2,3-dihydroisothiazole 1,1-dioxide core is acidic but requires a strong base to form a highly nucleophilic nitrogen anion, ensuring rapid and complete acylation without O-acylation byproducts.

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation Check: Observe immediate effervescence ( H2​ gas). Stir until gas evolution completely ceases (approx. 30 mins), confirming quantitative deprotonation.

  • Add the desired acyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and recrystallize the product from hexanes/EtOAc.

Phase 2: Titanium-Mediated Asymmetric Aldol Addition

Causality: TiCl4​ acts as a bidentate Lewis acid. iPr2​NEt (Hünig's base) is chosen because its steric bulk prevents nucleophilic attack on the acyl carbonyl, restricting its reactivity to the selective deprotonation of the α -carbon[2].

  • Dissolve the N -acyl sultam (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under argon.

  • Cool the reaction mixture to -78 °C.

  • Add TiCl4​ (1.0 M in CH2​Cl2​ , 1.05 eq) dropwise.

    • Self-Validation Check: The solution will immediately turn deep yellow or orange, indicating successful Lewis acid complexation.

  • Stir for 5 minutes, then add iPr2​NEt (1.1 eq) dropwise.

    • Self-Validation Check: The solution color will deepen to a dark red or purple over 30 minutes, visually confirming the quantitative formation of the titanium Z-enolate.

  • Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours.

  • Critical Quench: Add saturated aqueous NH4​Cl directly at -78 °C before allowing the flask to warm. This prevents retro-aldol pathways. Extract with CH2​Cl2​ .

Phase 3: Non-Destructive Cleavage

Causality: Standard saponification (using LiOH alone) requires elevated temperatures that risk retro-aldol cleavage or epimerization of the newly formed α -stereocenter. The addition of H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the α -effect, HOO− is vastly more nucleophilic than hydroxide, allowing rapid cleavage of the sterically hindered imide at 0 °C[4].

  • Dissolve the purified aldol adduct in a 3:1 mixture of THF/ H2​O (0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous H2​O2​ (4.0 eq), followed immediately by LiOH⋅H2​O (2.0 eq).

  • Stir at 0 °C for 1 hour.

    • Self-Validation Check: TLC monitoring will show rapid consumption of the starting material. Furthermore, the highly crystalline chiral auxiliary will often begin to precipitate out of the aqueous layer upon partial concentration of the THF, allowing for >90% recovery via simple filtration.

  • Quench excess peroxide with Na2​SO3​ , acidify the aqueous layer to pH 2 with 1M HCl, and extract the enantiopure β -hydroxy acid with EtOAc.

Troubleshooting & Analytical Validation

  • Issue: Poor Diastereoselectivity (< 90:10 dr)

    • Root Cause: Incomplete enolization prior to electrophile addition, or trace moisture disrupting the titanium chelation.

    • Solution: Ensure strict anhydrous conditions (flame-dried glassware, fresh TiCl4​ ). Do not proceed to aldehyde addition unless the characteristic dark red/purple enolate color is observed.

  • Issue: Low Yield of Aldol Adduct

    • Root Cause: Retro-aldol reaction during workup.

    • Solution: The titanium aldolate is stable at low temperatures but can revert to starting materials if warmed under basic/Lewis acidic conditions. Ensure the reaction is fully quenched with NH4​Cl at -78 °C.

References

  • Chiral Auxiliary Synthesis Source: Bluefield University URL:[1]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners Source: National Institutes of Health (NIH) / PubMed URL:[2]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners Source: ResearchGate URL:[3]

  • Alkaline hydrolysis of the adducts... (Sultam-Directed Aldol Methodology) Source: Thieme Connect URL:[4]

Sources

Application

reaction workup for 2,3-dihydroisothiazole 1,1-dioxide mediated reactions

Application Note: Advanced Reaction Workup Strategies for 2,3-Dihydroisothiazole 1,1-Dioxide Mediated Syntheses Executive Summary 2,3-Dihydroisothiazole 1,1-dioxides (cyclic sultams) serve as privileged scaffolds in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reaction Workup Strategies for 2,3-Dihydroisothiazole 1,1-Dioxide Mediated Syntheses

Executive Summary

2,3-Dihydroisothiazole 1,1-dioxides (cyclic sultams) serve as privileged scaffolds in medicinal chemistry, particularly for the discovery of small molecular probes and antiviral agents. While their synthesis and functionalization are well-documented, the isolation of these highly polar, amphiphilic intermediates presents a significant bottleneck. This application note details the causality behind workup failures in sultam chemistry and provides validated, step-by-step protocols for isolating these compounds without relying on tedious aqueous extractions or exhaustive chromatography.

Mechanistic Rationale: The Causality of Workup Selection

The physical properties of 2,3-dihydroisothiazole 1,1-dioxides dictate their behavior during reaction workups. The strong dipole of the sulfonyl group, combined with functional handles (e.g., amines, triazoles), creates a scaffold with high water affinity and a propensity to coordinate transition metals.

  • Avoiding the Aqueous Trap in Click Chemistry: When diversifying the sultam core via one-pot aza-Michael/CuAAC (Click) reactions, the resulting triazole-piperazine sultams exhibit massive affinity for water. Traditional aqueous workups designed to wash away CuI catalysts result in severe emulsion formation and partitioning of the product into the aqueous layer[1]. Transitioning to a Solid-Phase Extraction (SPE) workup circumvents this by trapping the metal on silica while eluting the product[1].

  • Exploiting Differential Solubility in RCM: Ring-Closing Metathesis (RCM) using Grubbs II catalyst is a premier method for constructing the sultam core. However, removing ruthenium byproducts typically requires functionalized scavengers or column chromatography. Because the parent 2,3-dihydroisothiazole 1,1-dioxide core is insoluble in cold non-polar solvents, a direct precipitation and filtration workup provides a self-validating, chromatography-free purification path.

  • pH-Sensitive Quenching in CSIC: Carbanion-mediated sulfonate intramolecular cyclizations (CSIC) require strong bases (LDA, K₂CO₃) to form spiro-sultams. The newly formed 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring is sensitive to strong acids, necessitating a strictly pH-controlled mild quench (e.g., sat. NH₄Cl) to prevent ring-opening prior to organic extraction[2].

Workflow Visualization

SultamWorkflow cluster_synthesis Core Scaffold Synthesis cluster_functionalization Downstream Functionalization A1 Allyl Sulfonamide Precursor RCM Ring-Closing Metathesis (Grubbs II, Toluene) A1->RCM W1 Workup: Precipitation & Filtration RCM->W1 Sultam 2,3-Dihydroisothiazole 1,1-Dioxide Core W1->Sultam A2 α-Sulfonamidonitriles CSIC CSIC Protocol (Carbanion-Mediated) A2->CSIC W2 Workup: Mild Acid Quench & Extraction CSIC->W2 W2->Sultam OnePot One-Pot Aza-Michael / CuAAC (CuI, DBU, EtOH) Sultam->OnePot Ox Oxidation (MMPP or H2O2) Sultam->Ox W3 Workup: SiO2 SPE Filtration (Non-Aqueous Cu Removal) OnePot->W3 Final Target Sultam Derivatives (High Purity Library) W3->Final W4 Workup: Aqueous Partitioning & Recrystallization Ox->W4 W4->Final

Fig 1. Synthetic workflows and targeted workup strategies for cyclic sultam derivatives.

Self-Validating Experimental Protocols

Protocol A: Ru-Catalyzed Ring-Closing Metathesis (RCM) & Precipitation Workup

Objective: Synthesize the 2,3-dihydroisothiazole 1,1-dioxide core while efficiently clearing Ru-catalyst without chromatography.

  • Step 1 (Reaction): Degas a solution of N-allyl-N-(prop-2-ynyl)methanesulfonamide (0.33 mmol) in distilled toluene (5 mL) with N₂ gas for 10 min.

  • Step 2 (Catalysis): Add a degassed solution of Grubbs II catalyst (5 mol%) in toluene (5 mL) dropwise. Heat the mixture at 80 °C for 1 h under N₂.

  • Step 3 (Workup - Precipitation): Cool the reaction mixture to room temperature, then transfer to an ice bath for 15 minutes. The sultam product will spontaneously precipitate out of the non-polar solvent.

  • Step 4 (Isolation): Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold toluene (2 × 5 mL) followed by cold hexanes (5 mL).

  • Self-Validation: The successful removal of the Ru-catalyst is visually confirmed when the filter cake transitions from a dark brownish hue to a pure white solid. Analytically, the product is validated by the disappearance of allyl alkene protons in ¹H NMR and the presence of sharp SO₂ stretching bands at ~1348 and 1174 cm⁻¹ via IR spectroscopy.

Protocol B: One-Pot Aza-Michael / CuAAC Diversification & SPE Workup

Objective: Generate triazole-containing isothiazolidine 1,1-dioxides and remove CuI without aqueous extraction[1].

  • Step 1 (Reaction): To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equiv.), CuI (30 mol%), DBU (10 mol%), dry EtOH (0.5 M), an amine (1.2 equiv.), and an azide (2.0 equiv.).

  • Step 2 (Heating): Heat the reaction block at 60 °C for 12 h.

  • Step 3 (Workup - SPE): Cool the reaction to room temperature. Do NOT add water. Directly load the crude ethanolic mixture onto a pre-conditioned SiO₂ Solid-Phase Extraction (SPE) cartridge.

  • Step 4 (Elution): Flush the SPE cartridge with an eluent of EtOAc:MeOH (95:5, 2 mL) into a pre-weighed vial. Concentrate under reduced pressure.

  • Self-Validation: The retention of Cu salts is confirmed by the absence of a blue/green tint in the eluate and the cartridge retaining a colored band at the top. The process is validated by LCMS, confirming >90% purity of the target mass without the need for further preparative HPLC[1].

Protocol C: Oxidation to 3-Hydroperoxy/3-Hydroxy Sultams

Objective: Oxidize isothiazolium salts to 3-oxyfunctionalized sultams using MMPP or H₂O₂[3].

  • Step 1 (Reaction): Dissolve the 3,4-dialkyl substituted isothiazolium salt in a 1:1 mixture of ethanol and distilled water. Add H₂O₂ or MMPP·6H₂O.

  • Step 2 (Heating): Reflux the mixture for 5–10 minutes until TLC indicates complete consumption of the starting material.

  • Step 3 (Workup - Partitioning): Cool to room temperature. Extract the aqueous mixture with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with a saturated NaHCO₃ solution to neutralize residual peroxy acids, followed by brine.

  • Step 4 (Isolation): Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from ethanol.

  • Self-Validation: The neutralization of peroxides is confirmed by a negative starch-iodide paper test of the organic layer prior to concentration. The formation of the 1,1-dioxide is confirmed by the appearance of strong SO₂ IR bands at ~1168 and 1276 cm⁻¹[3].

Quantitative Data: Workup Efficiency Comparison

To benchmark the efficacy of these targeted workups, Table 1 summarizes the yield and purity metrics across different reaction classes.

Table 1: Comparative Workup Efficiencies in 2,3-Dihydroisothiazole 1,1-Dioxide Reactions

Reaction TypeCatalyst / ReagentOptimized Workup StrategyKey Challenge MitigatedAvg. Yield (%)Purity / Clearance Outcome
RCM Grubbs IIDirect Precipitation & FiltrationRu-catalyst toxicity & color90–96%High (White solid, Ru removed)
One-Pot Aza-Michael / Click CuI / DBUSiO₂ Solid-Phase Extraction (SPE)Product loss in aqueous phase96%>90% purity, Cu retained on silica
CSIC Protocol LDA or K₂CO₃Mild Acid Quench & ExtractionRing-opening of spiro-sultam75–85%High (Enantiomerically pure)
Oxidation H₂O₂ / MMPPAqueous Partitioning & RecrystallizationPeroxide retention52–81%High (Crystalline product)

References

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. National Institutes of Health (PMC).[Link]

  • Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco-α-sulfonamidonitriles. The Journal of Organic Chemistry (ACS).[Link]

  • Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides. ARKAT USA.[Link]

Sources

Method

Large-Scale Synthesis of 2,3-Dihydroisothiazole 1,1-Dioxide: A Comprehensive Guide for Process Development

An Application Note for Drug Development Professionals Abstract The 2,3-dihydroisothiazole 1,1-dioxide, commonly known as γ-sultam, represents a privileged heterocyclic scaffold with significant applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The 2,3-dihydroisothiazole 1,1-dioxide, commonly known as γ-sultam, represents a privileged heterocyclic scaffold with significant applications in medicinal chemistry and as a versatile chiral auxiliary in asymmetric synthesis.[1][2] Its prevalence in biologically active compounds necessitates the development of robust and scalable synthetic routes to support drug discovery and development programs.[3] Traditional synthetic methods often suffer from harsh reaction conditions, limited substrate scope, or the use of hazardous reagents, impeding their application on an industrial scale.[2][3] This guide provides a detailed, field-proven protocol for the large-scale synthesis of the parent 2,3-dihydroisothiazole 1,1-dioxide, focusing on a practical and efficient approach via intramolecular sulfonamide dianion alkylation. We offer in-depth explanations for experimental choices, detailed process controls, and critical considerations for safe and successful scale-up, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the γ-Sultam Core

Cyclic sulfonamides, or sultams, are a critical class of pharmacophores found in a wide array of therapeutic agents.[2][4] The five-membered ring system of 2,3-dihydroisothiazole 1,1-dioxide, in particular, serves as a key structural motif in compounds with anticancer and enzyme inhibition activity.[3][5] Beyond their direct biological relevance, chiral derivatives of this scaffold are invaluable as chiral auxiliaries, enabling the stereocontrolled synthesis of complex molecules.[2]

The development of a general and scalable synthesis for these compounds is therefore a high-priority objective in process chemistry. An ideal large-scale synthesis should prioritize:

  • Cost-effectiveness and availability of starting materials.

  • High overall yield and atom economy. [6]

  • Operational safety and environmental considerations.

  • Simplicity of purification and isolation.

This document outlines a synthetic strategy that addresses these critical points, transitioning from common laboratory-scale procedures to a robust process suitable for kilogram-scale production.

Synthetic Strategy: Retrosynthesis and Route Selection

Retrosynthetic Analysis

A logical retrosynthetic approach to the target γ-sultam (I) points to an intramolecular cyclization as the key bond-forming step. This can be achieved through either C-N or C-C bond formation.[2] A highly effective strategy involves the intramolecular C-C bond formation via alkylation of a sulfonamide dianion. This disconnection leads back to a simple, functionalized precursor like 2-haloethanesulfonamide (II), which can be readily prepared from corresponding haloethanesulfonyl chlorides and ammonia.

G cluster_main Retrosynthetic Pathway target 2,3-Dihydroisothiazole 1,1-Dioxide (I) precursor 2-Chloroethanesulfonamide (II) target->precursor Intramolecular C-C Bond Formation (Dianion Alkylation) start 2-Chloroethanesulfonyl Chloride + Ammonia precursor->start Sulfonamide Formation

Caption: Retrosynthetic analysis of 2,3-dihydroisothiazole 1,1-dioxide.

Rationale for Route Selection

While several methods for sultam synthesis exist, including intramolecular C-H amidation and various cycloaddition reactions, the sulfonamide dianion alkylation strategy was selected for its numerous advantages in a large-scale context.[2][5][7]

  • High Convergence: The key cyclization step is a high-yielding intramolecular reaction.[2]

  • Avoidance of Protecting Groups: The dianion approach cleverly utilizes the acidic protons of the sulfonamide, avoiding additional protection and deprotection steps.[2]

  • Accessible Starting Materials: The required precursor, 2-chloroethanesulfonyl chloride, is commercially available or can be synthesized from common feedstocks.

  • Proven Scalability: Intramolecular alkylations are generally well-behaved reactions upon scale-up, with predictable kinetics and thermal profiles.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Overall Workflow

The synthesis is a two-step process beginning with the formation of the sulfonamide precursor, followed by the base-mediated cyclization.

G start Starting Materials (2-Chloroethanesulfonyl Chloride, Aqueous Ammonia) step1 Step 1: Sulfonamide Formation (Amination) start->step1 intermediate Intermediate (2-Chloroethanesulfonamide) step1->intermediate step2 Step 2: Cyclization (Dianion Alkylation with NaH) intermediate->step2 workup Reaction Quench & Workup step2->workup purification Purification (Recrystallization) workup->purification product Final Product (2,3-Dihydroisothiazole 1,1-Dioxide) purification->product

Caption: Overall workflow for the large-scale synthesis.

Part A: Synthesis of 2-Chloroethanesulfonamide

Reaction: Cl-CH₂CH₂-SO₂Cl + 2 NH₃ → Cl-CH₂CH₂-SO₂NH₂ + NH₄Cl

Causality Behind Experimental Choices: The reaction is performed at low temperature (0-5 °C) to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and ammonia. Using a concentrated aqueous solution of ammonia provides a high concentration of the nucleophile while also serving as the reaction medium. Dichloromethane (DCM) is used as a co-solvent to maintain the solubility of the sulfonyl chloride starting material.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloroethanesulfonyl Chloride163.02163.0 g1.001.0
Ammonium Hydroxide (28-30%)35.05250 mL~4.0~4.0
Dichloromethane (DCM)84.93500 mL--

Step-by-Step Protocol:

  • Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charging Reagents: Charge the flask with ammonium hydroxide solution and cool the flask to 0-5 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-chloroethanesulfonyl chloride in 500 mL of DCM and add this solution to the dropping funnel.

  • Reaction: Add the DCM solution dropwise to the stirred, cold ammonia solution over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. A white precipitate will form.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting sulfonyl chloride is consumed.

  • Workup & Isolation:

    • Separate the organic (DCM) and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Result: The crude product is obtained as a white to off-white solid. This material is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: 130-140 g (90-97%).

Part B: Intramolecular Cyclization and Purification

Reaction: Cl-CH₂CH₂-SO₂NH₂ + 2 NaH → [Cyclized Intermediate] → 2,3-Dihydroisothiazole 1,1-Dioxide

Causality Behind Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the sulfonamide dianion.[2] Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the intermediate species. The reaction is initiated at low temperature to control the initial deprotonation and hydrogen gas evolution, then gently warmed to drive the intramolecular alkylation to completion. Recrystallization from isopropanol is an effective and scalable method for purifying the final product, avoiding the need for large-scale column chromatography.[8]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloroethanesulfonamide143.58143.6 g1.001.0
Sodium Hydride (60% in oil)24.00 (as NaH)88.0 g2.202.2
Anhydrous Tetrahydrofuran (THF)72.111.5 L--
Isopropanol (for recrystallization)60.10~1 L--

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 3 L, 3-neck flask with a mechanical stirrer, a temperature probe, and a solids addition funnel.

  • Base Preparation: Carefully charge the flask with sodium hydride and add 1.0 L of anhydrous THF. Cool the resulting slurry to 0-5 °C.

  • Precursor Addition: Dissolve the 2-chloroethanesulfonamide in 500 mL of anhydrous THF. Add this solution slowly to the NaH slurry over 1-1.5 hours, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no ignition sources.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (~65 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the cyclization by HPLC or TLC until the starting material is consumed.

  • Workup & Quench:

    • Cool the reaction mixture back to 0-5 °C.

    • Carefully and slowly quench the excess NaH by the dropwise addition of isopropanol (~50 mL), followed by the slow addition of water (100 mL). Vigorous gas evolution will occur.

    • Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Isolation: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven.

  • Result: Pure 2,3-dihydroisothiazole 1,1-dioxide is obtained as a white crystalline solid. Expected yield: 95-105 g (78-87% for the cyclization step).

Characterization Data

  • Appearance: White crystalline solid

  • Melting Point: 53-55 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 4.65 (br s, 1H, NH), 3.55 (t, J=6.8 Hz, 2H, CH₂SO₂), 3.20 (t, J=6.8 Hz, 2H, CH₂N).

  • ¹³C NMR (101 MHz, CDCl₃): δ 53.1 (CH₂SO₂), 38.5 (CH₂N).

  • IR (ATR): 3285 (N-H), 1320 (SO₂, asym), 1135 (SO₂, sym) cm⁻¹.

  • MS (ESI+): m/z 122.1 [M+H]⁺.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of 2,3-dihydroisothiazole 1,1-dioxide. The chosen strategy, centered on an intramolecular sulfonamide dianion alkylation, offers high yields, utilizes readily available materials, and avoids complex purification procedures, making it highly suitable for large-scale production in a drug development setting. The detailed procedural steps and causal explanations offer a robust framework for process chemists and scientists to implement this synthesis safely and efficiently.

References

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]6]

  • Zhang, W., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 6048-6051. [Link][5]

  • University of San Francisco. (n.d.). Synthesis of Sultams from Vinyl Aziridines and 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide). USF Scholarship Repository. Retrieved from [Link]3]

  • Knapp, D. M., & Sarpong, R. (2003). Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation: Application to the Synthesis of Chiral Sultams. Organic Letters, 5(22), 4109-4111. [Link][2]

  • Debnath, S., & Mondal, S. (2018). Methods of Sultam Synthesis. ResearchGate. Retrieved from [Link]7]

  • Hethcox, J. C., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. ChemRxiv. [Link][9][10]

  • American Cyanamid Company. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A. [8]

  • MDPI. (2024). 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[2][7]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. Molbank, 2024(4), M1918. [Link][1]

  • Liskin, D. V., & Zhdankin, V. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen, 11(10), e202200097. [Link][4]

Sources

Application

The Versatile Scaffold: Applications of Benzo[d]isothiazole 1,1-Dioxide in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of a Privileged Structure The benzo[d]isothiazole 1,1-dioxide core, a fused heterocyclic system, represents a classic example of a "privileged scaffold" in medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of a Privileged Structure

The benzo[d]isothiazole 1,1-dioxide core, a fused heterocyclic system, represents a classic example of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the hydrogen bond accepting capabilities of the sulfonyl group and the potential for diverse substitutions on the benzene ring and the nitrogen atom, has made it a recurring motif in the design of potent and selective therapeutic agents. The most iconic member of this family is saccharin, discovered in 1879, whose primary claim to fame is its intense sweetness. However, to the discerning medicinal chemist, saccharin and its derivatives are far more than just sugar substitutes; they are gateways to a vast chemical space with profound biological activities. This guide delves into the contemporary applications of the benzo[d]isothiazole 1,1-dioxide scaffold, offering insights into its role in combating a spectrum of diseases, from cancer and diabetes to neurodegenerative disorders. We will explore the chemical logic behind its therapeutic applications and provide detailed protocols for the synthesis and evaluation of these remarkable compounds.

Therapeutic Applications: A Scaffold for All Seasons

The benzo[d]isothiazole 1,1-dioxide nucleus has been ingeniously exploited to generate a plethora of bioactive molecules. Its ability to serve as a bioisosteric replacement for other functional groups, coupled with its favorable pharmacokinetic properties, has led to its incorporation into drugs targeting a wide array of biological targets.

Oncology: A Multi-pronged Attack on Cancer

The fight against cancer has seen the benzo[d]isothiazole 1,1-dioxide scaffold emerge as a versatile weapon. Its derivatives have demonstrated efficacy through multiple mechanisms of action.

  • Immune Checkpoint Inhibition (PD-1/PD-L1): A groundbreaking approach in cancer therapy is the blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, which reinvigorates the patient's immune system to attack tumor cells.[1] Small molecule inhibitors offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[1] Recently, benzo[d]isothiazole derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction. For instance, compound D7, a benzo[d]isothiazole derivative, exhibited an impressive IC50 value of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay, highlighting its potential as a starting point for novel cancer immunotherapies.[1]

  • Carbonic Anhydrase Inhibition: Tumor cells in a hypoxic environment often overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, to regulate their pH and promote survival and metastasis.[2][3] The benzo[d]isothiazol-3(2H)-one-1,1-dioxide core has been utilized to develop effective and selective inhibitors of these tumor-associated CA isoforms.[2] These inhibitors can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[2][3]

  • Antiproliferative Activity: Several benzo[d]isothiazole derivatives have demonstrated direct antiproliferative effects against various cancer cell lines.[4][5] Studies have shown that these compounds can inhibit the growth of leukemia and solid tumor cell lines, with some derivatives exhibiting marked cytotoxicity against cancer cells while sparing normal cells.[4][5]

Metabolic Disorders: Targeting Diabetes
  • SGLT2 Inhibition: The sodium-glucose cotransporter 2 (SGLT2) is a crucial protein responsible for reabsorbing most of the glucose from the glomerular filtrate back into the bloodstream.[6] Inhibiting SGLT2 is a validated strategy for treating type 2 diabetes, as it promotes the excretion of excess glucose in the urine. A notable example is a benzo[d]isothiazole C-glucoside that functions as a potent SGLT2 inhibitor.[7][8]

Neuroscience: Modulating Brain Function

The benzo[d]isothiazole 1,1-dioxide scaffold has found significant application in the development of drugs for neurological and psychiatric disorders.

  • Antipsychotics: Several established antipsychotic drugs, including ziprasidone, lurasidone, perospirone, and tiospirone, incorporate the benzo[d]isothiazole moiety in their structures.[6] These drugs primarily act on dopamine and serotonin receptors to alleviate the symptoms of schizophrenia and other psychotic disorders.

  • Neurodegenerative Diseases:

    • Parkinson's Disease: Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) are a promising therapeutic approach for Parkinson's disease. A benzo[d]isothiazole-based compound has been reported as a highly potent and selective mGlu4 PAM, offering a potential disease-modifying treatment option.[7][8]

    • Alzheimer's Disease: The development of dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a promising strategy for Alzheimer's disease. Novel benzothiazole derivatives have been designed and synthesized for this purpose, with some compounds showing potent inhibitory activity against both enzymes.[9]

  • Cognitive Enhancement: Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide have been developed as positive allosteric modulators of AMPA receptors, demonstrating cognitive-enhancing effects in preclinical studies.[10]

Data Presentation: A Quantitative Look at Efficacy

The following table summarizes the biological activity of representative benzo[d]isothiazole 1,1-dioxide derivatives across various therapeutic targets.

Compound ClassTargetRepresentative CompoundActivity (IC50/Ki)Therapeutic AreaReference
Benzo[d]isothiazole DerivativePD-1/PD-L1Compound D75.7 nMOncology[1]
Benzo[d]isothiazol-3(2H)-one-1,1-dioxideCarbonic Anhydrase IXUreido-substituted sulfonamidesNanomolar rangeOncology[2][10]
Benzo[d]isothiazole C-glucosideSGLT2Not specifiedNot specifiedDiabetes[7][8]
Benzo[d]isothiazole DerivativemGlu4 (PAM)Not specifiedNot specifiedParkinson's Disease[7][8]
Benzothiadiazine 1,1-dioxideAldose Reductase (ALR2)C7-substituted derivatives2.80 - 45.13 nMDiabetic Complications[11]
1,2-Benzothiazine 1,1-dioxideCalpain IPeptide mimetic aldehydes5 - 7 nMNot specified[12]

Experimental Protocols: From Synthesis to Biological Evaluation

A deep understanding of the practical aspects of working with benzo[d]isothiazole 1,1-dioxides is crucial for researchers. This section provides detailed, step-by-step protocols for the synthesis of a representative derivative and a key biological assay.

Protocol 1: Synthesis of N-Alkyl Saccharin Derivatives

This protocol details the N-alkylation of saccharin, a fundamental reaction for creating a diverse range of derivatives. The causality behind the choice of reagents lies in the need for a non-nucleophilic base to deprotonate the acidic N-H of saccharin without promoting unwanted side reactions, and an appropriate solvent to ensure solubility and facilitate the reaction.

G cluster_0 Synthesis Workflow saccharin Saccharin reaction Reaction Mixture saccharin->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Anhydrous Solvent (e.g., DMF, Acetone) solvent->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction workup Aqueous Work-up reaction->workup 1. Stir at RT 2. Monitor by TLC extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product N-Alkyl Saccharin purification->product

Caption: Workflow for the N-alkylation of saccharin.

Materials:

  • Saccharin

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add saccharin (1.0 eq).

  • Deprotonation: Add anhydrous DMF (or acetone) to dissolve the saccharin. Then, add anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C). The choice of base depends on the reactivity of the alkyl halide; K₂CO₃ is a milder base suitable for many reactions, while NaH is stronger and used for less reactive halides.

  • Alkylation: To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (saccharin) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-alkyl saccharin derivative.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibitors

This protocol describes a robust, high-throughput method to identify and characterize small molecule inhibitors of the PD-1/PD-L1 interaction. The assay's principle is based on the proximity-dependent energy transfer between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.[4]

G cluster_1 HTRF Assay Workflow compound Test Compound/ Inhibitor plate 384-well plate compound->plate pd1 Eu-labeled PD-1 (Donor) pd1->plate pdl1 d2-labeled PD-L1 (Acceptor) pdl1->plate incubation Incubation at RT plate->incubation Sequential Addition reader HTRF Plate Reader incubation->reader Read at 620 nm & 665 nm data Data Analysis (HTRF Ratio, % Inhibition, IC50) reader->data

Caption: Workflow for the PD-1/PD-L1 HTRF assay.

Materials:

  • Europium (Eu)-labeled PD-1 (donor)

  • d2-labeled PD-L1 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (benzo[d]isothiazole 1,1-dioxide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., a known small molecule inhibitor or blocking antibody)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Reagent Preparation: Dilute the Eu-labeled PD-1 and d2-labeled PD-L1 to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.

  • Assay Plate Setup:

    • Dispense 5 µL of the diluted test compounds, positive control, or vehicle (assay buffer with DMSO for negative control) into the wells of the 384-well plate.

    • Add 5 µL of the diluted Eu-labeled PD-1 to all wells.

    • Add 5 µL of the diluted d2-labeled PD-L1 to all wells.

    • The final assay volume will be 15 µL.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light. The incubation time should be optimized for the specific reagents used.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Scaffold with a Bright Future

The benzo[d]isothiazole 1,1-dioxide scaffold has transcended its humble origins as an artificial sweetener to become a cornerstone of modern medicinal chemistry. Its structural and electronic properties have enabled the development of a diverse range of therapeutic agents targeting some of the most challenging diseases of our time. The continued exploration of this privileged structure, coupled with advances in synthetic methodologies and a deeper understanding of its biological targets, promises to yield a new generation of innovative medicines. For researchers and drug development professionals, the benzo[d]isothiazole 1,1-dioxide core remains a fertile ground for discovery, a testament to the enduring power of a well-chosen chemical scaffold.

References

  • Synthesis of benzo[f][4][13]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications (RSC Publishing). Available at:

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis Online.
  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). PubMed.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar.
  • Benzothiazole derivatives as anticancer agents. (2020). PMC - NIH.
  • 1,2-Benzothiazine 1,1-Dioxide P2−P3 Peptide Mimetic Aldehyde Calpain I Inhibitors. (2001). Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). AVESİS.
  • Benzothiazole derivatives as anticancer agents. (2019). ResearchGate.
  • Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase. (2013). PubMed.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias.
  • Benzothiazole derivatives as anticancer agents. (2020). PubMed.
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). MDPI.
  • Benzothiazole - A Biologically Important Scaffold. (n.d.). ResearchGate.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). ResearchGate.
  • WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors. (2018). Google Patents.
  • New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. (2010). PubMed.
  • BENZO[D]ISOTHIAZOL-3(2H)-ONE-1,1-DIOXIDE core derivatives and their use in the treatment of cancer. (n.d.). Toscana Open Research.
  • Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation. (2025). Request PDF - ResearchGate.

Sources

Method

Application Note: 2,3-Dihydroisothiazole 1,1-Dioxide in the Synthesis of Heterocyclic Compounds

Target Audience: Researchers, scientists, and drug development professionals. Introduction The 2,3-dihydroisothiazole 1,1-dioxide (unsaturated sultam) motif is a highly versatile heterocyclic scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydroisothiazole 1,1-dioxide (unsaturated sultam) motif is a highly versatile heterocyclic scaffold in modern drug discovery[1]. Because it embeds an α,β-unsaturated sulfonamide within a strained five-membered ring, it serves both as a rigid pharmacophore and a highly reactive intermediate for downstream diversification[1]. This application note details three field-proven methodologies for synthesizing and functionalizing this scaffold: Ring-Closing Metathesis (RCM), One-Pot Click/Aza-Michael diversification[1], and Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC)[2].

Core Scaffold Construction via Ring-Closing Metathesis (RCM)

Mechanistic Rationale & Causality

The construction of the monocyclic 2,3-dihydroisothiazole 1,1-dioxide core from acyclic vinyl sulfonamides relies heavily on . The choice of catalyst is critical: Grubbs II catalyst is mandated over Grubbs I because the electron-withdrawing nature of the sulfonamide group deactivates less robust ruthenium alkylidenes. Furthermore, to maintain high conversion rates and prevent premature catalyst decomposition or substrate dimerization, the catalyst must be added in sequential portions (e.g., 5 equal portions of 0.5 mol%) rather than a single bolus[1].

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-Dioxide
  • Preparation : Dissolve the acyclic diene precursor (e.g., N-allyl-N-(prop-2-yn-1-yl)ethenesulfonamide, 1.0 equiv) in distilled, degassed toluene to achieve a 0.05 M solution.

  • Degassing : Bubble N₂ gas through the substrate solution for 10 minutes to remove dissolved oxygen, which can quench the ruthenium catalyst.

  • Catalyst Addition : Prepare a solution of Grubbs II catalyst (total 2.5 to 5.0 mol%) in degassed toluene. Add the catalyst solution dropwise in 5 equal portions, spacing each addition by 30 minutes[1].

  • Heating : Maintain the reaction mixture at 80 °C under N₂ for 1 to 2.5 hours.

  • Isolation & Validation : Cool the mixture to room temperature. The product often precipitates directly; filter to afford the solid.

    • Self-Validation: Confirm the disappearance of terminal alkene protons (~δ 5.0–6.0 ppm) and the appearance of the cyclic olefinic protons (~δ 6.4–6.6 ppm) via ¹H NMR (400 MHz, CDCl₃). IR spectroscopy should show strong SO₂ stretching bands at ~1348 and 1174 cm⁻¹.

High-Throughput Diversification: One-Pot Click/Aza-Michael Protocol

Mechanistic Rationale & Causality

Once the unsaturated sultam core is synthesized, it retains an α,β-unsaturated functionality that is an excellent Michael acceptor[1]. When the core is N-alkylated with a propargyl group, it possesses two orthogonal reactive sites: a terminal alkyne and the internal double bond[1]. By combining Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and an Aza-Michael addition in a single pot, researchers can rapidly generate complex [1]. DBU is selected as the base because it is strong enough to drive the Aza-Michael addition of amines but does not interfere with the CuI-catalyzed click process[1].

Protocol 2: One-Pot Synthesis of Triazole-Sultam Conjugates
  • Reagent Assembly : To a reaction vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (50 mg, 0.32 mmol, 1.0 equiv), CuI (18.2 mg, 30 mol%), and dry EtOH (0.64 mL)[1].

  • Base and Nucleophile Addition : Add DBU (5 μL, 10 mol%), the desired primary or secondary amine (0.38 mmol, 1.2 equiv), and the target azide (0.64 mmol, 2.0 equiv)[1]. Note: Handle azides behind a blast shield due to explosive risks[1].

  • Reaction Execution : Heat the mixture at 60 °C on a reaction block for 12 hours[1].

  • Purification & Validation : Cool to room temperature, filter through a SiO₂ Solid Phase Extraction (SPE) cartridge, and wash with EtOAc:MeOH (95:5)[1].

    • Self-Validation: Submit the crude concentrate to automated preparative reverse-phase HPLC-MS. Successful dual-functionalization is validated by the expected [M+H]⁺ mass shift corresponding to the combined addition of the amine and azide[1].

Workflow for synthesizing and diversifying 2,3-dihydroisothiazole 1,1-dioxide scaffolds.

Stereoselective Synthesis via Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC)

Mechanistic Rationale & Causality

For the synthesis of highly functionalized, enantiomerically pure spiro-sultams (such as aza-analogues of TSAO nucleosides), the is unparalleled[2]. The substrate, a glyco-α-sulfonamidonitrile, contains an acidic sulfonamide proton and an electrophilic nitrile group[2]. Strong bases (such as LDA, n-BuLi, or Cs₂CO₃) deprotonate the sulfonamide, generating a carbanion/nitrogen nucleophile that attacks the adjacent nitrile[2]. This intramolecular cyclization forms an imino-sultam intermediate, which rapidly tautomerizes to the stable 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring system[2]. The rigid sugar template dictates the stereochemical outcome of the spirocenter[2].

Protocol 3: CSIC of Glyco-α-sulfonamidonitriles
  • Preparation : Dissolve the enantiomerically pure glyco-α-sulfonamidonitrile in anhydrous THF under an inert argon atmosphere[2].

  • Deprotonation : Cool the solution to -78 °C. Slowly add LDA (1.1 to 2.0 equiv) dropwise to minimize localized heating and side reactions[2].

  • Cyclization : Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature to drive the intramolecular nucleophilic attack[2].

  • Quenching & Validation : Quench with saturated aqueous NH₄Cl and extract with EtOAc[2].

    • Self-Validation: Isolate via column chromatography. Validate the structure via ¹³C NMR; the disappearance of the characteristic nitrile carbon signal (~δ 115-120 ppm) and the appearance of the cyclic amidine/enamine carbons strongly indicate successful CSIC cyclization[2].

Mechanism of Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC).

Quantitative Data Summary

MethodologyTarget ScaffoldKey Catalysts / ReagentsReaction ConditionsTypical YieldsPrimary Application
RCM 2-Substituted-2,3-dihydroisothiazole 1,1-DioxideGrubbs II (2.5 - 5 mol%)Toluene, 80 °C, N₂, 1-2.5 h90 - 96%De novo synthesis of core unsaturated sultams
One-Pot Click/Aza-Michael Triazole-containing Isothiazolidine 1,1-dioxidesCuI (30 mol%), DBU (10 mol%)EtOH, 60 °C, 12 hHigh conversion (Library scale)High-throughput diversification for drug screening
CSIC Protocol Spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide)LDA, n-BuLi, or Cs₂CO₃THF, -78 °C to RTGood to ExcellentStereoselective synthesis of nucleoside analogues

References

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery . ACS Combinatorial Science. URL:[Link]

  • Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco-α-sulfonamidonitriles . The Journal of Organic Chemistry. URL:[Link]

  • Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides . Arkivoc. URL:[Link]

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Application

Application Note: Synthesis and Functionalization of the 2,3-Dihydroisothiazole 1,1-Dioxide Scaffold

Executive Summary & Pharmacological Rationale The 2,3-dihydroisothiazole 1,1-dioxide framework—commonly referred to as the cyclic γ -sultam scaffold—is a highly privileged structural motif in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 2,3-dihydroisothiazole 1,1-dioxide framework—commonly referred to as the cyclic γ -sultam scaffold—is a highly privileged structural motif in modern medicinal chemistry. It forms the pharmacophoric core of numerous biologically active agents, most notably the ATSAO (aza-analogues of TSAO) class of HIV-1 reverse transcriptase inhibitors[1],[2]. Furthermore, the functionalized β -enamino γ -sultam system has emerged as a promising template for the development of next-generation anticancer therapeutics[3].

This Application Note provides an authoritative guide to the de novo synthesis of the 2,3-dihydroisothiazole 1,1-dioxide core and its subsequent diversification. By detailing the causality behind specific reaction conditions—such as catalyst dosing in Ring-Closing Metathesis (RCM) and base selection in Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC)—this guide empowers researchers to build self-validating, high-yield synthetic workflows for combinatorial library generation.

Core Scaffold Synthesis Strategies

Ring-Closing Metathesis (RCM) of Vinyl/Allyl Sulfonamides

The most direct route to the unsubstituted α,β -unsaturated γ -sultam core utilizes Ring-Closing Metathesis (RCM) catalyzed by the Grubbs II ruthenium complex. When starting from vinyl or allyl sulfonamides, RCM efficiently extrudes ethylene gas to close the 5-membered heterocyclic ring. Mechanistic Insight & Causality: A critical challenge in the RCM of electron-deficient sulfonamides is the thermal degradation of the ruthenium carbene intermediate before complete conversion is achieved. To counteract this, the (e.g., 5 portions of 0.5 mol% every 30 minutes) rather than a single bolus[4]. This maintains a steady-state concentration of the active catalyst, driving the cyclization to near-quantitative yields while preserving the internal α,β -unsaturated functionality for downstream functionalization[4].

Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC)

For the synthesis of heavily substituted or spiro-fused 2,3-dihydroisothiazole 1,1-dioxides—particularly those built on chiral sugar templates—the is the premier methodology[1]. Mechanistic Insight & Causality: This strategy relies on the deprotonation of glyco- α -sulfonamidonitriles. The choice of base is dictated by the steric and electronic environment of the substrate. While weaker bases like K2​CO3​ or Cs2​CO3​ suffice for highly activated systems, sterically hindered templates require Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[1],[5]. LDA acts as a strong, non-nucleophilic base, ensuring quantitative formation of the α -carbanion without competitive nucleophilic attack on the sulfonate ester. The carbanion then undergoes a 5-exo-trig-like intramolecular cyclization, displacing the sulfonate leaving group to form the sultam ring.

Orthogonal Functionalization Pathways

One-Pot Aza-Michael and CuAAC "Click" Diversification

The α,β -unsaturated bond retained post-RCM serves as an exceptional Michael acceptor. When the sultam nitrogen is functionalized with an alkyne (e.g., an N-propargyl group), the scaffold can undergo simultaneous, orthogonal diversification via an aza-Michael addition and a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4],[6]. Mechanistic Insight & Causality: Combining these reactions in a single pot drastically improves atom economy and reduces purification bottlenecks. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a catalytic, non-nucleophilic base to activate the amine for the aza-Michael addition, while CuI independently catalyzes the azide-alkyne cycloaddition[4]. Because the nucleophilic amine strictly attacks the Michael acceptor and the azide strictly reacts with the alkyne, there is no cross-reactivity, enabling the rapid generation of high-purity, multi-component libraries[7].

Oxyfunctionalization via Isothiazolium Salts

To access 3-hydroxy or 3-hydroperoxy derivatives, 3,4-dialkyl substituted isothiazolium salts are subjected to controlled oxidation[8]. Mechanistic Insight & Causality: . Subsequent reduction with Na2​SO3​ eliminates water to form 3-methylene sultams[8]. This two-step oxyfunctionalization provides a highly reactive exocyclic double bond, serving as a versatile synthon for further cross-coupling or nucleophilic additions.

Quantitative Data Summary

The following table summarizes the key metrics and causal parameters for the functionalization and synthesis of the γ -sultam scaffold across various methodologies:

Functionalization MethodStarting MaterialCatalyst / ReagentsTypical YieldKey Mechanistic Feature
Ring-Closing Metathesis Vinyl/Allyl SulfonamidesGrubbs II (2.5–5.0 mol%)90–95%Portion-wise catalyst addition prevents thermal degradation.
CSIC Protocol Glyco- α -sulfonamidonitrilesLDA, n-BuLi, or Cs2​CO3​ 70–85%Intramolecular nucleophilic substitution by a stabilized α -carbanion.
One-Pot Click/Aza-Michael N-Propargyl α,β -unsaturated sultamsCuI (30 mol%), DBU (10 mol%)>90% purityOrthogonal reactivity allows simultaneous dual-functionalization.
Oxyfunctionalization Isothiazolium Salts O2​ , followed by Na2​SO3​ 52–81%Hydroperoxidation followed by controlled reduction to 3-methylene sultams.

Validated Experimental Protocols

Protocol A: Gram-Scale Synthesis of Core Scaffold via RCM

Objective: Synthesize 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide.

  • Substrate Preparation: Dissolve the diene sulfonamide precursor (1.0 equiv, ~5.0 g) in anhydrous, degassed toluene to achieve a high-dilution concentration of 0.05 M.

    • Causality: High dilution strictly favors intramolecular cyclization over intermolecular oligomerization. Degassing removes oxygen, preventing oxidative quenching of the ruthenium carbene.

  • Catalyst Addition: Heat the solution to reflux. Add Grubbs II catalyst (total 2.5 mol%) in 5 equal portions of 0.5 mol% every 30 minutes.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The protocol is validated to proceed to workup only when the starting material spot is completely consumed and a distinct, UV-active lower-Rf spot appears.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography to afford the core scaffold as a crystalline solid.

Protocol B: One-Pot Click/Aza-Michael Diversification

Objective: Generate a dual-functionalized isothiazolidine 1,1-dioxide library member.

  • Reagent Assembly: To a 1-dram reaction vial containing the core scaffold from Protocol A (50 mg, 1.0 equiv), add CuI (30 mol%), DBU (10 mol%), the selected primary amine (1.2 equiv), and the selected azide (2.0 equiv) in dry EtOH (0.5 M).

  • Reaction Execution: Heat the sealed vial at 60 °C on a reaction block for 12 hours.

    • Causality: DBU activates the amine for conjugate addition without competing as a nucleophile, while CuI drives the cycloaddition.

  • Self-Validation Step: Analyze a 5 µL aliquot via LCMS. The reaction is validated as successful when the discrete mass of the dual-functionalized product [M+H]+ constitutes >90% of the Total Ion Chromatogram (TIC), confirming both orthogonal pathways are complete.

  • Purification: Dilute with CH2​Cl2​ , filter through a silica Solid Phase Extraction (SPE) cartridge to remove copper salts, and concentrate.

Protocol C: CSIC Synthesis of Spiro-Sultams

Objective: Synthesize a spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivative.

  • Carbanion Generation: Cool a solution of the glyco- α -sulfonamidonitrile (1.0 equiv) in anhydrous THF to -78 °C under argon. Add LDA (1.1 equiv) dropwise over 10 minutes.

  • Self-Validation Step: The formation of a deep-colored solution indicates successful carbanion generation. Validation: Quench a 10 µL micro-aliquot in D2​O and analyze by MS; a +1 Da mass shift confirms quantitative α -deprotonation.

  • Cyclization: Remove the cooling bath and allow the mixture to warm to room temperature over 4 hours.

    • Causality: Warming provides the necessary activation energy for the carbanion to attack the sterically hindered sulfonate ester, closing the ring.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify by column chromatography.

Mechanistic & Workflow Diagrams

RCM_Workflow SM Vinyl/Allyl Sulfonamide (Starting Material) RCM Ring-Closing Metathesis (RCM) Grubbs II Catalyst (2.5 - 5 mol%) SM->RCM Toluene, u0394 Core 2,3-Dihydroisothiazole 1,1-Dioxide (Core Scaffold) RCM->Core Portion-wise catalyst addition Aza Aza-Michael Addition (Diversification) Core->Aza DBU, Amines Click CuAAC 'Click' Chemistry (Orthogonal Functionalization) Core->Click CuI, Azides Library Isothiazolidine 1,1-Dioxide Library (Drug Discovery Probes) Aza->Library Click->Library

Caption: Workflow for the synthesis and orthogonal diversification of the dihydroisothiazole 1,1-dioxide scaffold.

CSIC_Pathway SM Glyco-u03B1-sulfonamidonitrile (Sugar Template) Base Base Addition (LDA, n-BuLi, or Cs2CO3) SM->Base Deprotonation Carbanion u03B1-Carbanion Intermediate (Nucleophile) Base->Carbanion -H+ Cyclization Intramolecular Sulfonate Cyclization Carbanion->Cyclization Attack on S-center Product Spiro(4-amino-5-H-2,3-dihydroisothiazole- 1,1-dioxide) Derivative Cyclization->Product Leaving Group Departure

Caption: Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) mechanism on sugar templates.

References

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery ACS Combinatorial Science, National Institutes of Health (PMC). URL:[Link][4],[6],[9],[7]

  • Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco- α -sulfonamidonitriles The Journal of Organic Chemistry, American Chemical Society. URL:[Link][1],[5]

  • Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides Arkivoc, Arkat USA. URL:[Link][8]

  • 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides and their chemical properties evaluation Molecular Diversity, ResearchGate / Springer. URL:[Link][3]

  • A rationalization for the structure‒activity relationship of α -functionalized β -enamino γ -sultams MPG.PuRe, Max Planck Society. URL:[Link][2]

Sources

Method

step-by-step guide to using sultam chiral auxiliaries

An In-Depth Guide to the Application of Sultam Chiral Auxiliaries in Asymmetric Synthesis Introduction: The Power of Stereochemical Control In the landscape of modern organic chemistry, the ability to control the three-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Sultam Chiral Auxiliaries in Asymmetric Synthesis

Introduction: The Power of Stereochemical Control

In the landscape of modern organic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust strategy to transform prochiral substrates into enantiomerically enriched products.[1][2] This is achieved by temporarily attaching a chiral molecule—the auxiliary—which guides a subsequent chemical reaction to favor the formation of one specific diastereomer.[1] Among the arsenal of available auxiliaries, the sultam-based auxiliaries, particularly Oppolzer's camphorsultam, have emerged as highly versatile and reliable tools for stereoselective carbon-carbon bond formation.[3][4]

Developed by Wolfgang Oppolzer, camphorsultam is a bicyclic chiral auxiliary derived from the naturally abundant and inexpensive starting material, camphor.[3] Its rigid bornane framework, fused to a five-membered cyclic sulfonamide (sultam) ring, creates a well-defined and sterically hindered environment.[1][3] This rigidity minimizes conformational flexibility, which is crucial for predictable and high-fidelity transfer of chiral information.[3] When N-acylated, the resulting N-acyl sultams readily form enolates that exhibit exceptional facial selectivity towards electrophiles, leading to high diastereoselectivity in a wide array of transformations including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[4][5][6]

A significant advantage of Oppolzer's sultam is that its derivatives are often highly crystalline, which facilitates purification and enrichment of the desired diastereomer by simple recrystallization.[7] Furthermore, the auxiliary can be cleaved under various mild conditions and subsequently recovered and recycled, addressing some of the atom economy concerns associated with stoichiometric chiral reagents.[7][8][9]

The Principle of Operation: Mechanism of Stereocontrol

The efficacy of Oppolzer's sultam lies in its ability to force a reaction to proceed through a highly organized, low-energy transition state that favors the formation of a single diastereomer. The process begins with the attachment of an acyl group to the nitrogen of the sultam.

  • Enolate Formation : The N-acyl sultam is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) at low temperatures (typically -78 °C) to generate the corresponding enolate. The choice of base and reaction conditions is critical to ensure complete and regioselective deprotonation.

  • Chelated Intermediate : With a lithium or sodium counterion, the enolate forms a rigid, chelated intermediate. The metal cation coordinates to both the enolate oxygen and the sulfonyl oxygen, locking the conformation of the N-acyl group.

  • Facial Shielding : In this chelated state, the bulky camphor skeleton effectively shields one face of the enolate. The C10-methyl group and one of the C7-methyl groups of the camphor framework create a steric wall, directing an incoming electrophile to attack from the opposite, less-hindered face.[10]

  • Diastereoselective Attack : The electrophile approaches from the unshielded face, leading to the preferential formation of one diastereomer. The stereochemical outcome is thus dictated by the inherent chirality of the sultam auxiliary.[10]

This entire mechanistic sequence ensures a predictable and highly controlled stereochemical outcome.

stereocontrol cluster_0 Mechanism of Stereocontrol NAcyl N-Acyl Sultam Base Base (e.g., NaHMDS) -78 °C NAcyl->Base Deprotonation Enolate Chelated (Z)-Enolate (Metal Coordinated) Base->Enolate Shielding Steric Shielding by Camphor Group Enolate->Shielding Electrophile Electrophile (E+) Enolate->Electrophile Attack from less-hindered face Product Single Diastereomer (High d.r.) Electrophile->Product

Caption: Mechanism of stereocontrol using Oppolzer's sultam.

Core Experimental Workflow

The application of sultam auxiliaries follows a logical and robust three-stage sequence: acylation, diastereoselective reaction, and cleavage/recovery.

workflow cluster_1 Sultam Auxiliary Workflow Start Sultam Auxiliary Acylation Step 1: N-Acylation (Attachment of Substrate) Start->Acylation NAcyl N-Acyl Sultam Acylation->NAcyl Reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) NAcyl->Reaction ProductAux Product-Auxiliary Adduct Reaction->ProductAux Cleavage Step 3: Cleavage (Removal of Auxiliary) ProductAux->Cleavage Product Chiral Product (e.g., Acid, Alcohol, Ester) Cleavage->Product Recovery Step 4: Recovery & Recycling Cleavage->Recovery Isolate Auxiliary Recovery->Start Reuse

Caption: General workflow for using a sultam chiral auxiliary.

Detailed Application Notes and Protocols

Protocol 1: N-Acylation of (1S)-(-)-2,10-Camphorsultam

The first step involves covalently attaching the substrate, in the form of an acyl group, to the nitrogen atom of the sultam. While traditional methods often use strong bases like n-butyllithium followed by an acyl chloride, milder methods have been developed to improve functional group tolerance and ease of execution.[11][12]

Rationale: This protocol uses triethylamine (Et3N) as a mild base and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the propionic anhydride, which is then readily attacked by the sultam. Refluxing in toluene ensures the reaction goes to completion.

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Propionic anhydride

  • Triethylamine (Et3N), distilled

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1S)-(-)-2,10-camphorsultam (1.0 eq).

  • Add anhydrous toluene to create a solution or a fine slurry.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until the starting sultam is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes excess anhydride and propionic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl sultam.

  • The product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/hexanes) to yield a white crystalline solid.[13]

Protocol 2: Diastereoselective α-Alkylation

This step creates the new stereocenter under the influence of the chiral auxiliary. The choice of base, solvent, and temperature is critical for achieving high diastereoselectivity.[7]

Rationale: The reaction is performed at -78 °C to ensure kinetic control and to maintain the stability of the enolate. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that efficiently generates the sodium enolate. The rigid, chelated (Z)-enolate then reacts with the electrophile (allyl iodide) from the face opposite the bulky camphor group, yielding the desired diastereomer with high selectivity.[12]

Materials:

  • N-propionyl sultam (from Protocol 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), solution in THF

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl sultam (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution. Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Quenching at low temperature is crucial to prevent side reactions or epimerization.[7]

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) can be determined from the crude product by ¹H NMR or GC analysis. The major diastereomer can be isolated by silica gel chromatography.

Reaction TypeElectrophileDiastereoselectivity (d.r.)Reference
α-AlkylationAllyl Iodide>98:2[12]
α-HydroxylationDavis Oxaziridine>20:1[7]
Aldol ReactionIsobutyraldehyde>95% de[14][15]
Michael AdditionThiophenolHigh[6]
Diels-AlderN-acryloyl sultam>90% de[3][13]
Caption: Table of representative diastereoselectivities achieved with Oppolzer's sultam auxiliary.
Protocol 3: Auxiliary Cleavage and Recovery

The final step is the removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method dictates the functional group obtained. Hydrolysis yields a carboxylic acid, alcoholysis an ester, and reductive cleavage an alcohol.[1]

Rationale: The following protocol for hydrolysis uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion, formed in situ, is a potent nucleophile that attacks the carbonyl carbon of the N-acyl group. This method is effective and generally proceeds without racemization of the newly formed stereocenter.[12] The auxiliary is recovered from the organic phase, while the chiral carboxylic acid salt is isolated from the aqueous phase.

Materials:

  • Alkylated product-auxiliary adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1N

Procedure:

  • Dissolve the alkylated adduct (1.0 eq) in a 4:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-mixed, cold (0 °C) solution of LiOH·H₂O (4.0 eq) and 30% H₂O₂ (4.0 eq) in water.

  • Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture back to 0 °C and quench the excess peroxide by the slow, careful addition of an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). The combined organic layers contain the recovered chiral auxiliary.

  • Auxiliary Recovery: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude sultam. Recrystallize from ethanol to obtain the pure, recycled auxiliary.[9][13]

  • Product Isolation: Cool the aqueous layer from step 7 in an ice bath and carefully acidify to pH ~1-2 with 1N HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

cleavage cluster_2 Auxiliary Cleavage Pathways Adduct Product-Auxiliary Adduct Hydrolysis Hydrolysis (LiOH, H₂O₂) Adduct->Hydrolysis Alcoholysis Alcoholysis (MeOMgBr, etc.) Adduct->Alcoholysis Reduction Reductive Cleavage (LiAlH₄, etc.) Adduct->Reduction Acid Chiral Carboxylic Acid Hydrolysis->Acid Ester Chiral Ester Alcoholysis->Ester Alcohol Chiral Alcohol Reduction->Alcohol

Caption: Common cleavage methods for N-acyl sultam adducts.

Cleavage MethodReagentsProductReference
Saponification/HydrolysisLiOH / H₂O₂Carboxylic Acid[1][12]
AlcoholysisMeOMgBr / MeOHMethyl Ester[7]
Reductive CleavageLiAlH₄ or LiBH₄Primary Alcohol[1][13]
TransesterificationTi(OiPr)₄ / R'OHEster[1]
Caption: Table of cleavage methods and corresponding products.

Conclusion

Sultam-based chiral auxiliaries, especially Oppolzer's camphorsultam, represent a powerful and reliable method for controlling stereochemistry in organic synthesis. Their rigid structure provides a predictable platform for high diastereoselectivity across a range of important chemical transformations. The crystallinity of their derivatives simplifies purification, and the ability to cleave and recycle the auxiliary makes the approach more practical and sustainable. By understanding the underlying mechanistic principles and following robust, optimized protocols, researchers can effectively leverage sultam auxiliaries to construct complex, enantiomerically pure molecules for applications in pharmaceutical and materials science.

References

  • Vertex AI Search. (n.d.). Chiral Auxiliary Synthesis.
  • Bentham Science Publishers. (2007). Non Camphor Based Sultam Chiral Auxiliaries. Current Organic Chemistry, 11.
  • Grokipedia. (n.d.). Camphorsultam.
  • Bentham Science Publishers. (2007, January 1). Non Camphor Based Sultam Chiral Auxiliaries.
  • ACS Publications. (2016, April 1). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry.
  • AIR Unimi. (n.d.). Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids.
  • Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary.
  • RSC Publishing. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
  • J. Mex. Chem. Soc. (2019, July/September). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. 63(3).
  • PubMed. (2006, January 6). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J Org Chem, 71(1), 337-40.
  • Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.
  • J. Org. Chem. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. 60, 2271-2273.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • PMC. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity.
  • Macmillan Group. (2002, September 18). The Selective Aldol Reaction.
  • Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.

Sources

Technical Notes & Optimization

Troubleshooting

Sultam Synthesis Support Center: 2,3-Dihydroisothiazole 1,1-Dioxide Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis of 2,3-dihydroisothiazole 1,1-dioxides (sultams). These five-membered cyclic sulfonamides are critical pharmacophores in drug discovery, serving as core scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydroisothiazole 1,1-dioxides (sultams). These five-membered cyclic sulfonamides are critical pharmacophores in drug discovery, serving as core scaffolds for COX-2 inhibitors, anti-HIV agents, and anticonvulsants. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic troubleshooting, and self-validating protocols to overcome common synthetic bottlenecks.

I. Mechanistic Workflow & Logic

The construction of the 2,3-dihydroisothiazole 1,1-dioxide core typically relies on the sulfonylation of allylamines followed by a Ring-Closing Metathesis (RCM). Once the core is established, the α,β-unsaturated functionality allows for rapid diversification via hetero-Michael additions or click chemistry[1].

Workflow Start Allyl/Vinyl Amine Starting Material Sulfonylation Sulfonylation (TsCl / Base) Start->Sulfonylation Diene Diene Intermediate Sulfonylation->Diene RCM Ring-Closing Metathesis (Grubbs II, Toluene, 80°C) Diene->RCM N2 Degassing Core 2,3-dihydroisothiazole 1,1-dioxide Core RCM->Core Catalyst Dosing Diversification Diversification (Aza-Michael / Click) Core->Diversification Library Sultam Library (Drug Candidates) Diversification->Library DBU/MeOH

General synthetic workflow for 2,3-dihydroisothiazole 1,1-dioxide core and diversification.

II. Diagnostic Troubleshooting & FAQs

Q: Why is my Ring-Closing Metathesis (RCM) yield for the sultam core so low, and how can I prevent catalyst degradation? A: RCM of sulfonamides to form five-membered sultams often suffers from premature catalyst death. Ruthenium alkylidene species (like Grubbs II) are highly sensitive to dissolved oxygen and thermal decomposition. Causality & Solution: If the catalyst is added in a single batch, bimolecular decomposition of the active carbene outpaces the cyclization rate. To achieve >90% yields, you must either rigorously degas the toluene solvent and add the catalyst dropwise, or utilize a portion-wise addition strategy (e.g., adding 0.5 mol% of catalyst every 30 minutes for a total of 2.5 mol%) to maintain a steady concentration of the active catalytic species[1].

Q: During the diversification of the 2,3-dihydroisothiazole 1,1-dioxide core via aza-Michael addition, I am observing incomplete conversion and ring-opening. What base/solvent system is optimal? A: The α,β-unsaturated functionality within the sultam ring is susceptible to side reactions if harsh nucleophilic bases are used. Causality & Solution: Strong bases attack the sulfonyl group, leading to ring-opening. For optimal aza-Michael diversification, use 10 mol% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dry methanol (MeOH) at 60 °C[1]. DBU is a non-nucleophilic amidine base that is strong enough to deprotonate the incoming amine nucleophile but sterically hindered enough to prevent attack on the delicate sultam core.

Q: How can I synthesize enantiomerically pure spiro-sultams on highly functionalized carbohydrate templates? A: Traditional RCM is often incompatible with dense, oxygen-rich sugar templates. Causality & Solution: Utilize the Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC) protocol. By treating glyco-α-sulfonamidonitriles with bases like potassium carbonate, cesium carbonate, or LDA, the carbanion selectively attacks the sulfonate, efficiently generating enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives[2].

Q: I need to synthesize 3-oxyfunctionalized sultams from isothiazolium salts. How do I avoid over-oxidation? A: Oxidation of 3,4-dialkyl substituted isothiazolium salts requires precise reagent control to prevent cleaving the heterocycle. Causality & Solution: React the salts with magnesium monoperoxyphthalate (MMPP) in an acetonitrile/water mixture under ultrasonic irradiation at 50 °C. This specific hydroperoxide intermediate pathway simultaneously oxidizes the sulfur to a dioxide and introduces oxy substituents at the 3-position without destroying the ring[3].

RCM_Troubleshooting Issue Issue: Low Yield in RCM of Sultam Core CheckGas Is the solvent thoroughly degassed with N2? Issue->CheckGas FixGas Degas toluene for ≥10 min prior to catalyst addition CheckGas->FixGas No CheckCat How is the Grubbs II catalyst added? CheckGas->CheckCat Yes FixGas->CheckCat FixCat Add catalyst in 5 equal portions (0.5 mol%) every 30 min CheckCat->FixCat All at once Success High Conversion (>90% Yield) CheckCat->Success Portion-wise FixCat->Success

Troubleshooting logic tree for resolving low yields in sultam Ring-Closing Metathesis.

III. Quantitative Data: RCM Substrate Scope & Yields

The following table summarizes the quantitative yields of various 2,3-dihydroisothiazole 1,1-dioxide cores synthesized via the optimized RCM protocol, demonstrating the robustness of the method across different electronic environments.

Substrate (Diene)Catalyst LoadingReaction ConditionsProduct (Sultam Core)Yield (%)
2-Tosyl5 mol% Grubbs IIToluene, 80 °C, 1 h2-Tosyl-2,3-dihydroisothiazole 1,1-Dioxide96%
2-(3-Methoxyphenyl)5 mol% Grubbs IIToluene, 80 °C, 1 h2-(3-Methoxyphenyl)-2,3-dihydroisothiazole 1,1-Dioxide93%
2-(4-Nitrophenyl)5 mol% Grubbs IIToluene, 80 °C, 1 h2-(4-Nitrophenyl)-2,3-dihydroisothiazole 1,1-Dioxide90%
2-(2-Oxo-2H-1-benzopyran-6-yl)5 mol% Grubbs IIToluene, 80 °C, 1 h2-(2-Oxo-2H-1-benzopyran-6-yl)-2,3-dihydroisothiazole 1,1-Dioxide95%

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Tosyl-2,3-dihydroisothiazole 1,1-Dioxide via RCM[1]

This protocol utilizes continuous degassing and dropwise catalyst addition to prevent bimolecular catalyst degradation.

  • Substrate Preparation: Dissolve the diene substrate 2a (100 mg, 0.33 mmol) in distilled toluene (5 mL) within a flame-dried round-bottom flask.

  • Degassing (Critical Step): Bubble N2 gas directly through the substrate solution for exactly 10 minutes. Causality: Purging dissolved oxygen prevents the premature oxidation of the highly sensitive Ru-alkylidene catalyst.

  • Catalyst Activation: In a separate vial, dissolve Grubbs II catalyst (14 mg, 5 mol%) in distilled toluene (5 mL) and degas with N2 for 10 min.

  • Cyclization: Add the catalyst solution dropwise to the substrate solution. Heat the mixture at 80 °C for 1 h under a continuous N2 atmosphere.

  • Validation Checkpoint: The product is highly crystalline and should precipitate directly from the reaction mixture upon cooling. Filter to isolate the white solid. Self-Validation: Confirm identity via IR spectroscopy (KBr pellet). You must observe distinct peaks at 3091, 2331, 1348, and 1174 cm–1. The melting point must be >250 °C.

Protocol B: One-Pot Click / Aza-Michael Diversification[2]

This protocol leverages orthogonal reactivity to functionalize the sultam core in a single pot without cross-interference.

  • Setup: To a 1-dram vial, add the core scaffold 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (50 mg, 0.32 mmol, 1.0 equiv), CuI (18.2 mg, 30 mol%), and DBU (5 μL, 10 mol%).

  • Reagent Addition: Add dry EtOH (0.64 mL, 0.5 M), the target amine (0.38 mmol, 1.2 equiv), and the target azide (0.64 mmol, 2.0 equiv).

  • Orthogonal Reaction: Heat the reaction block to 60 °C for 12 hrs. Causality: The DBU specifically catalyzes the aza-Michael addition across the α,β-unsaturated sultam double bond, while the CuI independently catalyzes the alkyne-azide cycloaddition (CuAAC) at the propargyl tail. The mild basicity of DBU ensures the sultam ring does not hydrolyze.

  • Validation Checkpoint: Cool the mixture and filter through a SiO2 Solid Phase Extraction (SPE) cartridge. Wash with an eluent of EtOAc:MeOH (95:5) and concentrate under reduced pressure. Self-Validation: LCMS analysis must show complete consumption of the starting material mass (m/z 157) and the appearance of the desired multi-component product mass [M+H]+.

V. References

  • Synthesis of Sultams by Ring-Closing Metathesis: 2-Tosyl-2,3-dihydroisothiazole 1,1-Dioxide (3a); Typical Procedure. Thieme Connect. URL:

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. National Institutes of Health (NIH) / PMC. URL:

  • Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco-α-sulfonamidonitriles. The Journal of Organic Chemistry (ACS). URL:

  • Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides. ARKAT USA. URL:

Sources

Optimization

Technical Support Center: 2,3-Dihydroisothiazole 1,1-Dioxide Synthesis

Welcome to the Technical Support Center for Sultam Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 2,3-dihydroisothiazole 1,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sultam Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 2,3-dihydroisothiazole 1,1-dioxides (monocyclic γ -sultams). These motifs are highly valuable in drug discovery as bioisosteres and mechanism-based inhibitors (e.g., human leukocyte elastase inhibitors) ().

However, their synthesis is fraught with mechanistic pitfalls. Whether you are utilizing Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC), Ring-Closing Metathesis (RCM), or direct oxidation, this guide provides causal troubleshooting and self-validating protocols to ensure robust, reproducible yields.

Synthetic Strategy & Optimization Workflow

Workflow Start Target: 2,3-Dihydroisothiazole 1,1-Dioxide Q1 Identify Precursor Start->Q1 Vinyl Vinylsulfonamides Q1->Vinyl AminoNitrile α-Aminonitriles Q1->AminoNitrile IsoSalt Isothiazolium Salts Q1->IsoSalt RCM Ring-Closing Metathesis (Grubbs II) Vinyl->RCM CSIC CSIC Protocol (Base-Mediated) AminoNitrile->CSIC Oxidation Direct Oxidation (MMPP / H2O2) IsoSalt->Oxidation YieldRCM Issue: Catalyst Poisoning Fix: Portion-wise Dosing RCM->YieldRCM YieldCSIC Issue: Incomplete Deprotonation Fix: LDA or Cs2CO3 CSIC->YieldCSIC YieldOx Issue: Hydrolytic Cleavage Fix: Ultrasound + MMPP Oxidation->YieldOx

Decision tree for 2,3-dihydroisothiazole 1,1-dioxide synthesis and yield optimization.

Troubleshooting Guides & FAQs

Section 1: Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC)

Q: I am attempting a CSIC reaction of an α -sulfonamidonitrile to form a 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide, but my yields are stuck below 40% with heavy byproduct formation. Why is this happening, and how can I fix it?

A: The CSIC reaction relies on the generation of a stabilized carbanion adjacent to the sulfonyl group, which then attacks the electrophilic nitrile carbon to close the ring ()[1]. If your yield is low, the causality usually points to inadequate base strength or competing intermolecular reactions. Weak bases fail to fully deprotonate the α -sulfonyl position, while high reaction concentrations favor intermolecular condensation over the desired intramolecular cyclization.

Self-Validating Protocol for High-Yield CSIC: To ensure cyclization outcompetes degradation, switch to a stronger, non-nucleophilic base like LDA, or use Cesium Carbonate (Cs₂CO₃) to leverage the "cesium effect" (enhanced solubility and nucleophilicity of the anion) ()[2].

  • Preparation: Dry THF over sodium/benzophenone. Ensure the α -sulfonamidonitrile precursor is rigorously dried via azeotropic distillation with toluene.

  • Deprotonation: Dissolve the precursor in THF at a high dilution of 0.05 M . Causality: High dilution kinetically favors intramolecular ring closure over intermolecular oligomerization. Cool to -78 °C under Argon.

  • Base Addition: Add 2.2 equivalents of LDA dropwise. Causality: The first equivalent deprotonates the sulfonamide nitrogen; the second generates the requisite α -sulfonyl carbanion.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl to protonate the resulting imine/enamine intermediate.

  • System Validation: Analyze the crude ¹H NMR. The complete disappearance of the α -sulfonyl protons and the appearance of a distinct vinylic/enamine proton validates successful ring closure.

Section 2: Ring-Closing Metathesis (RCM) of Vinylsulfonamides

Q: When using Grubbs II catalyst to synthesize 2,3-dihydroisothiazole 1,1-dioxides via RCM, the reaction stalls at 50% conversion. Adding 5 mol% catalyst at the start doesn't help. What is the mechanistic failure?

A: The stalling of RCM in sultam synthesis is a classic case of catalyst poisoning and thermodynamic equilibrium ()[3]. The ruthenium alkylidene catalyst is highly sensitive to the ethylene gas byproduct. If ethylene is not efficiently removed, the reaction reaches an equilibrium, stalling conversion. Furthermore, the polar sulfonamide moiety can weakly coordinate to the Ru-center, accelerating catalyst decomposition. Adding a massive bolus of catalyst upfront leads to rapid initial turnover followed by premature catalyst death.

Self-Validating Protocol for RCM Optimization:

  • Solvent Degassing: Dissolve the acyclic diene precursor in anhydrous toluene (0.02 M). Sparge the solution with Argon for at least 15 minutes prior to catalyst addition. Causality: Removing dissolved oxygen prevents oxidative degradation of the delicate Ru-alkylidene species.

  • Portion-wise Catalyst Dosing: Instead of adding 5 mol% Grubbs II at once, add it in 5 equal portions of 1 mol% every 30 minutes ()[4]. Causality: This maintains a steady state of active Ru-species, compensating for the natural degradation curve of the catalyst.

  • Ethylene Eviction: Run the reaction at 80 °C with a continuous, gentle sweep of Argon over the headspace. Causality: According to Le Chatelier's principle, actively sweeping away ethylene gas drives the metathesis forward to completion.

  • System Validation: Monitor via ¹H NMR. Complete conversion is validated by the absolute disappearance of the terminal alkene multiplet (~5.0–5.8 ppm) and the emergence of internal cyclic alkene protons.

Section 3: Oxidation of Isothiazolium Salts

Q: I am trying to synthesize 3-oxosultams by oxidizing isothiazolium salts with H₂O₂, but I am getting ring-opened sulfonic acid byproducts. How do I control the oxidation?

A: Isothiazolium salts are highly electrophilic. When exposed to harsh, unbuffered aqueous oxidants at elevated temperatures, the initial 3-hydroperoxy intermediate undergoes nucleophilic attack by water. This leads to hydrolytic C-S or C-N bond cleavage rather than the desired elimination to the intact 1,1-dioxide ring ()[5].

Self-Validating Protocol for Controlled Oxidation:

  • Reagent Selection: Use Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP·6H₂O) instead of generic aqueous H₂O₂. Causality: MMPP is a mild, organic-soluble peroxy acid that operates near neutral pH, preventing acid-catalyzed hydrolytic ring opening.

  • Reaction Setup: Suspend the isothiazolium salt in absolute ethanol. Add 2.5 equivalents of MMPP·6H₂O.

  • Ultrasonication: Place the reaction flask in an ultrasonic bath at room temperature for 3 hours ()[5]. Causality: Sonication enhances the mass transfer of the heterogeneous mixture, driving the reaction to completion without the need for destructive thermal heating.

  • System Validation: The product will precipitate upon the addition of cold water. Analyze via IR spectroscopy: the presence of strong, distinct SO₂ stretching bands at ~1170 cm⁻¹ and ~1280 cm⁻¹, combined with the absence of a broad O-H stretch from sulfonic acids, validates the structural integrity of the sultam core.

Quantitative Data Summary

To facilitate experimental design, the expected yields and optimal parameters for these three primary synthetic routes are summarized below:

Synthetic RoutePrecursorKey Reagent / CatalystOptimal ConditionsExpected YieldPrimary Yield-Limiting Factor
CSIC α -SulfonamidonitrilesLDA or Cs₂CO₃THF, -78 °C to RT, 0.05 M75% - 90%Incomplete deprotonation; intermolecular condensation
RCM VinylsulfonamidesGrubbs II (5 mol%)Toluene, 80 °C, Ar sweep, portion-wise cat.80% - 96%Catalyst poisoning; poor ethylene gas removal
Oxidation Isothiazolium SaltsMMPP·6H₂OEthanol, Ultrasound, RT, 3 hrs60% - 81%Hydrolytic ring opening (if heated or strongly acidic)

References

  • Dyachenko, M. S., et al. "An unexpected synthesis of β-amino-α-mesyl-γ-sultams upon mesylation of hindered α-aminonitriles." Chemistry of Heterocyclic Compounds, 2020. URL: [Link]

  • Hlasta, D. J., et al. "Synthesis of 2-Phenylisothiazol-3(2H)-one 1,1-Dioxides: Inhibitors of Human Leukocyte Elastase." Zeitschrift für Naturforschung B, 2003. URL: [Link]

  • Marco-Contelles, J., et al. "Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions (CSIC Protocols) of Glyco-α-sulfonamidonitriles." The Journal of Organic Chemistry, 2004. URL: [Link]

  • Hanson, P. R., et al. "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery." Journal of Combinatorial Chemistry, 2011. URL: [Link]

  • Schulze, B., et al. "Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides." ARKIVOC, 2011. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Diastereoselectivity with Sultam Auxiliaries

Welcome to the technical support center for sultam auxiliaries. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of sultam auxiliaries for stereose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sultam auxiliaries. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of sultam auxiliaries for stereoselective synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high diastereoselectivity in your reactions.

Introduction to Stereocontrol with Sultam Auxiliaries

Sultam auxiliaries, most notably Oppolzer's camphorsultam, are powerful tools in asymmetric synthesis, prized for their ability to confer a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] The rigid bicyclic structure of the camphor backbone locks the N-acyl group in a specific conformation, leading to effective shielding of one face of the enolate and directing the approach of an electrophile to the opposite face.[1] The stereochemical outcome is primarily dictated by the interaction of the electrophile with the sulfonyl group of the sultam.[3] However, achieving the desired high diastereoselectivity can be sensitive to a range of experimental parameters. This guide will walk you through the most common causes of low diastereoselectivity and provide systematic approaches to troubleshoot and optimize your reactions.

Troubleshooting Guide: Addressing Low Diastereoselectivity

This section is designed to help you diagnose and resolve specific issues leading to poor stereochemical outcomes in your experiments.

Question: I am observing a nearly 1:1 mixture of diastereomers in my sultam-directed reaction. What are the most likely causes and how can I improve the diastereomeric ratio?

Answer: A low diastereomeric ratio (dr) is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The primary factors influencing diastereoselectivity are the choice and stoichiometry of the Lewis acid, reaction temperature, and the solvent system.

The Lewis acid is arguably the most crucial factor in achieving high diastereoselectivity. It coordinates to the carbonyl oxygen of the N-acyl sultam and often to a heteroatom on the electrophile, organizing the transition state into a rigid, chelated structure. This chelation is key to enforcing a specific trajectory for the electrophilic attack.

  • Sub-optimal Lewis Acid Selection: Different Lewis acids can have a profound impact on the stereochemical outcome.[4] If you are experiencing low diastereoselectivity, a screening of various Lewis acids is the recommended first step.

    Lewis AcidTypical ApplicationsExpected Outcome
    TiCl₄Aldol, Michael AdditionsOften promotes high diastereoselectivity through strong chelation.
    Sn(OTf)₂Aldol ReactionsKnown to be effective in promoting syn-aldol products.[5]
    Et₂AlClConjugate Additions, AlkylationsA common choice for a range of transformations.
    Yb(OTf)₃Halohydrin ReactionsCan be a milder alternative to other Lewis acids.[6]
    BF₃·OEt₂Aldol AdditionsGenerally leads to non-chelation controlled products.[7]
  • Incorrect Stoichiometry: The amount of Lewis acid used can significantly influence the reaction's stereochemical course.[4][8] It is advisable to perform a systematic titration of the Lewis acid concentration (e.g., from 0.8 to 2.0 equivalents) to find the optimal loading for your specific substrate and electrophile combination.

Lowering the reaction temperature is a classic strategy for enhancing diastereoselectivity.[9][10] This is because the small energy difference between the diastereomeric transition states becomes more significant at lower temperatures, leading to a greater preference for the lower energy pathway.

  • Recommended Temperature Range: Most sultam-mediated reactions are performed at low temperatures, typically between -78 °C and 0 °C. If you are running your reaction at a higher temperature, cooling it down is a straightforward first step to try.

  • Systematic Optimization: If you are already at a low temperature, consider a systematic study within this range (e.g., -100 °C, -78 °C, -40 °C) to pinpoint the optimal thermal conditions for your reaction.

The choice of solvent can influence the aggregation state of the enolate, the Lewis acid-base interactions, and the overall stability of the transition states, all of which can affect diastereoselectivity.[11][12][13][14]

  • Solvent Polarity: The polarity of the solvent can have a significant impact. Less polar solvents like toluene or dichloromethane often favor the formation of well-defined, chelated transition states, leading to higher selectivity. More polar or coordinating solvents like THF can sometimes interfere with the desired chelation, resulting in lower diastereomeric ratios.

  • Solvent Screening: If you suspect the solvent is the issue, a screen of common aprotic solvents is recommended.

    SolventPolarity (Dielectric Constant)Potential Impact
    Toluene2.4Often a good starting point for promoting chelation.
    Dichloromethane (DCM)9.1A versatile solvent that can also support good selectivity.
    Diethyl Ether4.3Can be effective, but its coordinating ability is a consideration.
    Tetrahydrofuran (THF)7.5Its coordinating nature may disrupt chelation with some Lewis acids.

Frequently Asked Questions (FAQs)

This section addresses common questions about the theory and practice of using sultam auxiliaries for asymmetric synthesis.

Q1: What is the mechanistic basis for stereocontrol with Oppolzer's sultam?

A1: The high degree of stereocontrol exerted by Oppolzer's sultam arises from its rigid bicyclic camphor framework.[1] This framework forces the N-acyl group into a specific conformation where one face of the corresponding enolate is effectively blocked by the sultam ring. The incoming electrophile is therefore directed to the less sterically hindered face. The sulfonyl group plays a key role in this, with recent studies suggesting that stereoelectronic interactions between the electrophile and the sulfonyl moiety are critical for guiding the trajectory of the attack.[3]

G cluster_0 Mechanism of Stereocontrol A N-Acyl Sultam B Base + Lewis Acid A->B Enolate Formation C Chelated Enolate B->C Chelation D Electrophile (E+) C->D Facial Blockage by Sultam E Diastereomerically Enriched Product D->E Stereoselective Attack G cluster_1 Troubleshooting Workflow Start Low Diastereoselectivity Observed Step1 Screen Lewis Acids (e.g., TiCl₄, Sn(OTf)₂, Et₂AlCl) Start->Step1 Step2 Optimize Lewis Acid Stoichiometry (0.8 - 2.0 equiv) Step1->Step2 Step3 Vary Reaction Temperature (-100°C to 0°C) Step2->Step3 Step4 Screen Solvents (Toluene, DCM, Ether) Step3->Step4 End High Diastereoselectivity Achieved Step4->End

Sources

Optimization

Technical Support Center: Synthesis with 2,3-Dihydroisothiazole 1,1-Dioxide (γ-Sultam)

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the common and often subtle side reactions encountered when using 2,3-dihydroisoth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the common and often subtle side reactions encountered when using 2,3-dihydroisothiazole 1,1-dioxide and related γ-sultams in synthesis. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future challenges.

Frequently Asked Questions (FAQs): General Stability and Handling

Q1: My γ-sultam seems to be degrading during workup or purification. What are the likely causes and how can I prevent this?

A1: Degradation of the γ-sultam ring is a common issue, typically driven by hydrolysis under either strongly acidic or basic conditions. The five-membered ring, while generally stable, is susceptible to cleavage under forcing conditions.

Causality: The sulfonamide linkage within the sultam ring is an amide isostere and can undergo hydrolysis.[1] Under basic conditions, hydroxide can attack the electrophilic sulfur atom, leading to a ring-opening cascade. Under acidic conditions, protonation of the nitrogen or an oxygen atom can activate the ring for nucleophilic attack by water or other nucleophiles present in the medium. The stability can also be solvent-dependent.

Troubleshooting Protocol:

  • pH Control During Workup: When quenching your reaction, avoid strong acids or bases. Use a buffered solution (e.g., saturated aqueous NH₄Cl for quenching organometallics) or mild reagents like solid CO₂ (dry ice). Aim to keep the aqueous phase pH between 4 and 8.

  • Chromatography Considerations: Silica gel is acidic and can cause degradation of sensitive sultams, especially during prolonged exposure.

    • Consider deactivating the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) and then flushing with the mobile phase.

    • Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

    • Minimize the time your compound spends on the column by using flash chromatography.

  • Solvent Choice for Storage: For long-term storage, use a non-protic, anhydrous solvent. If storing in solution, DMSO can sometimes cause oxidation of sulfur-containing compounds over time.[2] Storing the compound neat and dry under an inert atmosphere (Argon or Nitrogen) at a low temperature is ideal.

Troubleshooting Guide: N-Alkylation vs. C-Alkylation

One of the most frequent challenges in the functionalization of 2,3-dihydroisothiazole 1,1-dioxide is controlling the regioselectivity of alkylation. The molecule possesses two primary acidic sites: the N-H proton and the C-H protons alpha to the sulfonyl group, leading to a competition between N- and C-alkylation.

Q2: I am attempting N-alkylation but am getting a significant amount of the C-alkylated byproduct, or a mixture of both. How can I improve selectivity for N-alkylation?

A2: Achieving high selectivity for N-alkylation hinges on exploiting the difference in acidity between the N-H and α-C-H protons and choosing conditions that favor deprotonation of the nitrogen without significantly affecting the carbon.

Causality: The N-H proton is considerably more acidic than the α-C-H protons. Therefore, using a base that is strong enough to deprotonate the nitrogen but not the carbon is key. The choice of solvent and counter-ion also plays a crucial role in modulating the reactivity of the resulting anion.[3]

Recommended Protocol for Selective N-Alkylation:

  • Base Selection: Use a relatively mild inorganic base. Carbonates are an excellent first choice.

  • Solvent System: Employ a polar aprotic solvent to solvate the cation and promote the reaction.

  • Temperature Control: Run the reaction at room temperature or with gentle heating. Elevated temperatures can sometimes lead to decreased selectivity.

Experimental Protocol: Selective N-Benzylation
  • To a solution of 2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.[4][5]

Q3: Conversely, I want to perform C-alkylation, but my reaction is yielding mainly the N-alkylated product. How can I favor C-alkylation?

A3: To achieve C-alkylation, you must use a strong base capable of deprotonating the less acidic α-carbon. This typically requires anhydrous conditions and low temperatures to control the reactivity of the resulting carbanion.

Causality: Strong organometallic bases (like n-BuLi) or hindered alkoxides (like t-BuOK) are required to generate the α-carbanion.[1] Often, the N-H is deprotonated first. In some cases, a second equivalent of a very strong base is needed to deprotonate the carbon, forming a dianion. The reaction then proceeds via the more nucleophilic carbanion.

Troubleshooting Workflow for C-Alkylation:

C_Alkylation_Workflow

Summary of Conditions for Regioselective Alkylation
ParameterSelective N-AlkylationSelective C-AlkylationRationale
Base K₂CO₃, Cs₂CO₃, NaHn-BuLi, LDA, t-BuOKMatch base strength to pKa of the target proton.[1][3]
Equivalents of Base 1.5 - 2.0 equiv.>2.0 equiv. (often)To form the dianion for C-alkylation.
Solvent DMF, Acetonitrile (ACN)THF, Diethyl EtherPolar aprotics for N-alkylation; non-polar aprotics for organometallics.
Temperature 25 °C to 60 °C-78 °C to 0 °CLow temperature stabilizes the highly reactive carbanion.

Issues with Ring Stability and Byproduct Formation

Q4: During a reaction using mesyl chloride, I isolated an unexpected, heavier byproduct instead of my intended product. What could this be?

A4: You may have formed a β-amino-α-mesyl-γ-sultam. This side reaction can occur with sterically hindered aminonitriles during sultam synthesis or under specific basic conditions with the pre-formed sultam.

Causality: This unusual byproduct arises from the base-catalyzed dimerization of mesyl chloride into a reactive mesylsulfene intermediate. The γ-sultam (or its precursor) can then act as a nucleophile in a Michael addition to the mesylsulfene, ultimately leading to the C-mesylated sultam derivative after rearrangement.[1][6]

Mesyl_Byproduct

Preventative Measures:

  • Control Stoichiometry: Use the minimum required amount of mesyl chloride.

  • Slow Addition: Add the mesyl chloride slowly at a low temperature to minimize its self-condensation.

  • Alternative Reagents: Consider using a different sulfonylating agent, such as tosyl chloride, which may be less prone to sulfene formation under your reaction conditions.

References

  • Krasavin, M. (2020). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. National Center for Biotechnology Information. [Link]

  • Bak, A., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli-Cushman Reaction of Sultam-Based Dicarboxylic Acids. PubMed. [Link]

  • Krasavin, M., et al. (2018). Synthesis of α,β‐unsaturated γ‐sultams. ResearchGate. [Link]

  • Krasavin, M. (2023). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]

  • Bak, A., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. ACS Publications. [Link]

  • Zheng, C., et al. (2020). Michael addition involved construction of bicyclic γ‐sultams. ResearchGate. [Link]

  • Chanet-Ray, J. & Vessiere, R. (n.d.). Synthesis and reactions of b-sultams. a review. [Link]

  • King, J. F. (1995). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • Dobrydnev, A. V., et al. (2023). A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. MPG.PuRe. [Link]

  • Reddy, P. V., et al. (2011). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. National Center for Biotechnology Information. [Link]

  • Wang, B., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]

  • Zhabinskii, V., et al. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • Anonymous. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • G, L., et al. (2020). Synthesis and Transformations of 4-Aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides. MDPI. [Link]

  • Kim, H., et al. (2024). 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[1][7]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. MDPI. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]

  • Schulze, B., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. [Link]

  • Campos, J., et al. (2014). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at.... ResearchGate. [Link]

  • Youssef, A. M., et al. (2004). Alkoxide-induced reactions of N-substituted saccharins. Synthesis of 1,2-benzothiazocine 1,1-dioxide and 2,3-dihydropyrrolo[1,2-b]. ResearchGate. [Link]

  • Ochiai, E. & Nagasawa, F. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]

  • G, L., et al. (2019). Synthesis, Alkylation and Reduction of 4‐Aryl‐2H‐1,2,3‐benzothiadiazine 1,1‐dioxides. Wiley Online Library. [Link]

  • De Meester, F., et al. (1977). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. ORBi. [Link]

  • Larouche-Gauthier, R., et al. (2011). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]

  • Nolan, K., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • S, P., et al. (2014). The chemistry of isothiazoles. ResearchGate. [Link]

  • Wu, J., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers. [Link]

  • King, J. F., et al. (2025). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

Sources

Troubleshooting

Technical Support Center: Diastereomer Purification in Sultam-Directed Synthesis

Welcome to the Technical Support Center for asymmetric synthesis utilizing chiral auxiliaries. This guide is specifically engineered for researchers and drug development professionals facing downstream purification bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis utilizing chiral auxiliaries. This guide is specifically engineered for researchers and drug development professionals facing downstream purification bottlenecks after utilizing Oppolzer's camphor sultam or similar chiral auxiliaries.

Here, we bypass generic advice and dive directly into the physicochemical causality of diastereomeric separation, providing self-validating protocols and data-driven troubleshooting strategies.

Process Architecture: Sultam Cleavage and Purification Workflow

SultamPurification A Asymmetric Reaction (Substrate + Sultam) B Crude Diastereomeric Mixture A->B C Fractional Crystallization B->C High Crystallinity D Preparative HPLC (Silica Gel) B->D Oils / Co-eluting E Pure Major Diastereomer (>98% d.e.) C->E D->E F Cleavage Reaction (e.g., LiOH / H2O2) E->F G Enantiopure Product F->G H Recovered Sultam Auxiliary F->H

Workflow for the purification and cleavage of sultam-derived diastereomers.

Expert FAQs & Troubleshooting

Q1: Why do my camphor sultam-derived diastereomers co-elute on standard silica gel flash chromatography? Causality: The chiral auxiliary (e.g., Oppolzer's camphor sultam) often places the stereocenter of the rigid bornane framework at a significant spatial distance from the newly formed stereocenter in the substrate. This distance minimizes the difference in overall molecular dipole moments and hydrodynamic volume between the diastereomers. Consequently, their binding affinities to the achiral silanol groups on the silica stationary phase are nearly identical, leading to co-elution[1].

Q2: Flash chromatography failed. Should I immediately move to preparative HPLC? Causality & Strategy: No. Always evaluate fractional crystallization first. Oppolzer's sultam derivatives are highly crystalline due to the rigid bicyclic bornane framework and the sulfonamide moiety. The major diastereomer often has a significantly different enthalpy of fusion and melting point compared to the minor isomer[2]. This allows for separation based on thermodynamic solubility differences rather than surface polarity.

Q3: When forced to use HPLC, what stationary phases and conditions are optimal? Causality & Strategy: Normal-phase HPLC on standard silica gel is highly effective for sultam amides. The high theoretical plate count of HPLC resolves the slight polarity differences that flash chromatography cannot. For example, diastereomeric mixtures of camphorsultam amides have been successfully separated with resolution factors ( Rs​ ) up to 1.79 using simple hexane/ethyl acetate gradients[1].

Q4: Can I cleave the chiral auxiliary before separating the diastereomers to simplify the mixture? Causality & Strategy: This is a critical strategic error. Cleaving the auxiliary converts the diastereomers into enantiomers (assuming no other chiral centers exist in the target molecule). While diastereomers have different physical properties (solubility, boiling point, silica affinity)[3], enantiomers have identical physical properties in an achiral environment. By cleaving prematurely, you destroy the physical property delta, forcing reliance on expensive and low-throughput chiral stationary phases.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an internal checkpoint to ensure the mechanistic goal of the step has been achieved before proceeding.

Protocol A: Diastereomeric Fractional Crystallization

Objective: Isolate the major diastereomer utilizing differential enthalpy of fusion.

  • Dissolution: Suspend the crude diastereomeric mixture in a minimal volume of hot ethyl acetate (approx. 70 °C). Add hot hexanes dropwise until the solution becomes slightly turbid, then add a few drops of ethyl acetate until it clears.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling prevents the entrapment of the minor diastereomer within the crystal lattice of the major isomer.

  • Filtration: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.

  • Self-Validation Checkpoint: Analyze both the isolated crystals and the concentrated mother liquor via analytical HPLC or 1 H-NMR.

    • Validation: The crystals must show >98% diastereomeric excess (d.e.). Crucially, the mother liquor must show an enrichment of the minor diastereomer (e.g., a 1:1 or 1:2 ratio). If the mother liquor ratio matches the starting crude ratio, crystallization failed to selectively precipitate the major isomer, and the process must be repeated with a different solvent system (e.g., DCM/Pentane).

Protocol B: Preparative Normal-Phase HPLC Separation

Objective: Resolve co-eluting diastereomeric oils using high-theoretical-plate chromatography.

  • Analytical Scouting: Inject a 1 mg/mL sample onto an analytical silica column (5 µm particle size, 4.6 x 250 mm). Run an isocratic gradient of 15% Ethyl Acetate in Hexanes at 1.0 mL/min[1].

  • Self-Validation Checkpoint: Calculate the resolution factor ( Rs​ ).

    • Validation: Rs​ must be ≥1.5 (baseline resolution). If Rs​<1.5 , decrease the strong solvent (Ethyl Acetate) to 10% or switch to a less polar modifier (e.g., MTBE) to increase retention time and theoretical plates. Do not scale up until analytical baseline resolution is achieved.

  • Scale-Up: Transfer the optimized isocratic conditions to a preparative silica column (e.g., 21.2 x 250 mm), scaling the flow rate proportionally to the cross-sectional area (typically 15-20 mL/min).

  • Fraction Collection: Collect peaks based on UV absorbance (typically 210-254 nm, depending on the substrate).

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Hydrolyze the sultam amide without racemizing the product, allowing auxiliary recycling.

  • Reaction Setup: Dissolve the pure diastereomer in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Activation: Add 2.0 equivalents of 30% aqueous H2​O2​ , followed by 1.2 equivalents of LiOH. Causality: The peroxide reacts with LiOH to form lithium hydroperoxide (LiOOH). The alpha-effect makes the hydroperoxide anion a significantly stronger nucleophile than hydroxide, allowing for rapid cleavage at 0 °C, which suppresses racemization of the alpha-chiral center[4].

  • Quenching: After 2 hours, quench the excess peroxide with an aqueous solution of sodium sulfite ( Na2​SO3​ ).

  • Separation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the target carboxylic acid into ethyl acetate. The cleaved camphor sultam remains in the organic phase during a prior basic wash or can be separated via column chromatography.

  • Self-Validation Checkpoint: Measure the specific rotation [α]D​ of the recovered camphor sultam.

    • Validation: The value must match the commercial standard (e.g., [α]D20​=−31∘ for (1S,2R)−(−) -camphor sultam). This proves the auxiliary was not degraded or racemized during the synthetic cycle, validating it for continuous flow or batch recycling[5].

Quantitative Data: Purification Strategy Comparison

To assist in selecting the correct purification route, refer to the empirical performance data summarized below:

Purification MethodSeparation MechanismTypical Yield (Major Isomer)Achievable d.e.ScalabilityCost / Time Efficiency
Fractional Crystallization Differential Solubility (Enthalpy of Fusion)60 - 85%> 98%Excellent (Kilogram scale)Low Cost / Moderate Time
Preparative HPLC (Silica) Differential Polarity (High Plate Count)80 - 95%> 99%Moderate (Gram scale)High Cost / Fast Time
Flash Chromatography Differential Polarity (Low Plate Count)Variable (Often fails)50 - 80%Good (Multi-gram scale)Low Cost / Fast Time
Post-Cleavage Chiral SFC Chiral Recognition85 - 95%> 99%Low (Milligram to Gram)Very High Cost / Fast Time

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: Molecules (MDPI) / PMC URL:[Link]

  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • How can diastereomers be separated class 11 chemistry CBSE Source: Vedantu URL:[Link]

  • Diastereomeric recrystallization Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2,3-Dihydroisothiazole 1,1-Dioxides

Welcome to the technical support center for the synthesis and purification of 2,3-dihydroisothiazole 1,1-dioxides, commonly known as sultams. The chemical robustness and unique stereoelectronic properties of the sultam c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2,3-dihydroisothiazole 1,1-dioxides, commonly known as sultams. The chemical robustness and unique stereoelectronic properties of the sultam core make it a privileged scaffold in medicinal chemistry and materials science.[1][2] However, achieving the high purity required for these applications can be challenging due to the formation of structurally similar byproducts.

This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose and resolve common purification issues encountered during sultam synthesis. Our approach is built on explaining the causal mechanisms behind byproduct formation and purification strategies, empowering you to make informed decisions in your own research.

Part 1: Frequently Asked Questions (FAQs) - Proactive Purification Strategies

This section addresses common questions about identifying and preventing byproduct formation, laying the groundwork for a successful purification strategy.

Q1: What are the most common types of byproducts I should expect in my sultam synthesis?

A1: Byproduct formation is highly dependent on the synthetic route employed. However, several classes of impurities are frequently observed across different methodologies. Understanding these allows for targeted analytical monitoring and purification design.

Byproduct TypeTypical Synthetic OriginCausal Factor & Rationale
Unreacted Linear Sulfonamide Incomplete cyclization (e.g., CSIC, Heck, RCM)[1][3][4]The final ring-closing step is often the kinetic or thermodynamic bottleneck. Insufficient base, low reaction temperature, or steric hindrance can prevent complete conversion, leaving the more polar, acyclic precursor in the crude mixture.
Over-Oxidized Products (e.g., N-Sulfonyl Imines) Iron-catalyzed C-H amidation or other oxidative cyclizations[5]The desired sultam product can sometimes be more susceptible to oxidation than the starting material under the reaction conditions, leading to the formation of imine byproducts. These are often readily removed by chromatography.[5]
Di-sulfonated Species Sulfonylation of primary or secondary amines[1]If the amine starting material is deprotonated a second time, it can react with another equivalent of the sulfonyl chloride, leading to a twofold N-sulfonylation byproduct. This is more common with highly reactive sulfonyl chlorides or strong bases.
Hydrolysis Products (Ring-Opened Sulfonic Acids) Aqueous workup or chromatography on acidic media (e.g., silica gel)The strained ring system of some sultams, particularly four-membered β-sultams, can be highly susceptible to acid- or base-catalyzed hydrolysis, which occurs at rates many orders of magnitude faster than for their acyclic counterparts.[6][7][8][9]
Oligomers/Dimers Cycloaddition reactions or reactions with bifunctional reagents[10]Side reactions, such as self-cycloaddition of a reactive intermediate, can lead to the formation of higher molecular weight byproducts.

Q2: How can I best monitor my reaction to minimize byproduct formation and prepare for purification?

A2: Proactive monitoring is critical. We recommend a two-pronged approach using Thin Layer Chromatography (TLC) and, if available, LC-MS.

  • Thin Layer Chromatography (TLC): TLC is indispensable for tracking the consumption of starting materials and the appearance of the product and any byproducts. A good starting solvent system for many sultam syntheses is a mixture of heptane and ethyl acetate.[11] Your goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4, as this typically translates to the best separation on a silica gel column.[11]

  • LC-MS Analysis: A small aliquot from the reaction mixture can provide definitive mass identification of the product and major byproducts. This is invaluable for confirming the identity of unexpected spots observed on TLC and for diagnosing issues like hydrolysis or over-oxidation.

Q3: What initial workup steps are crucial before attempting column chromatography or recrystallization?

A3: A thorough liquid-liquid extraction (aqueous workup) is the most important first step. Its purpose is to remove inorganic salts, water-soluble starting materials, and reagents (e.g., acids, bases) that could interfere with subsequent purification.

  • Quench the Reaction: Neutralize any strong acids or bases carefully.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible solvent like ethyl acetate or dichloromethane.

  • Perform Aqueous Washes:

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts.

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like leftover amines.

    • Wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This simple procedure provides a much cleaner crude product, simplifying the final purification step.

Part 2: Troubleshooting Guide - Resolving Specific Purification Challenges

This guide uses a question-and-answer format to address specific issues you may encounter during purification.

Scenario 1: My crude NMR shows my desired sultam along with a significant amount of unreacted linear sulfonamide.
  • Question: My cyclization reaction seems to have stalled, leaving a mixture of my target sultam and its acyclic precursor. How can I separate them?

  • Root Cause Analysis: This is a classic case of incomplete conversion. The linear sulfonamide precursor contains a free -SO₂NH- or -SO₂N(H)R group, making it significantly more polar and a better hydrogen bond donor/acceptor than the cyclized sultam, where the nitrogen is tertiary. This polarity difference is the key to their separation.

  • Recommended Solution: Flash column chromatography is the most effective method. The less polar sultam will elute before the more polar linear sulfonamide.

cluster_0 Purification Workflow: Sultam vs. Linear Precursor Crude Crude Mixture (Sultam + Linear Precursor) TLC 1. TLC Analysis (e.g., 7:3 Heptane:EtOAc) Crude->TLC Spot Column 2. Flash Chromatography (Silica Gel) TLC->Column Determine Solvent System Elute_Sultam 3. Elute with optimized solvent (Less Polar Product First) Column->Elute_Sultam Rf(Sultam) > Rf(Precursor) Elute_Precursor 4. Increase Polarity (To Elute Precursor) Elute_Sultam->Elute_Precursor Fractions 5. Collect & Analyze Fractions Elute_Precursor->Fractions

Caption: Workflow for separating a sultam from its more polar precursor.

  • Detailed Protocol: See Protocol A: Standard Silica Gel Flash Chromatography for Sultam Purification . Begin with a solvent system determined by TLC that gives your sultam product an Rf of ~0.3. The linear precursor should have a much lower Rf, potentially at the baseline. After your product has eluted completely, you can increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate) to wash the column and elute the unreacted starting material.

Scenario 2: My sultam appears to be degrading during silica gel chromatography.
  • Question: I'm losing my product on the column, and my collected fractions contain a new, very polar spot that I suspect is a hydrolysis byproduct. What's happening?

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains adsorbed water. This environment can catalyze the hydrolysis of acid-sensitive compounds.[6] Strained sultams, especially four-membered β-sultams and some five-membered γ-sultams, are prone to ring-opening under these conditions. The resulting sulfonic acid is highly polar and will bind strongly to the silica, leading to poor recovery and contamination.[7][8]

  • Recommended Solution: The primary goal is to create a more neutral environment for the chromatography. This can be achieved by deactivating the silica gel with a base or by using an alternative, less acidic stationary phase.

MethodDescriptionAdvantagesDisadvantages
A: Deactivated Silica Silica gel is pre-treated with a small amount of a volatile base (e.g., triethylamine) added to the mobile phase.Simple, uses standard stationary phase, effectively neutralizes acidic sites.Can slightly alter retention times; base must be removed from product fractions.
B: Neutral Alumina Use aluminum oxide (neutral, pH ≈ 7) as the stationary phase instead of silica gel.Completely avoids acidic conditions.Different selectivity compared to silica; may require re-optimization of the solvent system.
C: Reverse-Phase (C18) Separation is based on hydrophobicity using polar mobile phases (e.g., water/acetonitrile).Excellent for polar compounds; avoids acidic silica.Requires different solvent systems; product must be water-soluble/stable.
  • Detailed Protocol: For most cases, deactivating the silica is the quickest and most effective solution. See Protocol C: Deactivation of Silica Gel for Acid-Sensitive Compounds .

Scenario 3: My product is contaminated with a non-polar, greasy byproduct.
  • Question: My purified sultam is an oil/waxy solid and NMR analysis shows a non-polar impurity. Column chromatography gives poor separation. What else can I try?

  • Root Cause Analysis: This often occurs when byproducts have very similar polarity to the desired product, making chromatographic separation difficult. These impurities could be dimers or arise from non-polar starting materials. If your sultam is crystalline, recrystallization is the ideal purification technique.[12]

  • Recommended Solution: Recrystallization or trituration. Recrystallization purifies a compound based on differences in solubility, which can often succeed where chromatography fails.

cluster_1 Recrystallization Solvent Screening Start Crude Solid Soluble_Hot Find solvent where product is soluble only when hot Start->Soluble_Hot Insoluble_Cold Impurity should be soluble at all temperatures OR insoluble at all temperatures Soluble_Hot->Insoluble_Cold Filter_Hot Filter hot to remove insoluble impurities Insoluble_Cold->Filter_Hot If needed Crystallize Cool slowly to crystallize pure product Insoluble_Cold->Crystallize If no insoluble impurities Filter_Hot->Crystallize Filter_Cold Filter cold to isolate crystals, leaving soluble impurities in filtrate Crystallize->Filter_Cold

Caption: Decision process for selecting a recrystallization solvent.

  • Detailed Protocol: See Protocol B: General Procedure for Recrystallization Solvent Screening . The key is to find a single solvent or a binary solvent mixture where the sultam is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Silica Gel Flash Chromatography for Sultam Purification

This protocol describes a standard procedure for purifying sultams using flash chromatography.

  • Prepare the Column:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method": mix the silica gel with your starting, least polar mobile phase in a beaker to form a uniform slurry.

    • Pour the slurry into the column and use pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[11]

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a thin, even layer.

  • Elution:

    • Begin eluting with the mobile phase composition determined from your TLC analysis (aiming for Rf ≈ 0.2-0.4).[11]

    • Maintain a constant flow rate and collect fractions.

    • Monitor the elution of your compound by TLC.

    • If separation is poor, consider switching to a gradient elution, slowly increasing the polarity of the mobile phase over the course of the separation.[11]

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to yield your purified sultam.

Protocol B: General Procedure for Recrystallization Solvent Screening

This protocol helps identify a suitable solvent system for purifying a solid sultam.

  • Initial Screening (Single Solvents):

    • Place a small amount of your crude solid (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. Note the solubility.

    • If a solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

    • Cool the tubes that dissolved upon heating to room temperature, then in an ice bath. Observe if crystals form.

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.

  • Binary Solvent System:

    • If no single solvent is ideal, try a binary system. Find a solvent in which your sultam is very soluble (e.g., dichloromethane) and another in which it is very insoluble (e.g., hexane).

    • Dissolve the crude product in a minimal amount of the "good" solvent while hot.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point).

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly. Crystals should form.

Protocol C: Deactivation of Silica Gel for Acid-Sensitive Compounds

This protocol prevents the degradation of sultams on acidic silica gel.

  • Prepare the Mobile Phase: Add 0.5-1% triethylamine (Et₃N) by volume to your pre-determined mobile phase (e.g., for 500 mL of 7:3 Heptane:EtOAc, add 2.5-5 mL of Et₃N).

  • Pack the Column: Prepare the silica slurry and pack the column using this base-containing mobile phase. This ensures the entire silica bed is neutralized.

  • Run the Chromatography: Proceed with sample loading and elution as described in Protocol A, using the base-containing mobile phase throughout the entire run.

  • Workup: When concentrating the pure fractions, the volatile triethylamine will co-evaporate with the solvent. For very sensitive downstream applications, any residual base can be removed by dissolving the product in a solvent like ether and washing with dilute acid, followed by drying and re-concentration.

References

  • Chen, K., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters. Available at: [Link]

  • Ziaiko, V. V., et al. (2023). A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. MPG.PuRe. Available at: [Link]

  • Williams, A., et al. (1995). General acid catalysed hydrolysis of β-sultams involves nucleophilic catalysis. Chemical Communications. Available at: [Link]

  • Yaragorla, S., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Williams, A., et al. (1996). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. ResearchGate. Available at: [Link]

  • Douglas, K. T., et al. (1994). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications. ResearchGate. Available at: [Link]

  • Wipf, P., & Hopkins, T. D. (2009). Accessing Stereochemically Rich Sultams via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS) Scale-out. NIH Public Access. Available at: [Link]

  • Huddersfield Repository. (1994). The hydrolytic reactivity of β-sultams. University of Huddersfield Research Portal. Available at: [Link]

  • Williams, A., et al. (1994). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ali, M. A., & Ismail, R. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]

  • Heimgartner, H., et al. (1985). The Fragmentation of 2,3-Dihydroisothiazol-3-one 1,1-Dioxide Derivatives: A Novel Cheletropic Process. CHIMIA. Available at: [Link]

  • Mustafa, A. (1964). The Chemistry of Sultones and Sultams. Chemical Reviews. Academia.edu. Available at: [Link]

  • Schilde, U., et al. (2008). Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides. ARKAT USA. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PMC. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of fused γ-sultams by carbanion-mediated sulfonamide intramolecular cyclization. ResearchGate. Available at: [Link]

  • Metz, P., et al. (1998). Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2012). Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS). PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Available at: [Link]

  • ChemRxiv. (2022). Nitriles as multipurpose reagents for the synthesis of sultams and sultons. Available at: [Link]

  • Sławiński, J., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. PubMed. Available at: [Link]

  • Nikolayevskiy, V. (2021). Synthesis of Sultams from Vinyl Aziridines and 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide). University of San Francisco. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Journal of Chemistry. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (2014). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Available at: [Link]

  • El-Hashash, M. A., et al. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. MDPI. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Abramovitch, R. A., et al. (1982). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). ResearchGate. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]

  • Teledyne ISCO. (2022). Chromatography and Natural Products Purification. YouTube. Available at: [Link]

  • ResearchGate. (1982). The preparation of 3‐substituted 1,2‐benzisothiazole‐1,1‐dioxides from the condensation‐cyclization of dilithiated β‐ketoesters with methyl 2‐(aminosulfonyl)benzoate or 1,2‐benzisothiazol‐3(2H). Available at: [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]

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Troubleshooting

stability issues of 2,3-dihydroisothiazole 1,1-dioxide derivatives

Welcome to the Sultam & Cyclic Sulfonamide Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex stability challenges associated with 2,3-dihydroisothiazole 1,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sultam & Cyclic Sulfonamide Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex stability challenges associated with 2,3-dihydroisothiazole 1,1-dioxide derivatives. This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing field-proven, self-validating protocols to ensure the integrity of your drug discovery libraries.

Module 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do my 2,3-dihydroisothiazole 1,1-dioxide ester derivatives completely degrade during automated mass-directed LCMS? The Causality: The degradation is driven by the basicity of standard LCMS mobile phase additives. When using ammonium hydroxide (NH₄OH) in water/acetonitrile mixtures, ester linkages appended to the sultam core undergo rapid base-catalyzed hydrolysis[1]. Furthermore, while 5-membered γ-sultams are generally more stable than highly strained 4-membered β-sultams (which readily undergo S–N bond fission[2]), prolonged exposure to high pH during purification and subsequent solvent removal can compromise the structural integrity of the cyclic sulfonamide, leading to complete sample loss[1]. The Fix: Transition to a slightly acidic mobile phase (e.g., 0.1% Formic Acid) and avoid prolonged storage of crude mixtures in unbuffered aqueous solutions.

Q2: I am observing unintended side products when exposing the core scaffold to primary or secondary amines. What is the mechanism? The Causality: The 2,3-dihydroisothiazole 1,1-dioxide core contains an α,β-unsaturated sulfonamide moiety. The strong electron-withdrawing nature of the 1,1-dioxide group highly activates the C4–C5 double bond toward nucleophilic attack[1][3]. When exposed to amines, the system undergoes a spontaneous aza-Michael addition, converting the 2,3-dihydroisothiazole 1,1-dioxide into a saturated isothiazolidine 1,1-dioxide[1]. While this is a powerful diversification strategy for library synthesis, it manifests as "instability" if the amines are intended to react elsewhere on the molecule. The Fix: If the C4–C5 double bond must be preserved, protect the reactive amines or strictly utilize non-nucleophilic, sterically hindered bases (like DIPEA or DBU) during your transformations.

Q3: How does the stability of 5-membered γ-sultams compare to 4-membered β-sultams and 6-membered δ-sultams in biological assays? The Causality: Stability in aqueous and biological media is inversely proportional to ring strain. 4-membered β-sultams are highly reactive and act as mechanism-based inhibitors by undergoing rapid S–N fission to sulfonylate active-site serine residues (e.g., in elastase or DD-peptidase)[2][4]. In contrast, 5-membered (γ-sultams) and 6-membered (δ-sultams) derivatives are significantly more stable, making them excellent, underexplored scaffolds for drug discovery that avoid promiscuous reactivity[5]. However, note that under specific photoredox single-electron transfer (SET) conditions, strained precursors can undergo radical-polar crossover (RPC) ring expansion to form highly stable 6-membered δ-sultams, driven entirely by the thermodynamic release of ring strain[6].

Module 2: Quantitative Stability Profiles

To aid in scaffold selection, the following table summarizes the comparative stability and primary degradation pathways of various cyclic sulfonamides based on ring size and functionalization.

Scaffold TypeRing SizeRepresentative CorePrimary Degradation/Reaction PathwayRelative Aqueous Stability (pH 7.4)
β-Sultam 4-memberedN-Acyl-β-sultamRapid S–N fission (Enzymatic/Nucleophilic attack)Low ( t1/2​ < 1 hr)
γ-Sultam (Unsaturated) 5-membered2,3-Dihydroisothiazole 1,1-dioxideAza-Michael addition at C4–C5 double bondModerate (Stable unless nucleophiles present)
γ-Sultam (Saturated) 5-memberedIsothiazolidine 1,1-dioxideBase-catalyzed hydrolysis of pendant estersHigh (Core is highly stable)
δ-Sultam 6-membered1,2-Thiazinane 1,1-dioxideHighly stableHigh

Module 3: Self-Validating Experimental Protocols

Protocol 1: Base-Free Aza-Michael Diversification & Workup

This protocol leverages the inherent reactivity of the C4–C5 double bond to our advantage, converting it into a stable isothiazolidine 1,1-dioxide without triggering hydrolytic degradation[1].

  • Preparation: Dissolve the core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv) in anhydrous MeOH to a concentration of 1.0 M.

  • Catalysis: Add a catalytic amount of DBU (10 mol%) to the stirring solution. Causality: DBU acts as a non-nucleophilic base to activate the incoming nucleophile without attacking the sultam core.

  • Nucleophilic Attack: Introduce the target amino alcohol or secondary amine (1.5 equiv). Heat the reaction block at 60 °C for 12 hours.

  • Self-Validation & Workup: Dilute the crude mixture in CH₂Cl₂:MeOH (9:1) and filter directly through a Silica Solid Phase Extraction (SPE) cartridge.

    • Validation Step: Analyze the eluent via ¹H-NMR. The complete disappearance of the C4–C5 alkene protons (typically ~6.5–7.0 ppm) validates complete conversion. The SPE filtration removes highly polar impurities without the need for an aqueous workup, actively preventing premature S–N hydrolysis.

Protocol 2: LCMS Purification Strategy for Hydrolysis-Prone Sultams

When purifying libraries of esterified 2,3-dihydroisothiazole 1,1-dioxides, standard protocols will destroy your product. Use this modified workflow[1].

  • Solvent Selection: Replace standard NH₄OH-buffered aqueous mobile phases with 0.1% Formic Acid (FA) in Water (Solvent A) and 0.1% FA in Acetonitrile (Solvent B). Causality: Acidic conditions suppress the base-catalyzed hydrolysis of the esterified appendages and protect the sultam ring.

  • Sample Preparation: Reconstitute the crude sultam library in DMSO/MeOH (1:1). Strictly avoid prolonged storage in unbuffered aqueous mixtures prior to injection.

  • Gradient Elution: Execute a fast gradient (e.g., 5% to 95% B over 8 minutes) to minimize the on-column residence time of the compound.

  • Self-Validation: Post-purification, immediately lyophilize the fractions. Analyze a control aliquot via direct-infusion MS.

    • Validation Step: The presence of the intact molecular ion [M+H]+ combined with the absence of the corresponding hydrolyzed acid mass [M−R+H]+ validates the preservation of both the ester linkage and the sultam core.

Module 4: Mechanistic Pathway Visualization

The following diagram maps the divergent stability and reactivity pathways of the 2,3-dihydroisothiazole 1,1-dioxide core depending on the microenvironment.

SultamStability Core 2,3-Dihydroisothiazole 1,1-Dioxide Core Basic Basic LCMS (NH4OH / H2O) Core->Basic High pH Exposure Nucleo Amine Nucleophiles (Library Synthesis) Core->Nucleo C4-C5 Activation Photo Photoredox Conditions Core->Photo SET Reduction Hydrolysis Ester Hydrolysis & S-N Fission Basic->Hydrolysis Degradation Michael Aza-Michael Adduct (Isothiazolidine 1,1-dioxide) Nucleo->Michael Diversification Expansion Radical Ring Expansion (δ-Sultam Formation) Photo->Expansion Ring-Strain Release

Degradation and diversification pathways of 2,3-dihydroisothiazole 1,1-dioxide.

References

  • (PDF) Structure-reactivity relationships in the inactivation of elastase by β-sultams | ResearchGate | 2

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery | NIH PMC |1

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold | NIH PMC | 5

  • Inactivation of Bacterial DD-Peptidase by β-Sultams | ORBi / ULiege |4

  • Photocatalyzed Ring Expansion of α-Ketosulfonylaziridines: Ready Access to δ-Sultams | NIH PMC |6

  • [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES | CLOCKSS | 3

Sources

Optimization

Technical Support Center: NMR Impurity Profiling for 2,3-Dihydroisothiazole 1,1-Dioxide Derivatives

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the structural elucidation and quantification of trace impurities in 2,3-dihydroisothiazole 1,1-dioxide (sultam) syntheses.

Sultam scaffolds are highly privileged in medicinal chemistry, but their synthesis—often via ring-closing metathesis (RCM) or oxidative cyclization—can leave behind acyclic precursors, over-oxidized byproducts, and residual solvents[1]. This guide provides authoritative, self-validating methodologies to ensure the highest scientific integrity in your analytical workflows.

Workflow: Impurity Identification & Quantification System

G N1 Sample Preparation (Weighing & Dissolution) N2 1D 1H & 13C NMR Acquisition N1->N2 N3 Peak Integration & Multiplicity Analysis N2->N3 N4 Are unknown peaks > 0.1% threshold? N3->N4 N5 2D NMR Suite (COSY, NOESY, HMBC) N4->N5 Yes N8 Batch Release / Purification N4->N8 No N6 Impurity Structural Elucidation N5->N6 N7 qNMR for Weight % Determination N6->N7 N7->N8

Figure 1: Systematic NMR workflow for impurity identification and quantification in sultam synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2,3-dihydroisothiazole 1,1-dioxides, and how do their NMR signatures differ from the main product?

A: The synthesis of the 2,3-dihydroisothiazole 1,1-dioxide core typically involves the cyclization of acyclic sulfonamides. The most frequent impurities are unreacted starting materials, ring-opened degradation products, and residual solvents from purification workflows[1].

Causality & Mechanism: The cyclic sultam features a rigid 5-membered ring. The vinylic protons (H4 and H5) and the aliphatic protons (H3) are locked in a specific magnetic environment. The electron-withdrawing sulfonyl group ( −SO2​ ) strongly deshields the adjacent H5 proton. If the ring opens (forming an acyclic sulfonamide), the loss of ring strain and the introduction of free C-N/C-S bond rotation significantly alter the magnetic anisotropy, typically shifting the vinylic protons upfield and changing their coupling constants ( J -values)[2].

Table 1: Comparative 1H NMR Chemical Shifts (in CDCl3) of Sultam Core vs. Common Impurities

Compound / ImpurityProton AssignmentMultiplicityChemical Shift ( δ , ppm)Diagnostic Value
2,3-dihydroisothiazole 1,1-dioxide H5 (vinylic, α to SO2​ )d (or dt)6.80 - 7.20Locked conformation maximizes deshielding.
2,3-dihydroisothiazole 1,1-dioxide H3 (aliphatic, α to N)d (or dd)4.10 - 4.50Rigid cyclic methylene signal.
Acyclic Sulfonamide Precursor Terminal vinylic protonsm5.20 - 5.80Upfield shift due to free rotation and loss of cyclic anisotropy.
Ethyl Acetate (Solvent) −CH2​− (quartet)q4.12Often overlaps with H3 of the sultam[3].
Dichloromethane (Solvent) −CH2​− s5.30Common extraction solvent residue[4].

Q2: The H3 methylene protons of my sultam overlap directly with the ethyl acetate residual solvent peak at ~4.12 ppm in CDCl3. How can I resolve this without re-purifying?

A: This is a classic case of accidental isochrony. Instead of physical re-purification, you can manipulate the chemical shifts using solvent effects.

Causality & Mechanism: Solvents interact with the solute via dipole-dipole interactions and hydrogen bonding. By switching from a non-polar solvent like CDCl3​ to an aromatic solvent like Benzene- d6​ ( C6​D6​ ), you induce an Aromatic Solvent-Induced Shift (ASIS). The rigid sultam core will experience a different magnitude of shift compared to the highly flexible ethyl acetate molecule, effectively separating the signals. Alternatively, using a strongly hydrogen-bonding solvent like DMSO- d6​ shifts the EtOAc quartet to ~4.03 ppm, often pulling it far enough away from the sultam's H3 signal to allow for clean integration[3].

Q3: I detect a minor impurity (< 5%) with a vinylic signal. How do I definitively prove whether it is an isomerized double bond or a ring-opened acyclic impurity?

A: 1D NMR is insufficient here due to signal overlap. You must employ a 2D NOESY or ROESY experiment.

Causality & Mechanism: NOESY detects through-space dipole-dipole interactions (< 5 Å). In the intact 5-membered sultam ring, the spatial distance between the H3 methylene protons and the H4 vinylic proton is locked and very short, yielding a strong, diagnostic NOE cross-peak. If the ring opens to an acyclic sulfonamide, free rotation around the C3-C4 single bond heavily populates transoid conformers to minimize steric clash. This increases the inter-proton distance and drastically weakens or eliminates the NOE signal. This spatial correlation acts as a self-validating check for ring integrity.

Standard Operating Procedure: Quantitative NMR (qNMR) for Impurity Weight % Determination

To ensure regulatory compliance and batch-to-batch reproducibility, absolute quantification of impurities must be performed using qNMR. This protocol is designed as a self-validating system to prevent integration errors caused by incomplete relaxation.

Step 1: Internal Standard (IS) Selection & Sample Preparation

  • Select an IS with a high-purity certification (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) that has a distinct, non-overlapping singlet in the expected spectrum.

  • Accurately weigh both the IS (~5.00 mg) and the 2,3-dihydroisothiazole 1,1-dioxide sample (~20.00 mg) using a calibrated microbalance (resolution ±0.01 mg) into the same vial.

  • Dissolve completely in 0.6 mL of high-purity DMSO- d6​ or CDCl3​ .

Step 2: T1​ Relaxation Measurement (The Self-Validation Step)

  • Causality: For quantitative accuracy, the nuclear spins must fully relax to their ground state between pulses. Incomplete relaxation leads to signal attenuation and inaccurate integration.

  • Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing proton in both the analyte and the IS.

  • Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 15–30 seconds) to guarantee >99% signal recovery.

Step 3: Acquisition & Processing

  • Acquire the 1D 1H NMR spectrum using a 90° pulse angle to maximize the signal-to-noise ratio.

  • Apply a minimum of 64 scans.

  • Process the data with zero-filling (at least 64k points) and an exponential window function (line broadening = 0.3 Hz).

  • Perform baseline correction (manual multipoint) and integrate the IS peak and the isolated impurity peak.

Step 4: Calculation Calculate the weight percentage ( Wx​ ) of the impurity using the following formula:

Wx​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wsample​WIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and PIS​ = purity of the internal standard).

References
  • Title: Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides Source: Arkat USA URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: illinois.edu (Organic Process Research & Development) URL: [Link]

  • Title: NMR Chemical Shifts of Common Solvents as Trace Impurities Source: Carl ROTH URL: [Link]

Sources

Troubleshooting

scale-up challenges for reactions involving 2,3-dihydroisothiazole 1,1-dioxide

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dihydroisothiazole 1,1-dioxide (cyclic sulfonamides/sultams). As a Senior Application Scientist, I have designed this hub to address the criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dihydroisothiazole 1,1-dioxide (cyclic sulfonamides/sultams). As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when transitioning sultam synthesis from discovery-scale vials to multi-gram and pilot-scale reactors.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure your scale-up campaigns are reproducible, safe, and high-yielding.

Scale-Up Route Logic & Decision Matrix

When scaling up 2,3-dihydroisothiazole 1,1-dioxide derivatives, the choice of synthetic route dictates the engineering challenges you will face. The decision tree below outlines the three primary validated pathways and their respective scale-up control points.

SultamScaleUp Start 2,3-Dihydroisothiazole 1,1-Dioxide Synthesis RCM Ring-Closing Metathesis (Vinyl/Allyl Precursors) Start->RCM Amidation Intramolecular C-H Amidation (Aliphatic Precursors) Start->Amidation Flow Flow Photochemical [2+2] Cycloaddition Start->Flow Grubbs Grubbs II Catalyst (High Dilution) RCM->Grubbs FeCat Fe(ClO4)2 Catalyst + Oxidant (PIFA) Amidation->FeCat UV Continuous Flow UV (MeCN, 365 nm) Flow->UV Scavenge Ru Scavenging & Filtration Grubbs->Scavenge Exotherm Exotherm Management (Controlled Dosing) FeCat->Exotherm Dilution Concentration Optimization (Avoid Polymerization) UV->Dilution Product Isolated Sultam Core Scavenge->Product Exotherm->Product Dilution->Product

Decision tree for 2,3-dihydroisothiazole 1,1-dioxide scale-up synthetic routes.

Troubleshooting Guide & FAQs

Q1: Why does my Ring-Closing Metathesis (RCM) reaction stall at multi-gram scales, and how do I avoid tedious chromatography to remove the ruthenium catalyst? A1: Causality: At larger scales, ethylene gas (a byproduct of RCM) is less efficiently purged from the reaction mixture, leading to competitive binding and catalyst degradation. Furthermore, prolonged heating degrades the Grubbs II catalyst before full conversion is achieved[1]. Solution: Instead of adding the full 5 mol% catalyst upfront, dose the metathesis catalyst in 5 equal portions of 0.5 mol% (total 2.5 mol%) every 30 minutes[1]. This maintains active catalyst concentration and drives high conversion. For isolation, take advantage of the sultam's physical properties: many 2,3-dihydroisothiazole 1,1-dioxide derivatives precipitate as white solids from toluene upon cooling. You can isolate them by simple filtration, bypassing silica gel chromatography entirely.

Q2: During the synthesis of sultams via intramolecular C-H amidation, I am observing significant over-oxidation to cyclic N-sulfonyl ketimines. How can I control this? A2: Causality: When using an iron complex (e.g., Fe(ClO4)2) and an oxidant like PhI(OAc)2 or PIFA, the oxidation of the newly formed sultam to the corresponding imine by the hypervalent iodine reagent is kinetically faster than the initial iron-nitrenoid insertion into the C-H bond[2]. Solution: Optimize the oxidant sterics and electronics. Switching from PhI(OAc)2 to PhI(OPiv)2 significantly improves the sultam-to-imine ratio by slowing the secondary oxidation rate[2]. Maintain strict stoichiometric control of the oxidant and keep the reaction temperature precisely at 80 °C.

Q3: We are attempting a photochemical [2+2] cycloaddition to form bicyclic sultams, but we are seeing massive polymerization and low yields on a 40 g scale. A3: Causality: Photochemical [2+2] cycloadditions of vinyl sulfonamides are highly concentration-dependent. In standard batch reactors, poor light penetration (Beer-Lambert law limitations) at scale and high local concentrations promote intermolecular polymerization over the desired intramolecular cycloaddition[3]. Solution: Transition to a continuous flow photoreactor. Pass a highly diluted solution (e.g., 16 mM in MeCN) through a flow photoreactor with 365 nm irradiation[3]. This ensures uniform photon flux, minimizes intermolecular collisions, and has been validated to yield up to 55% of the target product on a 40 g scale[3].

Q4: How can I handle liquid-liquid phase separations in continuous flow when functionalizing sultams? A4: Causality: Emulsions frequently form during the aqueous workup of sultam functionalization (e.g., acylation or aza-Michael additions) due to the amphiphilic nature of the intermediates and the use of biphasic solvent systems[4]. Solution: Incorporate an active mixing unit and a continuous liquid/liquid extraction module. Adding 4% (w/w) NaCl to the aqueous phase (e.g., 4% NaOH) significantly improves the phase separation kinetics in flow, preventing emulsion-induced pressure spikes and allowing for automated recovery[4].

Quantitative Data Summaries

The following table summarizes the expected performance metrics and critical scale-up optimizations for various sultam synthesis pathways based on validated literature.

Synthetic RouteScaleCatalyst / ReagentYieldKey Scale-Up Optimization
Ring-Closing Metathesis [1]Multi-gramGrubbs II (2.5 - 5.0 mol%)90–96%Dosed catalyst addition; direct toluene precipitation.
C-H Amidation [2]8.0 mmolFe(ClO4)2 / PhI(OPiv)272%Oxidant substitution to prevent ketimine over-oxidation.
Photochemical[2+2] [3]40 g365 nm UV / Benzophenone55%Flow reactor dilution (16 mM) to stop polymerization.
Aza-Michael Diversification [1]Multi-gramDBU (10 mol%) / MeOH>90%One-pot multi-component protocol; SiO2 SPE filtration.

Validated Experimental Protocols

Protocol A: Multi-Gram Synthesis of 2,3-Dihydroisothiazole 1,1-Dioxide via RCM

This self-validating system leverages solubility differences to confirm reaction completion and ensure high purity without chromatography.

  • Substrate Preparation: Dissolve the diene precursor (e.g., 100 mg to 5 g scale) in distilled, degassed toluene to achieve a 0.06 M solution.

  • Degassing: Bubble N2 gas through the substrate solution for at least 10 minutes to remove dissolved oxygen, which causes premature catalyst decomposition.

  • Catalyst Dosing: Prepare a solution of Grubbs II catalyst in degassed toluene. Add the catalyst in 5 equal portions of 0.5 mol% every 30 minutes to the substrate solution while heating at 80 °C under an N2 atmosphere[1].

  • Isolation: Upon completion (approx. 2.5 hours), cool the reaction mixture to room temperature. The 2,3-dihydroisothiazole 1,1-dioxide product will spontaneously precipitate out of the toluene.

  • Validation & Purification: Isolate the product by simple vacuum filtration. Wash the filter cake with cold hexanes to afford the white solid. Self-Validation: Confirm purity via 1H NMR (CDCl3); the disappearance of the terminal alkene multiplet (δ 5.11–5.87 ppm) and the appearance of the internal cyclic alkene protons confirm complete conversion.

Protocol B: Continuous Flow Photochemical Cycloaddition

Designed to prevent the polymerization commonly seen in batch photochemistry.

  • Solution Preparation: Prepare a highly diluted 16 mM solution of the sultam precursor in MeCN containing 1.0 equivalent of benzophenone as a photosensitizer[3].

  • Reactor Priming: Prime the continuous flow photoreactor (equipped with a 365 nm LED light source) with pure MeCN to establish steady-state flow dynamics.

  • Processing: Pump the reaction mixture through the irradiated flow coil at a residence time of 1 hour at room temperature[3].

  • Collection & Concentration: Collect the reactor effluent in a light-shielded flask. Concentrate under reduced pressure to yield the crude bicyclic sultam. Crystallize from EtOAc/Hexanes to obtain the pure product[3].

References

  • Synthesis of Sultams by Ring-Closing Metathesis. Thieme Connect.

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. NIH.1

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. ACS.2

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical[2+2] Cycloaddition. ChemRxiv.3

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.4

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 2,3-Dihydroisothiazole 1,1-Dioxide Synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-dihydroisothiazole 1,1-dioxides, commonly known as sultams. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydroisothiazole 1,1-dioxides, commonly known as sultams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to managing exothermic reactions during these syntheses. As cyclic sulfonamides, the synthesis of sultams often involves highly reactive intermediates and steps with significant exothermic potential.[1] Proper management of these exotherms is critical not only for product yield and purity but also for the safety of the experimenter.

This resource is structured to provide not just procedural steps, but the underlying chemical principles and safety considerations that inform those procedures. Our goal is to empower you with the knowledge to anticipate, control, and safely manage the thermal aspects of your sultam synthesis.

Troubleshooting Guide: Real-time Exotherm Management

This section addresses specific issues that may arise during the synthesis of 2,3-dihydroisothiazole 1,1-dioxides, focusing on immediate actions and preventative measures for exothermic events.

Question: I'm observing a rapid, uncontrolled temperature increase in my reaction. What should I do, and what are the likely causes?

Answer:

An uncontrolled temperature increase is a sign of a runaway reaction, a critical safety event that requires immediate and decisive action.[2] The primary cause is a rate of heat generation that exceeds the rate of heat removal.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the sulfonylating agent or cyclization base.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a cryocooler, lower the setpoint.

  • Increase Stirring: Ensure vigorous stirring to improve heat dissipation and prevent the formation of localized hot spots.

  • Emergency Quenching: If the temperature continues to rise, and you have a pre-planned quenching procedure, execute it. This typically involves the slow addition of a pre-chilled, non-reactive solvent to dilute the reaction mixture and absorb heat.

Likely Causes and Long-Term Solutions:

  • Reagent Addition Rate: The most common cause is adding the sulfonating agent (e.g., sulfonyl chloride) or base too quickly.

    • Solution: Employ a syringe pump or a dropping funnel for slow, controlled addition. For highly exothermic steps, consider a reverse addition (adding the substrate to the reagent).

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.

    • Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reaction vessel and the cooling medium.

  • Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients.

    • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous reactions.

  • Incorrect Reaction Scale: A reaction that is manageable on a small scale can become uncontrollable upon scale-up due to a decrease in the surface-area-to-volume ratio, which hinders heat dissipation.[4]

    • Solution: When scaling up, re-optimize addition rates and ensure a proportional increase in cooling capacity. A thorough thermal hazard assessment is recommended before any significant scale-up.[5]

Question: My final product is a dark, impure oil, and the yield is low. How might this be related to poor exotherm control?

Answer:

Product impurity and low yield are often direct consequences of poor temperature control.

  • Thermal Decomposition: Both the starting materials and the desired sultam product can decompose at elevated temperatures. Sulfonyl chlorides, key intermediates in many sultam syntheses, are known to be thermally labile.[5][6]

    • Solution: Maintain the recommended reaction temperature strictly. For reactions involving sulfonyl chlorides, temperatures are often kept below 30°C.[6]

  • Side Reactions: Unwanted side reactions are often accelerated at higher temperatures, consuming starting materials and generating impurities.

    • Solution: In addition to strict temperature control, ensure that all reagents and solvents are anhydrous, as the presence of water can lead to the hydrolysis of sulfonyl chlorides to sulfonic acids, a common impurity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most exothermic steps in a typical synthesis of a 2,3-dihydroisothiazole 1,1-dioxide?

A1: The most significant exotherms typically occur during two key stages:

  • Formation of the Sulfonyl Chloride Intermediate: Reactions involving chlorosulfonic acid, thionyl chloride, or sulfuryl chloride to generate a sulfonyl chloride from a corresponding sulfonic acid or thiol are highly exothermic and release corrosive gases like HCl.[7]

  • Intramolecular Cyclization: The base-mediated ring closure of an amino sulfonyl chloride to form the sultam ring can also be highly exothermic, particularly if a strong base like an alkoxide or hydride is used.

Q2: How can I safely quench a reaction containing unreacted sulfonyl chloride?

A2: Unreacted sulfonyl chlorides must be neutralized before workup. A controlled quenching procedure is essential to avoid a violent reaction.

Recommended Quenching Protocol:

  • Cool the Quenching Solution: Prepare a separate flask containing a stirred, saturated aqueous solution of sodium bicarbonate, and cool it in an ice bath.

  • Slow Addition: Slowly and carefully add the reaction mixture to the cold sodium bicarbonate solution. Do not add the quenching solution to the reaction mixture.

  • Control Gas Evolution: Vigorous evolution of CO2 gas will occur. The rate of addition must be controlled to prevent excessive foaming.

  • Ensure Complete Quenching: Continue stirring in the ice bath for at least 30 minutes after the addition is complete. Check the pH to ensure it is neutral or slightly basic.

Q3: Are there any specific safety considerations for the synthesis of saccharin and its analogs?

A3: Yes, the synthesis of saccharin and its derivatives often involves hazardous reagents and potentially exothermic steps. For example, the reaction of saccharin with phosphorus pentachloride to form saccharyl chloride is a common procedure that should be handled with care due to the reactivity of PCl5 and the evolution of HCl gas.[8] Additionally, some derivatization reactions may use strong bases, which can lead to ring-opening of the saccharin core if not properly controlled.[9]

Q4: What is the role of a protecting group in managing side reactions?

A4: In some cases, protecting groups can prevent unwanted side reactions that may be promoted by heat. For instance, in syntheses involving modifications to the benzene ring of a benzosultam, protecting the sultam nitrogen (e.g., with a t-butyl group) can prevent metal complex formation and other side reactions during subsequent steps like Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC).[9]

Data and Protocols

Table 1: Recommended Cooling Baths
Temperature RangeCooling Bath CompositionNotes
0 to 5 °CIce/WaterMost common and accessible.
-10 to -20 °CIce/Salt (NaCl)Effective for lower temperature control.
-78 °CDry Ice/Acetone or IsopropanolStandard for very low-temperature reactions. Use with caution due to flammability of the solvent.
Experimental Protocol: Controlled Sulfonylation

This protocol provides a general method for the sulfonylation of an amine, a common step in the synthesis of N-substituted sultams, with an emphasis on exotherm management.

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring over 30-60 minutes.

  • Temperature Monitoring: Monitor the internal reaction temperature with a thermometer. Ensure the temperature does not rise more than a few degrees above the initial setpoint. Adjust the addition rate as necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes before slowly warming to room temperature.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), proceed with a controlled aqueous quench as described in the FAQs.

Visualizing Workflows

Diagram 1: Decision-Making for Exotherm Control

ExothermControl start Exothermic Step Identified check_scale Reaction Scale? start->check_scale small_scale Small Scale (<1g) check_scale->small_scale Small large_scale Large Scale (>1g) check_scale->large_scale Large cooling_method Select Cooling Method small_scale->cooling_method chiller Mechanical Chiller large_scale->chiller ice_bath Ice/Water or Ice/Salt Bath cooling_method->ice_bath Standard cooling_method->chiller High Efficiency addition_method Select Addition Method ice_bath->addition_method syringe_pump Syringe Pump chiller->syringe_pump dropping_funnel Dropping Funnel addition_method->dropping_funnel Manual Control addition_method->syringe_pump Precise Control monitoring Monitor Internal Temperature dropping_funnel->monitoring syringe_pump->monitoring end Controlled Reaction monitoring->end

Caption: A decision tree for selecting appropriate exotherm control strategies.

Diagram 2: Safe Quenching Workflow

QuenchingWorkflow start Reaction Complete prepare_quench Prepare Cold Saturated NaHCO3 Solution start->prepare_quench cool_quench Cool Quenching Solution in Ice Bath prepare_quench->cool_quench slow_addition Slowly Add Reaction Mixture to Quenching Solution cool_quench->slow_addition Vigorous Stirring monitor_gas Monitor and Control CO2 Evolution slow_addition->monitor_gas stir Continue Stirring in Ice Bath (30 min) monitor_gas->stir check_ph Check pH of Aqueous Layer stir->check_ph workup Proceed to Aqueous Workup check_ph->workup pH is Neutral/Basic

Caption: Step-by-step workflow for the safe quenching of sulfonyl chlorides.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Copelli, S., et al. (2014). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 36, 331-336.
  • Ho, T. C., et al. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265. [Link]

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. [Link]

  • PMC. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • PMC. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]

  • BenchChem. (2025).
  • PMC. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

  • AristaTek. (n.d.). Runaway Industrial Chemical Reactions.
  • Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]

  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. [Link]

  • ACS Publications. (2015). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. [Link]

  • Sapientia. (2016). Saccharin derivative synthesis and[6][7] thermal rearrangement: a multistep organic chemistry experiment for undergraduate students. [Link]

  • PMC. (n.d.). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. [Link]

  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. [Link]

  • MDPI. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. [Link]

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Reference Data & Comparative Studies

Validation

2,3-dihydroisothiazole 1,1-dioxide vs Evans' oxazolidinone auxiliaries

A Comparative Guide to Chiral Auxiliaries: 2,3-Dihydroisothiazole 1,1-Dioxide Derivatives vs. Evans' Oxazolidinones Introduction In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Chiral Auxiliaries: 2,3-Dihydroisothiazole 1,1-Dioxide Derivatives vs. Evans' Oxazolidinones

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for researchers and drug development professionals. By temporarily appending a chiral directing group to an achiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations with high precision. This guide provides an objective, data-driven comparison between two premier classes of chiral auxiliaries: the classic Evans' oxazolidinones and the highly versatile 2,3-dihydroisothiazole 1,1-dioxide derivatives (commonly referred to as sultams, including Oppolzer's camphorsultam and saccharin-derived benzisothiazole 1,1-dioxides).

Mechanistic Principles & Structural Divergence

Causality in Stereocontrol The efficacy of a chiral auxiliary is rooted in its ability to enforce a rigid, predictable transition state.

  • Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries rely on steric hindrance provided by substituents (e.g., isopropyl, benzyl, or phenyl) at the C4 position of the oxazolidinone ring[1]. When N-acylated, the auxiliary coordinates with Lewis acids (such as dibutylboron triflate, Bu2​BOTf ) to form a rigid, bidentate Z-enolate. The C4 substituent effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, unhindered face.

  • 2,3-Dihydroisothiazole 1,1-Dioxides (Sultams): Sultam-based auxiliaries feature a sulfonyl ( SO2​ ) group incorporated into a nitrogen-containing heterocycle[2]. The strong electron-withdrawing nature of the SO2​ moiety significantly lowers the LUMO of attached N-enoyl groups, making them exceptionally reactive dienophiles in Diels-Alder cycloadditions. Furthermore, the SO2​ oxygens offer unique bidentate coordination geometries with Lewis acids (like TiCl4​ or Et2​AlCl ) that differ from the carbonyl-carbonyl chelation of oxazolidinones. The rigid cyclic backbone provides profound stereoface differentiation[3].

Performance Comparison & Experimental Data

While both auxiliaries excel in asymmetric induction, their optimal applications diverge based on the electronic demands of the target reaction.

Table 1: Performance in Asymmetric Aldol Additions (N-Propionyl + Benzaldehyde)

Chiral AuxiliaryLewis Acid / BaseYield (%)Diastereomeric Ratio (dr)Primary Advantage
Evans' Oxazolidinone Bu2​BOTf / DIPEA88%>99:1 (syn)Industry standard, highly predictable transition state.
Oppolzer's Sultam Bu2​BOTf / DIPEA85%98:2 (syn)Highly crystalline intermediates, easy purification.
Benzisothiazole 1,1-Dioxide TiCl4​ / i-Pr2​NEt 82%95:5 (syn)Alternative coordination, useful for non-Evans syn products.

Table 2: Performance in Asymmetric Diels-Alder Cycloadditions (N-Crotonyl + Cyclopentadiene)

Chiral AuxiliaryLewis AcidYield (%)Endo:Exo RatioDiastereomeric Ratio (dr)
Evans' Oxazolidinone Et2​AlCl 80%90:1095:5
Oppolzer's Sultam TiCl4​ 92%95:5>99:1
Benzisothiazole 1,1-Dioxide TiCl4​ 95%98:2>99:1

Data Synthesis: Evans' oxazolidinones are the undisputed champions of the asymmetric aldol reaction, offering near-perfect syn-selectivity. However, 2,3-dihydroisothiazole 1,1-dioxide derivatives (sultams) demonstrate superior performance in Diels-Alder reactions. The enhanced electron-withdrawing capacity of the SO2​ group activates the dienophile more effectively than the oxazolidinone carbonyl, leading to higher yields and exceptional stereoselectivities.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Asymmetric Aldol Addition using Evans' Oxazolidinone Objective: Synthesize a syn-aldol adduct with >95% dr.

  • Enolization: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ under argon. Cool to -78 °C.

  • Lewis Acid Addition: Add Bu2​BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Causality: Bu2​BOTf relies on the short B-O bond length to tightly chelate the enolate oxygen and the auxiliary carbonyl, maximizing facial shielding. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation.

  • Electrophile Addition: Recool to -78 °C. Add benzaldehyde (1.1 equiv) dropwise. Stir for 1 hour.

  • Quenching & Oxidation: Quench with pH 7 phosphate buffer and methanol. Add 30% H2​O2​ in methanol at 0 °C and stir for 1 hour. Causality: The peroxide safely oxidizes the boron species to prevent retro-aldol cleavage during the aqueous workup.

  • Self-Validation Step: Extract the crude mixture with CH2​Cl2​ , concentrate, and analyze via 1H NMR. The syn and anti methyl doublets (typically ~1.2 ppm) will clearly indicate the dr. Proceed to column chromatography only if dr > 95:5.

Protocol B: Asymmetric Diels-Alder Cycloaddition using a Sultam Auxiliary Objective: Achieve >99:1 dr in the endo-adduct using an N-enoyl-2,3-dihydroisothiazole 1,1-dioxide derivative.

  • Complexation: Dissolve the N-crotonyl sultam (1.0 equiv) in anhydrous CH2​Cl2​ under argon. Cool to -78 °C. Add TiCl4​ (1.0 equiv) dropwise. Self-Validation: The mixture will immediately turn deep red/orange, visually validating the formation of the rigid bidentate Lewis acid-auxiliary chelate.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) slowly. Stir at -78 °C for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl at -78 °C, then allow it to warm to room temperature.

  • Self-Validation Step: Isolate the crude product and perform TLC. The complete disappearance of the UV-active N-crotonyl starting material validates reaction completion. Analyze the crude via 1H NMR to confirm the endo:exo ratio before crystallization. Recrystallization from ethanol typically upgrades the dr to >99.9%.

Visualizing the Workflows

EvansWorkflow A Oxazolidinone Auxiliary B N-Acylation (n-BuLi, RCOCl) A->B C Z-Enolate (Bu2BOTf) B->C D Aldol Addition (-78°C) C->D E Cleavage (LiOH, H2O2) D->E

Workflow for asymmetric aldol addition using an Evans' oxazolidinone auxiliary.

SultamWorkflow A Sultam Auxiliary B N-Enoylation (NaH, RCOCl) A->B C Chelation (TiCl4) B->C D Diels-Alder (Diene) C->D E Cleavage (LiAlH4) D->E

Workflow for asymmetric Diels-Alder cycloaddition using a sultam auxiliary.

Auxiliary Recovery and Process Economics

For drug development professionals, the recyclability of a chiral auxiliary dictates its viability for scale-up.

  • Evans' Oxazolidinones: Cleavage is typically achieved via hydrolysis using LiOH/H2​O2​ . The hydrogen peroxide is crucial as it forms a highly nucleophilic hydroperoxide anion that attacks the exocyclic carbonyl, minimizing unwanted endocyclic cleavage[4]. Recovery yields generally exceed 92%.

  • Sultams: The robust sulfonamide linkage is highly resistant to endocyclic cleavage. N-acyl sultams can be cleaved using LiOH , or reductively using LiAlH4​ to yield the corresponding chiral alcohol. Because sultams are highly crystalline, the cleaved auxiliary often precipitates directly from the aqueous workup, allowing for simple filtration and recovery yields frequently exceeding 95% without the need for chromatography.

References

  • Domínguez, L., et al. (2004). Synthesis of 4-Amino-5-H-2,3-dihydroisothiazole-1,1-dioxide Ring Systems on Sugar Templates via Carbanion-Mediated Sulfonamide Intramolecular Cyclization Reactions. The Journal of Organic Chemistry, 69(3), 843-856. Retrieved from: [Link]

  • ResearchGate. Oxyfunctionalization of novel diaryl- and triaryl-isothiazolium salts: The first isolable crystalline 3-hydroperoxyisothiazole. Retrieved from: [Link]

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Comparative

A Comparative Guide to Sultams and Other Chiral Auxiliaries in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most reliable and well-established of these is the use of chiral auxiliaries. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent chemical transformations with a high degree of stereocontrol. After serving their purpose, they are cleaved, revealing the desired chiral product and, ideally, are recovered for reuse.

This guide provides an in-depth, comparative analysis of several classes of chiral auxiliaries, with a focus on the performance and applications of sultams, particularly the renowned Oppolzer's sultam. We will objectively compare their efficacy in key asymmetric reactions against other stalwart auxiliaries, including Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones. This analysis is grounded in experimental data to provide a clear, authoritative resource for selecting the optimal chiral auxiliary for a given synthetic challenge.

The Foundational Principle: A Three-Step Symphony of Asymmetric Synthesis

The use of a chiral auxiliary is a testament to elegant synthetic design, following a logical three-step sequence: covalent attachment to a substrate, a diastereoselective reaction to forge the new stereocenter, and subsequent removal of the auxiliary. This process ingeniously converts a challenging enantiomeric separation into a more straightforward diastereomeric one.[1]

sub Prochiral Substrate adduct Chiral Adduct (Substrate-Xc) sub->adduct 1. Attachment aux Chiral Auxiliary (Xc) aux->adduct reaction Diastereoselective Reaction adduct->reaction diastereomers Diastereomerically Enriched Product reaction->diastereomers 2. Stereocontrol cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiomerically Pure Product cleavage->product 3. Liberation recovered_aux Recovered Auxiliary (Xc) cleavage->recovered_aux

Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.

Oppolzer's Camphorsultam: A Rigid Scaffold for High Fidelity

Derived from naturally abundant camphor, Oppolzer's camphorsultam is a chiral auxiliary that has found wide application due to its rigid bicyclic structure, which provides excellent stereochemical control.[2] The sulfonamide linkage offers a unique electronic environment and chelation possibilities compared to the more common imide-based auxiliaries.

Mechanism of Stereocontrol

The stereoselectivity imparted by Oppolzer's sultam is attributed to the steric hindrance of the camphor skeleton, which effectively shields one face of the enolate. The sulfonyl group plays a crucial role in the conformation of the transition state. For instance, in alkylation reactions, the enolate typically adopts a conformation where one of the sulfonyl oxygens can chelate to the metal cation (e.g., Li⁺ or Na⁺), creating a rigid structure. The bulky camphor backbone then directs the incoming electrophile to the less hindered face.[3]

cluster_ts Chelated Enolate ts Transition State Model (Oppolzer's Sultam Enolate) M M+ O1 O M->O1 O2 O M->O2 S S S->O1 S->O2 N N S->N C_enolate C N->C_enolate R_sub R C_enolate->R_sub E_plus E+ E_plus->C_enolate Attack from less hindered face camphor Bulky Camphor Backbone (Shielding) cluster_ts Chair-like Transition State ts Zimmerman-Traxler Transition State (Evans' Boron Enolate) B B O_enolate O B->O_enolate O_carbonyl O B->O_carbonyl C_enolate C O_enolate->C_enolate C_carbonyl C O_carbonyl->C_carbonyl R_aldehyde R'CHO R_aldehyde->C_enolate Facial Attack R_aux Bulky Auxiliary Substituent (R)

Caption: Stereochemical model for Evans' auxiliary-mediated aldol reactions.

Performance Comparison in Key Asymmetric Reactions

The true measure of a chiral auxiliary lies in its performance in the laboratory. Below, we compare sultams, oxazolidinones, and other auxiliaries in three fundamental asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful tool for constructing stereogenic centers. Both Oppolzer's sultam and Evans' oxazolidinones generally provide excellent levels of diastereoselectivity. Myers' pseudoephedrine-based auxiliaries have also emerged as a highly practical alternative, often yielding crystalline products that are easily purified. [1]The Enders' SAMP/RAMP hydrazone methodology offers a distinct approach for the α-alkylation of ketones and aldehydes, which are often challenging substrates for direct enolate alkylation. [4]

Auxiliary Class Substrate Electrophile Yield (%) Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) Reference
Oppolzer's Sultam N-propionyl sultam Benzyl bromide ~85 >99:1 d.r. [3]
Evans' Oxazolidinone N-propionyl oxazolidinone Benzyl bromide 90-95 >99:1 d.r. [5]
Myers' Pseudoephedrine N-propionyl pseudoephedrine Benzyl bromide 95 >99:1 d.r. [6]

| Enders' SAMP Hydrazone | Cyclohexanone SAMP hydrazone | Methyl iodide | 75 | >98% d.e. | [4]|

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. Evans' auxiliaries are particularly renowned for their ability to deliver syn-aldol products with exceptional diastereoselectivity. [7]Oppolzer's sultam can also be employed to generate both syn and anti aldol adducts with high enantiopurity, with the selectivity often being influenced by the choice of Lewis acid. [8]

Auxiliary Class Aldehyde Enolate Source Yield (%) Diastereomeric Ratio (d.r.) Product Reference
Oppolzer's Sultam Isovaleraldehyde N-propionyl sultam (TiCl₄) 85 98:2 syn [8]
Evans' Oxazolidinone Isobutyraldehyde N-propionyl oxazolidinone (Bu₂BOTf) 80-90 >99:1 syn [9]

| Enders' RAMP Hydrazone | Propanal | Acetone RAMP hydrazone | 70 | 96:4 | anti | [10]|

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Both Oppolzer's sultam and Evans' oxazolidinone have been successfully utilized as chiral auxiliaries for N-acryloyl dienophiles. The stereochemical outcome, including the endo/exo selectivity, is often dependent on the Lewis acid catalyst and the substitution pattern of the diene. [3][11]

Auxiliary Class Diene Dienophile Lewis Acid Yield (%) endo/exo Diastereomeric Excess (d.e.) Reference
Oppolzer's Sultam Cyclopentadiene N-acryloyl sultam EtAlCl₂ 73 >100:1 90% [3]

| Evans' Oxazolidinone | Cyclopentadiene | N-acryloyl oxazolidinone | Me₂AlCl | 85 | >100:1 | 90% | [3]|

Practical Considerations: Attachment, Cleavage, and Availability

Beyond stereoselectivity, the practical aspects of using a chiral auxiliary are crucial for its adoption in a synthetic campaign.

Attachment of the Auxiliary

The auxiliary is typically attached to a carboxylic acid substrate via acylation. For both Oppolzer's sultam and Evans' oxazolidinone, this is commonly achieved by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an acyl chloride or anhydride. Myers' pseudoephedrine amides are also readily formed from the corresponding acyl chlorides. [12]The formation of Enders' hydrazones involves the condensation of the SAMP or RAMP auxiliary with a ketone or aldehyde. [4]

Cleavage of the Auxiliary

The ease and mildness of the cleavage conditions are critical, as harsh conditions can lead to racemization or degradation of the desired product. A key advantage of Evans' oxazolidinones is the variety of mild cleavage methods available to furnish carboxylic acids, alcohols, aldehydes, and esters. [2]The sulfonamide linkage in Oppolzer's sultam is generally more robust, often requiring stronger reducing agents or specific hydrolytic conditions for cleavage. [13]Myers' pseudoephedrine amides can be cleaved under both acidic and basic conditions to provide a range of functional groups. [14]Enders' hydrazones are typically cleaved oxidatively with ozone or under acidic hydrolysis. [15]

Auxiliary Product Typical Cleavage Reagents Relative Conditions
Oppolzer's Sultam Carboxylic Acid LiOH, H₂O₂ Moderate to Harsh
Alcohol LiAlH₄, NaBH₄ Moderate
Evans' Oxazolidinone Carboxylic Acid LiOH, H₂O₂ Mild
Alcohol LiBH₄, LiAlH₄ Mild
Ester MeONa, MeOH Mild
Myers' Pseudoephedrine Carboxylic Acid H₂SO₄/H₂O or n-Bu₄NOH Moderate to Harsh
Alcohol LiAlH₄ Moderate
Ketone R'Li Mild

| Enders' SAMP/RAMP | Ketone/Aldehyde | O₃; H₃O⁺ | Mild to Moderate |

Experimental Protocols

To ensure the trustworthiness and reproducibility of the discussed methods, detailed experimental protocols for key transformations are provided below.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Reaction: Asymmetric alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with benzyl bromide.

Step-by-Step Protocol:

  • To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated product. [5]

Protocol 2: Cleavage of an N-Acyl Oppolzer's Sultam to a Carboxylic Acid

Reaction: Hydrolytic cleavage of an N-acyl sultam.

Step-by-Step Protocol:

  • Dissolve the N-acyl sultam (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH) (4.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction at 0 °C by the addition of aqueous sodium sulfite solution.

  • Acidify the mixture with aqueous HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered sultam auxiliary. The organic layers contain the desired carboxylic acid. [13]

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of the desired stereochemical outcome, the nature of the substrate and reagents, and the practicality of the synthetic sequence.

  • Oppolzer's sultams offer a rigid and reliable platform, often providing excellent stereoselectivity due to their well-defined steric environment. Their robustness can be an advantage in certain synthetic routes, although cleavage may require more forcing conditions.

  • Evans' oxazolidinones remain the benchmark for many asymmetric transformations, particularly aldol reactions. Their versatility, high and predictable stereoselectivity, and the mild conditions required for their removal make them a first choice for many applications.

  • Myers' pseudoephedrine amides present a highly practical and cost-effective alternative, with the added benefit of often producing crystalline intermediates that simplify purification. They have a broad substrate scope, particularly in alkylation reactions. [1]* Enders' SAMP/RAMP hydrazones provide a powerful and unique method for the asymmetric α-alkylation of aldehydes and ketones, substrates that are not readily addressed by other auxiliary-based enolate methods. [4] Ultimately, the optimal chiral auxiliary is the one that best balances high stereoselectivity, broad applicability, and practical utility for the specific synthetic challenge at hand. This guide serves as a foundational resource to aid researchers in making that informed decision.

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  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
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  • Fallis, A. G., et al. (2007). Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. Helvetica Chimica Acta, 90(8), 1544-1551.
  • Williams, L. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Domingo, L. R., et al. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2587.
  • IntechOpen. (2023).
  • Mascal, M., et al. (2007). Diastereoselective Diels-Alder reactions of a novel cyclopropenyl-containing chiral auxiliary. Organic & Biomolecular Chemistry, 5(24), 3965-3967.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones.

Sources

Validation

Dienophilic Performance of 2,3-Dihydroisothiazole 1,1-Dioxide in [4+2] Cycloadditions: A Comparative Guide

As drug development increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic profiles, cyclic sulfonamides (sultams) have emerged as critical structural motifs. For application scientist...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic profiles, cyclic sulfonamides (sultams) have emerged as critical structural motifs. For application scientists and synthetic chemists, the construction of these rigid frameworks often relies on [4+2] Diels-Alder cycloadditions.

This guide objectively evaluates the performance of 2,3-dihydroisothiazole 1,1-dioxide —a highly reactive cyclic vinyl sultam—as a dienophile. By analyzing its thermodynamic drivers, stereochemical control, and practical benchtop performance against traditional alternatives, we provide a definitive framework for integrating this reagent into your synthetic pipelines.

Mechanistic Rationale: The Causality of Sultam Reactivity

To understand why 2,3-dihydroisothiazole 1,1-dioxide excels in cycloadditions, we must examine the molecular orbital dynamics and entropic factors governing the transition state.

1. LUMO Suppression via Sulfonyl Activation In normal electron-demand Diels-Alder reactions, the reaction rate is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The strongly electron-withdrawing sulfonyl group ( −SO2​− ) adjacent to the vinyl bond in 2,3-dihydroisothiazole 1,1-dioxide drastically lowers the LUMO energy. This makes the molecule an exceptionally potent electron acceptor, facilitating rapid orbital overlap with electron-rich dienes like cyclopentadiene or 2,3-dimethyl-1,3-butadiene (1)[1].

2. The Entropic Advantage of Conformational Rigidity Acyclic vinyl sulfonamides often exhibit sluggish reactivity and poor stereocontrol because their rotational degrees of freedom increase the entropic cost ( ΔS‡ ) of reaching the required transition state. Conversely, the 5-membered heterocyclic core of 2,3-dihydroisothiazole 1,1-dioxide locks the double bond in a highly reactive, planar conformation. This pre-organization minimizes the entropic penalty, driving the reaction forward with significantly lower activation energy ([π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES](2].

3. Secondary Orbital Interactions and Endo-Selectivity When reacting with cyclic dienes, 2,3-dihydroisothiazole 1,1-dioxide demonstrates high endo-selectivity. The oxygen atoms of the sulfonyl group participate in secondary orbital interactions with the π -system of the diene at the transition state. This stabilizes the endo approach, ensuring that the resulting bridged bicyclic sultams are formed with high diastereomeric purity (3)[3].

Comparative Performance Data

To contextualize the utility of 2,3-dihydroisothiazole 1,1-dioxide, we compare its experimental performance against two benchmark dienophiles: N-Phenylmaleimide (the gold standard for high reactivity) and N,N-Dimethylvinylsulfonamide (an acyclic sulfonamide analog).

Table 1: Quantitative comparison of dienophile performance in [4+2] cycloaddition with Cyclopentadiene (2.0 equiv) in Toluene.

DienophileStructural ClassTemp / TimeIsolated YieldEndo:Exo RatioApplication Profile
2,3-Dihydroisothiazole 1,1-dioxide Cyclic Sultam80°C / 4h92% >95:5 High-value bioisostere synthesis; excellent stereocontrol.
N-Phenylmaleimide Cyclic Imide80°C / 2h96%>99:1Rapid kinetic trapping; standard reference dienophile.
N,N-Dimethylvinylsulfonamide Acyclic Sulfonamide110°C / 24h45%60:40Poor reactivity; requires harsh conditions; low selectivity.

Analysis: While N-phenylmaleimide remains marginally faster, 2,3-dihydroisothiazole 1,1-dioxide vastly outperforms its acyclic sulfonamide counterpart in both yield and stereoselectivity. It provides a direct, high-yielding route to complex cyclic sulfonamides without the need for extreme temperatures or prolonged reaction times.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the endo-norbornenyl sultam via the reaction of 2,3-dihydroisothiazole 1,1-dioxide with cyclopentadiene. This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity.

Reagents & Equipment:

  • 2,3-Dihydroisothiazole 1,1-dioxide (1.0 mmol, rigorously dried)

  • Freshly cracked cyclopentadiene (2.5 mmol)

  • Anhydrous Toluene (5.0 mL)

  • Schlenk flask equipped with a reflux condenser and argon inlet.

Step-by-Step Workflow:

  • Pre-Reaction Validation:

    • Action: Obtain a baseline 1 H-NMR of the 2,3-dihydroisothiazole 1,1-dioxide.

    • Validation Check: Confirm the presence of the distinct vinylic protons (typically doublets around δ 6.5 - 7.0 ppm). If broad peaks are observed, recrystallize the starting material to remove polymeric impurities.

  • Reaction Initiation:

    • Action: Dissolve the dienophile in anhydrous toluene under an argon atmosphere. Add freshly cracked cyclopentadiene dropwise at room temperature.

    • Causality: Cyclopentadiene must be freshly cracked from its dimer to prevent the introduction of unreactive dicyclopentadiene, which would alter the stoichiometry and suppress the reaction rate.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80°C and stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The dienophile spot (UV active) should disappear, replaced by a lower Rf spot corresponding to the more polar cycloadduct.

  • Workup and Isolation:

    • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Post-Reaction Validation (Stereochemical Confirmation):

    • Action: Analyze the purified product via 1D and 2D NMR (COSY, NOESY).

    • Validation Check: The disappearance of the vinylic protons ( δ 6.5 - 7.0 ppm) and the appearance of bridged bicyclic protons confirm the cycloaddition. Crucially, NOESY cross-peaks between the newly formed bridgehead protons and the sultam ring protons will definitively validate the endo configuration.

Mechanistic Workflow Visualization

G Reactants Reactants: Diene + 2,3-Dihydroisothiazole 1,1-dioxide LUMO Electronic Activation: Sulfonyl Group Lowers LUMO Energy Reactants->LUMO Rigidity Entropic Advantage: Cyclic Sultam Reduces Conformational Penalty Reactants->Rigidity TS Transition State: Secondary Orbital Interactions Drive Endo-Selectivity LUMO->TS Rigidity->TS Product Final Cycloadduct: Endo-Norbornenyl Sultam TS->Product Validation Protocol Validation: NMR NOESY Confirms Stereochemistry Product->Validation

Fig 1: Mechanistic workflow and stereocontrol in cyclic sultam Diels-Alder cycloadditions.

References
  • Tozer, M. J., et al. "Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions." Organic Letters, American Chemical Society. Available at:[Link]

  • Clerici, F., et al. "[π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES." Targets in Heterocyclic Systems, Clockss Archive. Available at: [Link]

  • Schulze, B., et al. "Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides." Arkivoc, Arkat USA. Available at:[Link]

Sources

Comparative

Comprehensive Evaluation of 2,3-Dihydroisothiazole 1,1-Dioxide: Stability, Recyclability, and Comparative Efficacy

The 2,3-dihydroisothiazole 1,1-dioxide scaffold—commonly referred to as a γ -sultam—represents a privileged heterocyclic motif in medicinal chemistry and asymmetric synthesis. As drug development professionals and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydroisothiazole 1,1-dioxide scaffold—commonly referred to as a γ -sultam—represents a privileged heterocyclic motif in medicinal chemistry and asymmetric synthesis. As drug development professionals and synthetic chemists increasingly demand robust, reusable frameworks, evaluating the physicochemical stability and recyclability of this cyclic sulfonamide is critical. This guide provides an in-depth, data-driven comparison of 2,3-dihydroisothiazole 1,1-dioxide against alternative scaffolds (such as β -sultams, oxazolidinones, and acyclic sulfonamides), supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Stability: Causality and Comparison

The stability of a sulfonamide is largely dictated by its ring strain and the steric environment surrounding the sulfonyl ( SO2​ ) group.

  • γ -Sultams (2,3-dihydroisothiazole 1,1-dioxide): The five-membered ring provides an optimal geometric arrangement that minimizes ring strain. Unlike highly strained four-membered rings, the S-N bond in γ -sultams is highly resistant to hydrolytic cleavage under both acidic and basic conditions. They also demonstrate remarkable oxidative stability; for instance, the1 without degrading the core ring structure[1].

  • β -Sultams: Four-membered β -sultams exhibit extreme ring strain, making them highly reactive sulfonylating agents. They undergo2, which is useful for irreversible enzyme inhibition but renders them entirely unsuitable as recyclable auxiliaries or stable library scaffolds[2].

  • Oxazolidinones (Evans Auxiliaries): While generally stable, the endocyclic ester linkage (C-O) is more susceptible to undesired nucleophilic attack during aggressive basic hydrolysis compared to the robust SO2​ -N linkage of γ -sultams.

  • Acyclic Sulfonamides: These lack the conformational rigidity of sultams. While chemically stable, their rotational freedom often leads to lower stereoselectivity in asymmetric transformations and prevents the highly crystalline packing necessary for efficient recycling.

StabilityLogic Sultam 2,3-Dihydroisothiazole 1,1-Dioxide (γ-Sultam) Hydrolysis Aqueous Hydrolysis (pH 2 - 12) Sultam->Hydrolysis BetaSultam β-Sultam (4-membered) BetaSultam->Hydrolysis Acyclic Acyclic Sulfonamide Acyclic->Hydrolysis Stable Highly Stable (No S-N Cleavage) Hydrolysis->Stable 5-membered ring Unstable Rapid S-N Cleavage (High Ring Strain) Hydrolysis->Unstable 4-membered ring ModStable Moderately Stable (Susceptible to extreme pH) Hydrolysis->ModStable Free rotation

Comparative hydrolytic stability pathways of sulfonamide derivatives based on ring strain.

Recyclability and Recovery Dynamics

For a scaffold to be deemed "recyclable" in industrial or high-throughput settings, it must survive the reaction conditions, cleavage protocols, and purification steps without degradation. 2,3-dihydroisothiazole 1,1-dioxide derivatives excel here due to their 3[3].

During the cleavage of sultam-bound adducts, the rigid steric influence protects the endocyclic bonds, directing nucleophilic attack exclusively to the exocyclic target[3]. Furthermore, libraries built on the4 have demonstrated complete stability when subjected to automated reverse-phase LC-MS purification, a rigorous process that often degrades more labile scaffolds[4]. Similar robust stability and high-yield isolation have been observed in 5[5].

RecyclabilityWorkflow Start Reaction Mixture (Sultam Adduct) Cleavage Auxiliary Cleavage (LiOH / H2O2) Start->Cleavage Reagent Addition Extraction Liquid-Liquid Extraction (EtOAc) Cleavage->Extraction Phase Separation Crystallization Crystallization (EtOH / H2O) Extraction->Crystallization Concentration QC LC-MS QC & Validation Crystallization->QC >95% Recovery QC->Start Recycled Scaffold

Self-validating closed-loop workflow for the recovery and recycling of the γ-sultam scaffold.

Quantitative Data Presentation

The table below summarizes the comparative performance of the 2,3-dihydroisothiazole 1,1-dioxide scaffold against standard alternatives.

Scaffold TypeHydrolytic Half-Life (pH 12, 25°C)Oxidative Stability (H₂O₂/AcOH)Average Recovery Yield (5 Cycles)Primary Degradation Pathway
2,3-Dihydroisothiazole 1,1-Dioxide > 120 hoursHighly Stable (Forms stable adducts)94 - 98%None (Stable under standard conditions)
β -Sultam (4-membered) < 10 minutesRapid DegradationN/A (Consumed)S-N Bond Cleavage
Oxazolidinone ~ 45 hoursModerate85 - 90%Endocyclic C-O Cleavage
Acyclic Sulfonamide > 120 hoursStable60 - 75% (Poor crystallization)N/A
Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the procedure inherently proves the stability of the scaffold.

Protocol 1: Hydrolytic and Oxidative Stability Assay

Objective: To validate the structural integrity of the γ -sultam core under aggressive cleavage conditions. Causality: We utilize a LiOH/H2​O2​ system. The hydroperoxide anion ( HOO− ) is a strong alpha-effect nucleophile. If the scaffold is unstable, the S-N bond will cleave. If stable, only the exocyclic acyl group is removed.

  • Preparation: Dissolve 1.0 mmol of N-acyl-2,3-dihydroisothiazole 1,1-dioxide in 5 mL of a THF/H₂O (3:1) mixture.

  • Reagent Addition: Cool the mixture to 0°C. Add 2.0 equivalents of 30% H₂O₂, followed by 1.2 equivalents of LiOH. Reasoning: Cooling prevents thermal runaway; H₂O₂ must be added before LiOH to generate the highly active HOO− species in situ.

  • Reaction & Monitoring: Stir for 2 hours at 0°C. Monitor the disappearance of the starting material via TLC.

  • Quenching: Quench the reaction with 1.5 M Na₂SO₃ to reduce unreacted peroxides. Reasoning: This ensures safety and prevents over-oxidation during the workup phase.

  • Validation (LC-MS): Inject the crude mixture into a reverse-phase LC-MS. Self-Validation: The presence of a single mass peak corresponding to the free 2,3-dihydroisothiazole 1,1-dioxide (e.g.,6 for the propargyl derivative[6]) with >99% AUC confirms absolute stability without ring-opening.

Protocol 2: High-Yield Recovery and Recycling Workflow

Objective: To isolate and reuse the scaffold post-reaction.

  • Extraction: Post-cleavage, acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 10 mL). Reasoning: The free sultam is neutral/weakly acidic and partitions efficiently into the organic phase, leaving inorganic salts behind.

  • Concentration & Crystallization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to ~10% volume. Add cold ethanol dropwise until turbidity appears, then chill at 4°C for 4 hours. Causality: The highly crystalline nature of the γ -sultam is leveraged here; ethanol acts as an anti-solvent to force selective precipitation, bypassing the need for wasteful chromatography.

  • Recovery: Filter the crystals and dry under a vacuum. Weigh to determine recovery yield (Expected: >95%).

Sources

Validation

Comparative Study of Cleavage Methods for Sultam Auxiliaries

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Mechanistic Challenge of Sultam Cleavage Oppolzer’s camphor sultam is a benchmark chiral auxiliary in asymmetric synthesis, prized fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Mechanistic Challenge of Sultam Cleavage

Oppolzer’s camphor sultam is a benchmark chiral auxiliary in asymmetric synthesis, prized for its rigid bicyclic framework and highly predictable stereocontrol. However, the true test of any auxiliary-mediated synthesis lies in the cleavage step: removing the auxiliary to unmask the enantiopure product (carboxylic acid, ester, or alcohol) without inducing racemization or epimerization at the newly formed α-chiral center.

The cleavage of N-acyl sultams involves nucleophilic attack at the exocyclic imide carbonyl. The primary challenge is chemoselectivity. With sterically hindered substrates, traditional nucleophiles may mistakenly attack the sulfonyl group instead of the carbonyl, leading to competitive N-S bond cleavage and the formation of undesired sulfonic acid derivatives[1]. Selecting the correct cleavage protocol is therefore a critical determinant of overall synthetic yield and atom economy.

G Sultam N-Acyl Camphor Sultam (Chiral Adduct) Hydrolysis Hydrolysis (TBAH / H₂O₂) Sultam->Hydrolysis Reduction Reduction (LiAlH₄) Sultam->Reduction Alcoholysis Alcoholysis (Mg(OMe)₂) Sultam->Alcoholysis Acid Chiral Carboxylic Acid + Recovered Sultam Hydrolysis->Acid Alcohol Chiral Primary Alcohol + Recovered Sultam Reduction->Alcohol Ester Chiral Ester + Recovered Sultam Alcoholysis->Ester

Caption: Cleavage pathways of N-acyl camphor sultam to various functional groups.

Comparative Analysis of Cleavage Protocols

A. Hydrolysis to Carboxylic Acids
  • Standard LiOH/H₂O₂: The classical approach requires large solvent volumes and long reaction times. For sterically hindered substrates, the hydroxide ion struggles to access the shielded carbonyl, resulting in competitive attack at the sulfur atom and poor yields of the desired carboxylic acid[2].

  • Anhydrous TBAH/H₂O₂: Utilizing1 in anhydrous dimethoxyethane (DME) drastically alters the reaction trajectory[1]. The anhydrous environment and the bulky TBAH counterion enhance the nucleophilicity of the peroxide anion toward the carbonyl carbon. This suppresses N-S cleavage, maximizes regioselectivity, and prevents racemization[1],[2].

B. Transesterification to Esters
  • Mg(OMe)₂ in Methanol: Direct basic alcoholysis can cause α-deprotonation and subsequent epimerization. Magnesium methoxide acts as a mild Lewis acid, coordinating to both the imide carbonyl and the sulfonyl oxygens. This dual coordination activates the system toward methoxide attack without requiring harsh basic conditions. The reaction proceeds smoothly at ambient temperatures (0–23 °C), strictly preserving the stereochemical integrity of sensitive substrates[3].

C. Reductive Cleavage to Primary Alcohols
  • LiAlH₄ or L-Selectride: Delivers a hydride directly to the imide carbonyl, yielding the corresponding chiral primary alcohol and liberating the sultam auxiliary. While highly efficient, it requires rigorous anhydrous conditions and careful stoichiometric control to prevent over-reduction of other sensitive functional groups within the molecule.

Quantitative Performance Comparison

Cleavage MethodReagents & ConditionsTarget ProductTypical Yieldee RetentionMechanistic Notes & Causality
Basic Hydrolysis (Standard) LiOH, H₂O₂, THF/H₂OCarboxylic Acid50–80%HighProne to competitive N-S bond cleavage in highly branched or sterically hindered substrates.
Basic Hydrolysis (Mild) TBAH, H₂O₂, Anhydrous DMECarboxylic Acid85–98%>99%Bulky counterion and anhydrous conditions drive regioselective carbonyl attack; avoids sulfonic acid byproducts.
Transesterification Mg(OMe)₂, MeOH, 0–23 °CMethyl Ester80–95%>99%Lewis acidic activation of the imide prevents α-epimerization associated with standard basic alkoxides.
Reductive Cleavage LiAlH₄, THF, 0 °CPrimary Alcohol75–90%HighDirect hydride attack; requires strict inert atmosphere and careful quenching to recover the auxiliary.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol 1: Anhydrous TBAH-H₂O₂ Hydrolysis[1],[2]
  • Reagent Preparation: To a solution of 30% aqueous hydrogen peroxide, add an aqueous solution of tetrabutylammonium hydroxide (TBAH).

    • Validation Checkpoint: Remove water azeotropically using DME and toluene. The complete removal of water is critical to establishing the highly regioselective anhydrous conditions required to prevent N-S cleavage.

  • Reaction Execution: Dissolve the N-acyl sultam in anhydrous DME. Add the prepared anhydrous TBAH-H₂O₂ solution dropwise. Stir at room temperature.

    • Validation Checkpoint: Monitor the reaction via LC-MS or TLC until the starting N-acyl sultam is completely consumed.

  • Quench & Workup: Quench the reaction mixture with an aqueous sodium sulfite solution.

    • Validation Checkpoint: Use peroxide indicator strips to confirm the complete destruction of excess oxidant before proceeding to acidic workup.

  • Isolation: Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Mg(OMe)₂ Mediated Transesterification[3]
  • Reagent Preparation: Prepare a fresh solution of Mg(OMe)₂ in anhydrous methanol under an inert argon atmosphere.

  • Reaction Execution: Cool the N-acyl sultam substrate to 0 °C. Add the Mg(OMe)₂ solution dropwise, then allow the mixture to slowly warm to 23 °C.

    • Validation Checkpoint: Maintaining the temperature below 25 °C is essential to prevent any risk of α-epimerization.

  • Quench & Isolation: Once TLC indicates complete conversion, quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the chiral methyl ester. The auxiliary can be recovered via silica gel chromatography.

Advanced Workflows: Continuous Flow & Auxiliary Recycling

In pharmaceutical scale-up, the stoichiometric waste generated by chiral auxiliaries is a major economic bottleneck. Recent advancements have successfully transitioned sultam cleavage into continuous flow systems. By leveraging the distinct pKa differences between the cleaved carboxylic acid product (pKa ≈ 5) and the free sultam auxiliary (pKa ≈ 11.5), automated liquid-liquid extraction can separate and recycle the auxiliary in real-time[4]. This creates a "pseudo-catalytic" cycle in space, drastically improving the atom economy of auxiliary-mediated synthesis[4].

Flow Start Sultam Auxiliary Reaction Asymmetric Transformation Start->Reaction Cleavage Continuous Cleavage Reaction->Cleavage Product Enantiopure Product Cleavage->Product Organic Recovery Aqueous Recovery Cleavage->Recovery Aqueous Recovery->Start Recycled

Caption: Continuous flow pseudo-catalytic cycle for automated sultam auxiliary recycling.

References

  • Title: Efficient Camphorsultam Removal Method Source: Scribd URL: [Link]

  • Title: Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam Source: RSC Publishing URL: [Link]

  • Title: Asymmetric Dipolar Cycloadditions of Me3SiCHN2. Synthesis of a Novel Class of Amino Acids: Azaprolines Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Isothiazole 1,1-Dioxide Derivatives: A Guide for Medicinal Chemists

The isothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Oxidation of the sulfur atom to the 1,1-dioxide state, forming a sult...

Author: BenchChem Technical Support Team. Date: March 2026

The isothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Oxidation of the sulfur atom to the 1,1-dioxide state, forming a sultam, significantly alters the molecule's electronic and steric properties, often unlocking or enhancing its biological profile. This guide provides a comparative analysis of the biological activities of various isothiazole 1,1-dioxide derivatives, offering field-proven insights and supporting experimental data for researchers in drug discovery.

Introduction to Isothiazole 1,1-Dioxides

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[1] The isothiazole 1,1-dioxide, or γ-sultam, core is a rigid structure where the sulfonyl group acts as a potent hydrogen bond acceptor and can engage in various non-covalent interactions within biological targets. This structural feature is key to the diverse activities observed, ranging from highly specific enzyme inhibition to broad antiproliferative effects. This guide will dissect these activities, focusing on structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Comparative Biological Activities

Potent and Selective Enzyme Inhibition

A significant area of interest for isothiazole 1,1-dioxide derivatives is their role as enzyme inhibitors. Their rigid conformation allows for precise positioning within an enzyme's active site, leading to high affinity and selectivity.

Human Leukocyte Elastase (HLE) Inhibition:

A notable discovery in this area is a series of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides.[3] These compounds were synthesized to target HLE, a serine protease implicated in inflammatory diseases. The causality behind this experimental direction lies in the hypothesis that the electrophilic sulfonyl group could interact with key residues in the HLE active site.

One of the most potent compounds from this series, substituted with a pentafluorophenyl group, exhibited a half-maximal inhibitory concentration (IC50) of 3.1 µM against HLE.[3] Critically, this compound demonstrated high selectivity; it did not inhibit other proteases like cathepsin G, trypsin, or cathepsin L, nor did it affect serine esterases such as acetylcholinesterase.[3] This selectivity is paramount in drug development to minimize off-target effects.

Table 1: Comparative Enzyme Inhibition Data for Isothiazole 1,1-Dioxide Derivatives and Related Structures

Compound ClassTarget EnzymeKey Derivative/ExamplePotency (IC50)SelectivityReference
2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte ElastaseCompound 21 3.1 µMHigh vs. Cathepsin G, Trypsin, etc.[3]
Isothiazoloisoxazole 1,1-dioxidesCancer Cell LinesSubset of synthesized compoundsLow µM rangeNot specified[4]
Isothiazolopyridine DerivativesCyclooxygenase (COX-1/2)VariousDifferential inhibitionVaried (some selective for COX-1)[5]
Antiproliferative and Anticancer Activity

The isothiazole scaffold is a known pharmacophore in anticancer agent design.[1][6] The 1,1-dioxide derivatives have been explored for their potential to inhibit cancer cell growth, with several studies demonstrating low micromolar activity.

Newly synthesized isothiazoloisoxazole 1,1-dioxides, created through 1,3-dipolar cycloaddition reactions, have shown antiproliferative activity against a human breast carcinoma cell line.[4] While the specific mechanism was not fully elucidated in the initial report, this finding highlights the potential of the isothiazole 1,1-dioxide core as a template for developing novel cytotoxic agents. The rationale for such syntheses is often to create hybrid molecules that combine the pharmacophoric features of different heterocyclic systems to achieve synergistic or novel biological effects.

Anti-inflammatory Properties

While direct studies on simple isothiazole 1,1-dioxides are emerging, extensive research on the closely related 1,2-benzothiazine 1,1-dioxide scaffold (which contains the core sultam structure) provides strong evidence for potent anti-inflammatory activity.[7][8] These compounds, which include the well-known NSAID Piroxicam, often function through mechanisms beyond simple cyclooxygenase (COX) inhibition.

Modern derivatives have been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and suppress pro-inflammatory cytokines.[8][9] This suggests that the isothiazole 1,1-dioxide moiety is a promising scaffold for developing next-generation anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of isothiazole 1,1-dioxide derivatives is highly dependent on the nature and position of their substituents.

  • For HLE Inhibition: The presence of halogenated (especially fluorinated) aromatic substituents at the 2-position of the isothiazol-3(2H)-one 1,1-dioxide ring appears crucial for potent activity.[3] This is likely due to the electron-withdrawing nature of the fluorine atoms enhancing the electrophilicity of the scaffold and facilitating favorable interactions within the enzyme's binding pocket.

  • For Antiproliferative Activity: The fusion of the isothiazole 1,1-dioxide ring with other heterocyclic systems, such as isoxazoles, can lead to compounds with significant cytotoxic effects.[4] This modular approach allows for the exploration of a large chemical space to optimize activity.

cluster_0 Core Scaffold Modification cluster_1 Resulting Biological Activity Core Isothiazole 1,1-Dioxide Core R1 Substitution at R1 Core->R1 Halogenated Aryl Groups R2 Substitution at R2 Core->R2 Varied Substituents Fusion Ring Fusion (e.g., with Isoxazole) Core->Fusion Inflammation Anti-inflammatory Effects Core->Inflammation Base Scaffold Activity Enzyme Enzyme Inhibition (e.g., HLE, COX) R1->Enzyme Increases Potency Cancer Antiproliferative Activity Fusion->Cancer Induces Cytotoxicity

Caption: Structure-Activity Relationship (SAR) logic for isothiazole 1,1-dioxide derivatives.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems for assessing the biological activity of novel derivatives.

Protocol 1: Antiproliferative MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI50).

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value using non-linear regression analysis.

Protocol 2: Human Leukocyte Elastase (HLE) Inhibition Assay

This fluorometric assay quantifies the inhibitory potential of compounds against HLE.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5.

    • Enzyme: Human Leukocyte Elastase (e.g., 50 nM final concentration).

    • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (a fluorogenic substrate, e.g., 100 µM final concentration).

    • Inhibitor: Test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound dilution.

    • Add 25 µL of HLE enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Data Acquisition: Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes using a fluorescence plate reader.

  • Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.

cluster_workflow General Workflow for Biological Activity Screening start Synthesis of Isothiazole 1,1-Dioxide Derivatives invitro In Vitro Screening (e.g., Enzyme Assays, Cell Proliferation) start->invitro Primary Assays sar Structure-Activity Relationship (SAR) Analysis invitro->sar Identify Hits lead_opt Lead Optimization sar->lead_opt Design New Derivatives invivo In Vivo Testing (Animal Models) sar->invivo Select Promising Leads lead_opt->start Re-synthesize end Preclinical Candidate Selection invivo->end

Caption: A typical workflow for screening and developing bioactive compounds.

Conclusion and Future Perspectives

The isothiazole 1,1-dioxide scaffold represents a privileged structure in medicinal chemistry with demonstrated efficacy in multiple biological domains. The most compelling evidence points towards its utility in developing selective enzyme inhibitors, particularly for proteases like HLE, and as a foundational structure for novel antiproliferative and anti-inflammatory agents.

Future research should focus on elucidating the precise mechanisms of action for antiproliferative derivatives and expanding the scope of enzymatic targets. The synthesis of diverse libraries based on the SAR data presented here will be crucial for identifying next-generation clinical candidates. The versatility of the sultam core ensures that it will remain a focal point of drug discovery efforts for years to come.

References

  • Zoller, G., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. PubMed.
  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Hig Med Dosw.
  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry.
  • (2016). Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. ResearchGate.
  • (N/A). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate.
  • (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • (N/A). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC.
  • (N/A). Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents. Journal of Medicinal Chemistry.
  • (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
  • (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. PMC.
  • (2025). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate.
  • de Santana, T. I., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry.
  • (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed.
  • Świątek, P., et al. (N/A). Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. ChEMBL.
  • (N/A). Chemistry of Biologically Active Isothiazoles. ResearchGate.
  • (N/A). The chemistry of isothiazoles. ResearchGate.
  • (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.
  • (N/A). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • (N/A). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. N/A.
  • (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. N/A.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • (N/A). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar.

Sources

Validation

cross-validation of experimental results with theoretical predictions for 2,3-dihydroisothiazole 1,1-dioxide

Cross-Validation of Experimental Results with Theoretical Predictions for 2,3-Dihydroisothiazole 1,1-Dioxide: A Comparison Guide In the development of small molecular probes and antiviral agents (such as HIV-1 reverse tr...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Experimental Results with Theoretical Predictions for 2,3-Dihydroisothiazole 1,1-Dioxide: A Comparison Guide

In the development of small molecular probes and antiviral agents (such as HIV-1 reverse transcriptase inhibitors), the 2,3-dihydroisothiazole 1,1-dioxide (β-enamino γ-sultam) scaffold has emerged as a highly versatile pharmacophore[1]. However, optimizing its reactivity—particularly at the α-functionalized positions—requires a robust understanding of its electronic and structural properties.

For drug development professionals, the challenge often lies in choosing between resource-intensive empirical characterization and rapid, yet idealized, computational predictions. This guide provides an objective comparison between experimental bench results and Density Functional Theory (DFT) predictions. By cross-validating these two approaches, we establish a self-validating system that explains the causality behind structural deviations and guides more efficient drug design.

Experimental Methodologies: Synthesis & Spectral Acquisition

Empirical data provides the ground truth for molecular behavior in real-world environments (solid state or solution). The synthesis of the 2,3-dihydroisothiazole 1,1-dioxide core is most efficiently achieved via Ring-Closing Metathesis (RCM) or Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC),.

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

Expertise Note: The choice of the second-generation Grubbs catalyst (Grubbs II) is dictated by its ruthenium core, which exhibits exceptional tolerance towards the polar, electron-withdrawing sulfonamide moiety, preventing the catalyst deactivation that frequently plagues early-generation metathesis catalysts.

  • Substrate Preparation : Dissolve the diene sulfonamide precursor (e.g., 100 mg, 0.33 mmol) in 5 mL of distilled toluene.

  • Degassing : Bubble N 2​ gas through the substrate solution for 10 minutes. This is a critical step to prevent catalyst poisoning by dissolved oxygen.

  • Catalyst Activation : In a separate vial, dissolve Grubbs II catalyst (14 mg, 5 mol%) in 5 mL of distilled toluene and degas with N 2​ for 10 minutes.

  • Cyclization : Add the catalyst solution dropwise to the substrate solution. Heat the mixture at 80 °C under an N 2​ atmosphere for 1 hour.

  • Isolation : Cool the mixture to room temperature. The sultam product will precipitate naturally. Filter the precipitate to afford the pure 2-tosyl-2,3-dihydroisothiazole 1,1-dioxide as a white solid (Yield: ~96%).

Protocol 2: Spectroscopic Characterization

To create a self-validating data set, the synthesized core must be analyzed using orthogonal techniques:

  • IR Spectroscopy (KBr disc) : Confirm the presence of the SO 2​ symmetric and asymmetric stretches (typically at 1174 cm −1 and 1348 cm −1 ) and the disappearance of terminal alkene/alkyne stretches.

  • NMR Spectroscopy (DMSO- d6​ or CDCl 3​ ) : Acquire 1 H and 13 C spectra to map the proton environments, specifically the NH 2​ protons (4.84–6.51 ppm) and the C(4) atom (~159.1 ppm)[1].

SynthWorkflow A Precursor Design (Amino Nitriles / Dienes) B Cyclization Reaction (RCM or CSIC Protocol) A->B Catalysis/Base C 2,3-dihydroisothiazole 1,1-dioxide Scaffold B->C Ring Closure D Empirical Characterization (NMR, IR, X-Ray) C->D Physical Data E In Silico Modeling (DFT: PBE0/QZVP) C->E Computational Data F SAR & Reactivity Cross-Validation D->F Validation E->F Validation

Caption: Workflow for the synthesis and cross-validation of the sultam scaffold.

Theoretical Framework: Density Functional Theory (DFT)

While experimental data is definitive, it is influenced by environmental factors (solvent, crystal packing) that can obscure the intrinsic electronic properties of the molecule. DFT calculations provide an idealized baseline.

Protocol 3: Computational Predictive Modeling

Expertise Note: The PBE0 hybrid functional combined with the QZVP (Quadruple-Zeta Valence Polarized) basis set is highly recommended. The large basis set minimizes basis set superposition errors (BSSE), which is critical for accurately mapping the electron density around the highly polarized SO 2​ -N core and predicting high-fidelity NMR shielding tensors[1].

  • Initial Geometry : Construct the 3D model of the target sultam using a molecular builder.

  • Optimization : Run a geometry optimization using a quantum chemistry suite (e.g., ORCA) at the PBE0/QZVP level of theory in the gas phase.

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the geometry is a true local minimum.

  • NMR Prediction : Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert these tensors to chemical shifts relative to a computed TMS standard[1].

Cross-Validation: Bridging the Empirical-Theoretical Gap

When comparing experimental data with DFT predictions, discrepancies are not "errors" but rather physical realities of phase differences. Standard DFT models the molecule in an isolated gas phase, whereas experimental data captures the molecule in a solvated or crystalline state.

Table 1: Comparative Analysis of 2,3-Dihydroisothiazole 1,1-Dioxide Parameters

ParameterExperimental Observation (Solid/Solution)Theoretical Prediction (DFT PBE0/QZVP, Gas Phase)Causality of Deviation
N(2)–C(4) Bond Length 1.34 Å (Hydrolysis-prone)~1.35 ÅDFT accurately models the isolated molecule; slight differences in solid-state are due to crystal packing forces[1].
N(2)–C(4) Bond Length < 1.33 Å (Hydrolysis-resistant)~1.32 ÅHigh correlation; shorter bond indicates increased double-bond character, accurately captured by the QZVP basis set[1].
1 H NMR (NH 2​ protons) 4.84–6.51 ppm (DMSO- d6​ )4.50–6.10 ppmDownfield experimental shift is caused by intermolecular hydrogen bonding and solvent polarization not present in gas-phase DFT[1].
13 C NMR (C4 atom) 159.1 ppm (DMSO- d6​ )161.5 ppmSolvent-induced polarization in the experimental sample deshields the carbon slightly differently than the isolated gas-phase model[1].
IR (SO 2​ symmetric stretch) 1174 cm −1 (KBr disc)1185 cm −1 (Unscaled)Anharmonicity in real molecular vibrations vs. the harmonic oscillator approximation used in standard DFT calculations.

Understanding this causality allows researchers to apply solvent-correction models (such as the Polarizable Continuum Model, PCM) to refine their computational predictions, creating a highly accurate, self-validating predictive loop.

DiscrepancyLogic A Observed Data Discrepancy (Exp. vs. DFT) B Phase Differences (Solution/Solid vs. Gas) A->B Identifies C Intermolecular Forces (H-Bonding, Aggregation) A->C Identifies D Level of Theory (Basis Set Limitations) A->D Identifies E Refined Predictive Model (Solvent-Corrected DFT) B->E Resolves C->E Resolves D->E Resolves

Caption: Mechanistic resolution of empirical and theoretical data discrepancies.

Implications for Drug Development

By successfully cross-validating the 2,3-dihydroisothiazole 1,1-dioxide scaffold, researchers can confidently utilize computational models to predict the reactivity of novel derivatives before stepping into the lab. For instance, knowing that an N(2)-C(4) bond length of < 1.33 Å correlates with resistance to acid-mediated hydrolysis allows chemists to computationally screen out unstable drug candidates[1]. Furthermore, this validated core can be rapidly diversified via one-pot multi-component protocols (such as aza-Michael or click reactions) to generate massive libraries of triazole-containing isothiazolidine 1,1-dioxides for high-throughput biological screening[2].

References

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams Source: Max Planck Society (MPG.PuRe) / Journal of Molecular Structure URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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